molecular formula C2H10NO3PS B13436911 O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt

O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt

Cat. No.: B13436911
M. Wt: 161.13 g/mol
InChI Key: GIUYHMYPEVIYCM-AWQJXPNKSA-N
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Description

O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt is a useful research compound. Its molecular formula is C2H10NO3PS and its molecular weight is 161.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C2H10NO3PS

Molecular Weight

161.13 g/mol

IUPAC Name

azane;hydroxy-di((113C)methoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3/i1+1,2+1;

InChI Key

GIUYHMYPEVIYCM-AWQJXPNKSA-N

Isomeric SMILES

[13CH3]OP(=S)(O)O[13CH3].N

Canonical SMILES

COP(=S)(O)OC.N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt, a stable isotope-labeled compound of significant interest to researchers in agrochemistry, toxicology, and drug development. This document delves into its chemical properties, synthesis, analytical characterization, and applications, offering field-proven insights and methodologies to empower scientific investigation.

Introduction: The Significance of Isotopic Labeling in Phosphorothioate Research

O,O-Dimethyl Phosphorothionate and its derivatives are a class of organophosphorus compounds with widespread use, most notably as insecticides.[1][2] Understanding their metabolic fate, environmental persistence, and mechanisms of action is of paramount importance for ensuring human and environmental safety, as well as for the development of new, more effective, and safer agrochemicals.

The introduction of stable isotopes, such as Carbon-13 (¹³C), into the molecular structure of these compounds provides a powerful tool for researchers.[3] O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt, with two of its carbon atoms replaced by ¹³C, serves as an invaluable internal standard for quantitative analysis and as a tracer in metabolic studies.[4] The known mass shift allows for its unambiguous detection and differentiation from its unlabeled counterpart in complex biological and environmental matrices.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt is fundamental for its effective use in research.

Core Chemical Identity
PropertyValueSource(s)
Chemical Name O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt[1][5]
Synonyms Phosphorothioic Acid O,O-Dimethyl Ester-¹³C₂ Ammonium Salt; Ammonium O,O-Dimethyl Phosphorothioate-¹³C₂[1][2]
CAS Number 1330052-30-6[1][5]
Molecular Formula ¹³C₂H₁₀NO₃PS[1]
Molecular Weight 161.13 g/mol [1]
Appearance Off-white solid (unlabeled is a colorless crystal)[2]
Solubility The unlabeled ammonium salt is soluble in water.[2]
Spectroscopic Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the six methyl protons, arising from coupling to the phosphorus atom. The ¹³C labeling will introduce additional complexity, with the protons on the labeled carbons exhibiting a larger one-bond ¹³C-¹H coupling constant.

  • ¹³C NMR: The carbon NMR spectrum will display a single resonance for the two equivalent ¹³C-labeled methyl carbons. This signal will appear as a doublet due to coupling with the phosphorus atom. The chemical shift will be in the typical range for methoxy groups attached to a phosphorus atom.

  • ³¹P NMR: The phosphorus NMR spectrum is a powerful tool for characterizing organophosphorus compounds.[6] It will exhibit a single resonance, and the chemical shift will be indicative of the phosphorothionate moiety. The signal will be split into a septet due to coupling with the six equivalent methyl protons. The presence of the two ¹³C atoms will result in additional, smaller couplings. The typical chemical shift range for dialkyl phosphorothioates is between 50 and 70 ppm.

Mass Spectrometry (MS):

Mass spectrometry is a critical technique for confirming the identity and isotopic enrichment of the labeled compound.

  • Expected Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 162.0. In negative ion mode, the deprotonated phosphorothioate anion would be observed at m/z 143.0.

  • Fragmentation Pattern: Collision-induced dissociation (CID) of the protonated molecule is expected to yield characteristic fragment ions. Based on studies of similar compounds, major fragments would likely include the loss of methanol ([M+H - CH₃OH]⁺) and the formation of ions such as [(¹³CH₃O)₂PS]⁺ and [(¹³CH₃O)₂PO]⁺.[7]

Synthesis of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt

The synthesis of isotopically labeled compounds requires careful planning to ensure efficient incorporation of the label from commercially available starting materials.[3][8] While a specific protocol for the ¹³C₂ labeled dimethyl phosphorothionate ammonium salt is not detailed in the literature, a general and robust method for the synthesis of O,O'-dialkyl thiophosphate ammonium salts can be adapted.[9][10]

Conceptual Synthetic Pathway

The synthesis would likely proceed through the reaction of a ¹³C-labeled methanol with a suitable phosphorus-sulfur reagent, followed by neutralization with ammonia. A plausible synthetic route is outlined below:

G P2S5 Phosphorus Pentasulfide (P₂S₅) Intermediate O,O-Dimethyl Dithiophosphoric Acid-¹³C₂ ((¹³CH₃O)₂PS₂H) P2S5->Intermediate Reaction C13_MeOH ¹³C-Methanol (¹³CH₃OH) C13_MeOH->Intermediate Reaction Product O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt Intermediate->Product Neutralization NH3 Ammonia (NH₃) NH3->Product Neutralization

Caption: Conceptual synthetic pathway for O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt.

Generalized Experimental Protocol

This protocol is based on the synthesis of the unlabeled diethyl analogue and should be optimized for the specific ¹³C-labeled starting materials.

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer and a reflux condenser is charged with phosphorus pentasulfide (P₂S₅).

  • Addition of ¹³C-Methanol: ¹³C-Methanol is added dropwise to the stirred suspension of P₂S₅ at a controlled temperature. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Reaction Monitoring: The reaction progress is monitored by TLC or ³¹P NMR until the starting P₂S₅ is consumed.

  • Workup: The reaction mixture is cooled, and the crude O,O-dimethyl dithiophosphoric acid-¹³C₂ is isolated.

  • Neutralization: The crude acid is dissolved in a suitable solvent and neutralized by the slow addition of an aqueous or alcoholic solution of ammonia.

  • Isolation and Purification: The resulting O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt is isolated by filtration or evaporation of the solvent and can be further purified by recrystallization.

Stability, Reactivity, and Safe Handling

Stability and Storage
  • Hygroscopicity: The unlabeled ammonium salt is known to be deliquescent, meaning it readily absorbs moisture from the air.[2] Therefore, the ¹³C₂ labeled salt should be stored in a tightly sealed container in a desiccator.

  • Temperature: For long-term storage, refrigeration (2-8 °C) is recommended to minimize potential degradation.[2]

  • pH and Desulfurization: Phosphorothioates can undergo desulfurization (loss of the sulfur atom) under certain conditions, particularly at elevated temperatures and in the presence of some metals.[11] They are also susceptible to hydrolysis under strongly acidic or basic conditions.

Reactivity Profile

The phosphorothioate anion is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atoms. However, in reactions with soft electrophiles, such as alkyl halides, S-alkylation is strongly favored over O-alkylation.[9][10] This reactivity is a key consideration in the design of experiments involving this compound.

Safety Precautions

While specific toxicity data for the ¹³C₂ labeled compound is not available, it should be handled with the same precautions as other organophosphorus compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Applications in Research and Development

The primary utility of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt lies in its application as an internal standard and a metabolic tracer.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of organophosphate metabolites in complex matrices.[12] The use of a stable isotope-labeled internal standard, such as O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt, is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.[13]

Workflow for Quantitative Analysis:

G Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with ¹³C₂-labeled Internal Standard Sample->Spike Extraction Sample Preparation (e.g., LLE, SPE) Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quant Quantification LC_MS->Quant

Sources

The Definitive Guide to ¹³C₂-Labeled O,O-Dimethyl Dithiophosphate (DMTP) Ammonium Salt: An Essential Internal Standard for Bioanalytical and Environmental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the ¹³C₂-labeled ammonium salt of O,O-dimethyl dithiophosphate (DMTP), a critical internal standard for quantitative analysis. Tailored for researchers, scientists, and professionals in drug development and environmental monitoring, this document delves into the molecule's fundamental properties, its pivotal role in mass spectrometry-based assays, and the rigorous methodologies that ensure data integrity.

Foundational Understanding: Molecular Profile and Structural Elucidation

The ¹³C₂-labeled DMTP ammonium salt is a stable isotope-labeled (SIL) analogue of O,O-dimethyl dithiophosphate. The incorporation of two carbon-13 isotopes provides a distinct mass shift, crucial for its function as an internal standard in isotope dilution mass spectrometry (IDMS).

Molecular Characteristics

A summary of the key molecular and physical properties is presented in Table 1.

PropertyValueSource(s)
Chemical Name O,O-Dimethyl Dithiophosphate-¹³C₂ Ammonium Salt[1][2][3]
Synonyms Phosphorodithioic Acid O,O-di(methyl-¹³C) ester ammonium salt, Ammonium O,O-di(methyl-¹³C) dithiophosphate[1][2]
CAS Number 1329610-82-3[1][2][3]
Molecular Formula ¹³C₂H₁₀NO₂PS₂[1][2][3]
Molecular Weight 177.20 g/mol [1][2][3]
Appearance Off-White/White Solid[1][2]
Stability Hygroscopic[1]
Storage 2-8°C, under inert atmosphere[2]
Structural Representation

The chemical structure of the ¹³C₂-labeled DMTP ammonium salt consists of a central phosphorus atom double-bonded to two sulfur atoms and single-bonded to two methoxy groups, where the carbon atoms are the stable isotope ¹³C. This dithiophosphate anion is ionically bonded to an ammonium cation (NH₄⁺).

G P P S1 S P->S1 S2 S P->S2 O1 O P->O1 O2 O P->O2 C1 ¹³CH₃ O1->C1 C2 ¹³CH₃ O2->C2 N NH₄⁺

Caption: Structure of ¹³C₂-labeled DMTP ammonium salt.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The primary application of ¹³C₂-labeled DMTP ammonium salt is as an internal standard in isotope dilution mass spectrometry (IDMS).[4][5] This technique is the gold standard for quantitative analysis due to its high accuracy and precision.[4][6]

The Causality Behind Using a Stable Isotope-Labeled Internal Standard

The core principle of IDMS lies in the addition of a known quantity of a stable isotope-labeled version of the analyte to a sample prior to any sample preparation or analysis.[4] This SIL internal standard behaves nearly identically to the endogenous (unlabeled) analyte throughout the entire analytical workflow, including extraction, derivatization, and ionization in the mass spectrometer.[4][7]

Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. Similarly, any variation in instrument response, such as ionization suppression or enhancement due to matrix effects, will affect both the analyte and the internal standard to the same degree.[4][6] By measuring the ratio of the signal from the native analyte to the signal from the SIL internal standard, accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects.[4]

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Biological/Environmental Sample (Unknown amount of native DMTP) Add_IS Addition of known amount of ¹³C₂-DMTP Ammonium Salt (Internal Standard) Sample->Add_IS Extraction Extraction Add_IS->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Detection Detection of Native DMTP and ¹³C₂-DMTP LC_MS->Detection Ratio Calculation of Peak Area Ratio (Native DMTP / ¹³C₂-DMTP) Detection->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Quantify Quantification of Native DMTP in the Original Sample Calibration->Quantify

Caption: Workflow for quantitative analysis using IDMS.

Application in Organophosphate Pesticide Metabolite Analysis

¹³C₂-labeled DMTP ammonium salt is specifically designed as an internal standard for the quantification of dimethyl thiophosphate (DMTP), a major metabolite of several organophosphate pesticides.[8][9][10] Exposure to these pesticides is widespread, and biomonitoring of their metabolites in urine is a common method for assessing human exposure.[10][11]

Experimental Protocol: Quantification of DMTP in Urine by LC-MS/MS

The following is a generalized protocol for the analysis of DMTP in urine using ¹³C₂-labeled DMTP ammonium salt as an internal standard. This protocol should be optimized and validated for specific laboratory conditions and instrumentation.

3.1.1. Materials and Reagents

  • ¹³C₂-labeled DMTP ammonium salt (Internal Standard)

  • Native DMTP standard

  • Urine samples

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., anion exchange)

3.1.2. Sample Preparation

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at approximately 4000 rpm for 10 minutes to pellet any precipitate.

  • Internal Standard Spiking: To a 1 mL aliquot of the urine supernatant, add a known concentration of the ¹³C₂-labeled DMTP ammonium salt internal standard solution.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the spiked urine sample onto the cartridge.

    • Wash the cartridge to remove interfering matrix components.

    • Elute the analytes (native DMTP and ¹³C₂-DMTP) with an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both native DMTP and ¹³C₂-labeled DMTP. The precursor ion for ¹³C₂-DMTP will be 2 Da higher than that of native DMTP.

3.1.4. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of native DMTP and a constant concentration of the ¹³C₂-labeled DMTP internal standard.

  • Ratio Calculation: For each standard and sample, calculate the ratio of the peak area of the native DMTP to the peak area of the ¹³C₂-labeled DMTP.

  • Quantification: Plot the peak area ratio against the concentration of the native DMTP for the calibration standards to generate a calibration curve. Use the peak area ratio from the unknown samples to determine the concentration of DMTP in the original urine sample.

Trustworthiness and Self-Validating Systems

The use of a stable isotope-labeled internal standard like ¹³C₂-labeled DMTP ammonium salt is integral to creating a self-validating analytical system. The consistent recovery and response of the internal standard across a batch of samples provide a real-time check on the robustness and reliability of the entire analytical method. Any significant deviation in the internal standard signal for a particular sample would flag a potential issue with that sample's preparation or analysis, thereby preventing the reporting of erroneous data.

Conclusion

The ¹³C₂-labeled DMTP ammonium salt is an indispensable tool for the accurate and precise quantification of the organophosphate pesticide metabolite DMTP. Its use within an isotope dilution mass spectrometry framework provides a robust and reliable analytical method, ensuring the integrity of data in both clinical and environmental monitoring studies. The principles and protocols outlined in this guide serve as a foundation for researchers and scientists to confidently employ this critical internal standard in their work.

References

  • Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]

  • Pharmaffiliates. O,O-Dimethyl Dithiophosphate-¹³C₂ Ammonium Salt. Retrieved from [Link]

  • Sinha, S. N., Reddy, B. V., Vasudev, K., & Murthy, M. S. (2014). Analysis of dialkyl urine metabolites of organophosphate pesticides by a liquid chromatography mass spectrometry technique. Analytical Methods, 6(4), 1084-1091.
  • Roberts, J. W., & Hill, R. H. (1998). Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects. Journal of Exposure Analysis and Environmental Epidemiology, 8(4), 535-548.
  • Cequier, E., Sakhi, A. K., Haug, L. S., & Thomsen, C. (2016). Development of an ion-pair liquid chromatography-high resolution mass spectrometry method for determination of organophosphate pesticide metabolites in large-scale biomonitoring studies.
  • Sinha, S. N., Reddy, B. V., Vasudev, K., & Murthy, M. S. (2014). Analysis of Dialkyl Urine Metabolites of Organophosphate Pesticides by a Liquid Chromatography Mass Spectrometry Technique. ResearchGate. Retrieved from [Link]

  • Barker, S. A., Borjigin, J., Jimo, I., & Strassman, R. J. (2013). LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate. Journal of Pharmaceutical and Biomedical Analysis, 86, 123-130.
  • O'Connor, R. D., Facelli, J. C., Gocze, G., & Grant, D. M. (2001). Investigation of the polymorphs of dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate by (13)C solid-state NMR spectroscopy. Journal of the American Chemical Society, 123(17), 4069-4076.
  • Axios Research. Dimethylallyl Pyrophosphate-2-¹³C Ammonium Salt. Retrieved from [Link]

  • Park, J. H., Kim, J. H., Lee, S. H., & Lee, J. Y. (2021). 1 H NMR spectra of dimethyl terephthalate isolated from the recycling... ResearchGate. Retrieved from [Link]

  • Boster Biological Technology. O,O-Dimethyl dithiophosphate-¹³C₂ ammonium | Isotope-Labeled Compound. Retrieved from [Link]

  • Lee, J., et al. (2017). Supporting Materials.
  • Rychlik, M., & Asam, S. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 384(3), 692-696.
  • Duma, L., Hediger, S., Lesage, A., & Emsley, L. (2006). Molecular structures of the 13 C2-labelled species used for... ResearchGate. Retrieved from [Link]

  • Li, L., Ly, M., & Linhardt, R. J. (2021).
  • Stanetty, C., et al. (2020). Total synthesis of [¹³C₂]-labelled phytosiderophores of the mugineic and avenic acid families. ChemRxiv.
  • LIBIOS. ¹³C Labeled internal standards. Retrieved from [Link]

  • Donahue, M. G., Jentsch, N. G., & Simons, C. R. (2014). Synthesis of [C-13(6)]3,4-diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles. The University of Southern Mississippi Aquila Digital Community.
  • CN104292211A - Synthesis method of isotope labeled dansyl chloride-¹³C₂ - Google Patents. (2015).
  • O'Callaghan, C. N., McMurry, B. T. H., O'Brian, J. E., & Draper, S. M. (1998). Synthesis and 13C NMR assignment of ammonium benzylidenepropanedioates and benzylidenepropanediamides. Journal of Chemical Research, Synopses, (12), 732-733.
  • Bobbitt, J. M., & Merbouh, N. (2005). 4-ACETAMIDO-2,2,6,6-TETRAMETHYL-1-OXOPIPERIDINIUM TETRAFLUOROBORATE AND 4-ACETAMIDO-TEMPO. Organic Syntheses, 82, 80.
  • Wang, Y., et al. (2023). Quaternary Ammonium Salt Strategy and Molecular Docking Studies of Novel 5-Acyl-8-(Arylamino)-Quinolines by Acetyl and Methanesulfonyl Chloride for Dual Evaluation Bioactivity. Pharmaceutical Chemistry Journal, 56(11), 1435-1445.
  • Li, Y., et al. (2018). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. Progress in Polymer Science, 80, 1-34.
  • Taylor & Francis. Quaternary ammonium salts – Knowledge and References. Retrieved from [Link]

  • WO2005046663A1 - Compositions of quaternary ammonium containing bioavailability enhancers - Google Patents. (2005).

Sources

Technical Guide: Solubility & Handling of O,O-Dimethyl Phosphorothionate-13C2

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for the solubility, handling, and application of O,O-Dimethyl Phosphorothionate-13C2 (DMTP-13C2) . It is designed for analytical chemists and researchers utilizing this stable isotope as an Internal Standard (IS) in the quantification of organophosphate pesticide metabolites.

Executive Summary & Compound Identity

O,O-Dimethyl Phosphorothionate (DMTP) is a non-specific dialkyl phosphate (DAP) metabolite derived from the biological breakdown of O,O-dimethyl organophosphorus insecticides (e.g., Fenitrothion, Methyl Parathion, Malathion).

The 13C2-labeled isotopologue is critical for isotope dilution mass spectrometry (IDMS), correcting for matrix effects and recovery losses during LC-MS/MS analysis.

Chemical Identity & Forms

A critical distinction must be made between the Free Acid and the Salt forms. This distinction dictates solubility.

FeatureFree Acid (Metabolite/Parent)Ammonium/Sodium Salt (Commercial Standard)
CAS (Unlabeled) 1112-38-51330052-30-6 (13C2-Ammonium)
Physical State Liquid (Pale yellow, stench)Solid (Crystalline/Powder)
Primary Solubility Organic Solvents (DCM, EtAc)Polar Solvents (Water, Methanol)
pKa ~1.25 (Strong Acid)N/A (Already ionized)
LogP ~1.15< 0 (Highly Polar)

Critical Application Note: Most commercial DMTP-13C2 reference standards are supplied as Ammonium or Sodium salts to ensure stability and reduce volatility. Do not apply solubility data for the liquid acid form to the solid salt standard.

Solubility Profile & Solvent Compatibility[1]

The following data categorizes solvent suitability for the 13C2-Ammonium Salt form, which is the standard configuration for laboratory stocks.

Primary Solvents (Stock Preparation)
SolventSolubility RatingApplicationTechnical Rationale
Methanol (MeOH) High (>50 mg/mL)Primary Stock The ammonium salt dissociates readily. MeOH prevents hydrolysis better than water during long-term storage.
Water High (>100 mg/mL)Working SolutionsExcellent solubility due to ionic nature. However, aqueous stocks are prone to hydrolysis over time; prepare fresh.
Acetonitrile (ACN) Moderate LC Mobile PhaseSoluble enough for dilute working standards, but less effective for dissolving high-concentration solid salts than MeOH.
Secondary Solvents (Extraction & Processing)
SolventSolubility RatingApplicationTechnical Rationale
Dichloromethane (DCM) Low (Salt) / High (Acid)LLE ExtractionThe salt will NOT dissolve. You must acidify the aqueous sample (pH < 1) to convert DMTP to its free acid form for DCM extraction.
Ethyl Acetate Low (Salt) / High (Acid)LLE ExtractionSimilar to DCM. Only effective for the protonated acid form.
Hexane / Toluene Negligible Wash StepsUsed to remove non-polar interferences. DMTP-13C2 remains in the aqueous/polar phase.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 1.0 mg/mL stock solution of DMTP-13C2 (Ammonium Salt).

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopic nature).

  • Solvent Choice: Use LC-MS Grade Methanol . Do not use water for the primary stock to minimize hydrolysis.

  • Dissolution:

    • Weigh 1.0 mg of DMTP-13C2 Ammonium Salt.

    • Transfer to a silanized amber glass vial.

    • Add 1.0 mL of Methanol.[1]

    • Vortex for 30 seconds. Sonication is rarely needed but safe for <1 min if required.

  • Storage: Store at -20°C . Stable for >12 months.

Protocol B: Sample Extraction Workflow (LLE)

This workflow demonstrates how to manipulate solubility by altering pH, allowing the extraction of the analyte while retaining the Internal Standard (IS) behavior.

ExtractionWorkflow Start Urine Sample (1 mL) Spike Spike IS: DMTP-13C2 (Dissolved in MeOH) Start->Spike Acidify Acidify to pH < 1.0 (6M HCl) Spike->Acidify IS is now in solution Extract Add Extraction Solvent (Ethyl Acetate or DCM) Acidify->Extract Converts Salt -> Free Acid PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Contains DMTP-13C2 Acid) PhaseSep->OrgPhase Analyte Partitions AqPhase Aqueous Phase (Discard) PhaseSep->AqPhase Dry Evaporate to Dryness (N2 stream @ 35°C) OrgPhase->Dry Recon Reconstitute (Mobile Phase: 90:10 H2O:MeOH) Dry->Recon Ready for LC-MS/MS

Figure 1: Liquid-Liquid Extraction workflow leveraging pH-dependent solubility switches.

Stability & Handling (Self-Validating Systems)

To ensure data integrity, implement these self-validating checks:

  • The "Shift" Check:

    • DMTP-13C2 should co-elute exactly with native DMTP.

    • Validation: If the IS peak elutes earlier than the native peak by >0.1 min, check your mobile phase pH. Differences in ionization state between the stock (salt) and sample (acid) can cause shifts if the column buffering is inadequate.

  • Hydrolysis Monitor:

    • DMTP can hydrolyze to DMP (Dimethylphosphate) or inorganic phosphate under high alkaline conditions.

    • Validation: Monitor the transition m/z 143 → 97 (DMTP-13C2) vs. m/z 127 → 79 (DMP-13C2). Appearance of the 127 mass indicates stock degradation.

Storage Conditions
  • Solid: -20°C, Desiccated. (Hygroscopic - protect from moisture).

  • Solution (MeOH): -20°C. Stable for 1 year.

  • Solution (Water): +4°C. Use within 24 hours.

References

  • Centers for Disease Control and Prevention (CDC). (2025). Laboratory Procedure Manual: Dialkyl Phosphate Metabolites in Urine. Retrieved from [Link]

  • PubChem. (2025). Dimethyl phosphorothioate (Compound Summary). National Library of Medicine. Retrieved from [Link][2]

  • OECD. (2004). SIDS Initial Assessment Report: Dimethyl Phosphonate (Related Organophosphorus Solubility Data). UNEP Publications. Retrieved from [Link]

Sources

A Technical Guide to the Solution Stability of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt in solution. As a critical isotopically labeled internal standard for the biomonitoring of organophosphate pesticide exposure, its integrity is paramount for accurate analytical quantification. This document explores the primary factors influencing its stability, including pH, temperature, and solvent composition. The principal degradation pathways—hydrolysis and thiono-thiolo isomerization—are detailed, supported by mechanistic insights. Furthermore, this guide offers field-proven experimental protocols for stability assessment, recommendations for optimal storage and handling, and a framework for reliable analytical characterization using modern chromatographic techniques. The insights presented herein are intended to equip researchers, analytical scientists, and drug development professionals with the necessary knowledge to ensure the fidelity of their experimental results.

Introduction

O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt (CAS No. 1330052-30-6) is the isotopically labeled form of a common metabolite of several widely used organophosphate (OP) insecticides, such as malathion.[1][2] Its application is crucial in the field of toxicology and environmental science, where it serves as an internal standard for the quantitative analysis of its unlabeled analogue in biological matrices like urine.[3] The use of a stable isotope-labeled standard is the gold standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest and corrects for variations in sample preparation and instrument response.

However, the accuracy of these measurements is fundamentally dependent on the chemical stability of the standard itself. Degradation of the O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt in stock or working solutions can lead to an underestimation of the target analyte, producing erroneous exposure data. Organophosphorothionates are known to be susceptible to various degradation processes.[4] Therefore, a thorough understanding of the compound's stability profile is not merely an academic exercise but a prerequisite for generating reliable and reproducible scientific data. This guide elucidates the factors that govern its stability and provides actionable protocols to mitigate degradation.

Physicochemical Properties

A clear understanding of the molecule's basic properties is the foundation for any stability study.

PropertyValueReference
Chemical Name O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt[5]
CAS Number 1330052-30-6[5]
Molecular Formula ¹³C₂H₁₀NO₃PS[5]
Molecular Weight 161.13 g/mol [5]
Structure [NH₄]⁺ [¹³CH₃O-P(=S)(O⁻)-O¹³CH₃]
Synonyms Ammonium O,O-Dimethyl-¹³C₂ Phosphorothioate[6]

Key Factors Influencing Solution Stability

The stability of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt is not absolute and is significantly influenced by its chemical environment. The following sections detail the critical factors that researchers must control.

pH-Dependent Hydrolysis

Hydrolysis is a primary degradation pathway for organophosphate esters. The rate and mechanism of this process for phosphorothionates are strongly dependent on the solution's pH.[7]

  • Alkaline Conditions (pH > 8): Under basic conditions, the hydrolysis rate increases significantly. The mechanism proceeds via a nucleophilic attack (Sₙ2) of a hydroxide ion on the central phosphorus atom (Sₙ2@P).[7] This leads to the cleavage of a P-O ester bond.

  • Acidic & Neutral Conditions (pH ≤ 8): In acidic to neutral solutions, hydrolysis still occurs but generally at a slower rate than in alkaline conditions. At lower pH values, the dominant mechanism can shift to a nucleophilic attack on the methyl carbon (Sₙ2@C), cleaving the C-O bond.[7] Studies on related compounds have shown that optimal stability is often found in a slightly acidic to neutral pH range of 6.5-7.0.[8]

Causality: The phosphorus atom is electrophilic and susceptible to nucleophilic attack. The hydroxide ion is a strong nucleophile, explaining the accelerated degradation at high pH. The labeling on the methyl carbons does not significantly alter these fundamental electronic properties.

Thermal Lability

Temperature is a critical factor affecting the stability of most chemical compounds, and organophosphorothionates are particularly sensitive.

  • Elevated Temperatures: Increased temperature accelerates all chemical reactions, including hydrolysis and other degradation pathways. Storage at 4°C has been shown to result in rapid degradation for some organophosphorus pesticides, with significant losses occurring in a matter of days.[9]

  • Thiono-Thiolo Isomerization: Heat can promote a[10][10]-sigmatropic type rearrangement, converting the thiono (P=S) isomer to the more thermodynamically stable thiolo (P=O, with P-S-C linkage) isomer.[10][11] This is a critical transformation, as the resulting O,S-Dimethyl Phosphorothiolate-¹³C₂ is a different chemical entity with distinct chromatographic and mass spectrometric properties.

  • Low Temperatures: Storage at low temperatures is essential. Even at -20°C, significant degradation has been observed in certain solvents over extended periods.[9] Therefore, for long-term storage, temperatures of -80°C are highly recommended.

Causality: Higher thermal energy increases the kinetic energy of molecules, overcoming the activation energy barriers for degradation reactions like hydrolysis and isomerization.

Solvent and Matrix Effects

The choice of solvent for stock and working solutions plays a pivotal role in the compound's stability.

  • Solvent Type: Protic solvents like water and methanol can participate directly in solvolysis reactions. Aprotic solvents such as acetonitrile or ethyl acetate are often preferred for stock solutions to minimize hydrolysis, provided the compound is sufficiently soluble. However, some studies have shown that certain organic solvents can also lead to rapid degradation.[9]

  • Matrix Complexity: Biological matrices (e.g., urine) are complex aqueous systems containing various ions and enzymes. While these can sometimes have a protective effect compared to pure organic solvents, they can also contain components that may catalyze degradation.[9]

Causality: The solvent's polarity, proticity, and ability to stabilize transition states can directly influence reaction rates. Matrix components can introduce unforeseen catalytic or inhibitory effects.

Primary Degradation Pathways

Understanding the potential degradation products is essential for developing analytical methods that can monitor the stability of the parent compound and detect its impurities.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_isomerization Thiono-Thiolo Isomerization Parent O,O-Dimethyl Phosphorothionate-¹³C₂ (P=S form) HydrolysisProduct1 O-Methyl, O-(Methyl-¹³C) Phosphorothioic Acid + Methanol-¹³C Parent->HydrolysisProduct1 pH, Temp HydrolysisProduct2 Dimethyl Phosphate-¹³C₂ (P=O form) Parent->HydrolysisProduct2 Oxidative Hydrolysis Isomer O,S-Dimethyl Phosphorothiolate-¹³C₂ (P=O, P-S-C form) Parent->Isomer

Caption: Primary degradation routes for O,O-Dimethyl Phosphorothionate.

  • Hydrolysis: As discussed, this pathway involves the cleavage of a P-O-C or C-O bond, primarily influenced by pH and temperature.[7] This can lead to the formation of O-methyl, O-(methyl-¹³C) phosphorothioic acid and methanol-¹³C.

  • Thiono-Thiolo Isomerization: This thermally induced rearrangement converts the P=S (thiono) isomer to a P=O (thiolo) isomer.[10][11] The resulting O,S-dimethyl phosphorothiolate is often a more potent acetylcholinesterase inhibitor and must be monitored as a critical impurity.[11]

Recommended Storage and Handling Procedures

To maintain the integrity of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt, the following procedures are recommended:

  • Long-Term Storage: Store the solid material and concentrated stock solutions at -80°C in tightly sealed, amber glass vials to protect from light and moisture.

  • Stock Solutions: Prepare high-concentration stock solutions in a high-purity aprotic solvent (e.g., acetonitrile) or in an aqueous buffer adjusted to a pH of 6.5-7.0. Store these stocks in small, single-use aliquots at -80°C to prevent repeated freeze-thaw cycles.

  • Working Solutions: Prepare working solutions fresh for each analytical batch by diluting a thawed stock aliquot. Keep working solutions on ice or in a cooled autosampler (e.g., 4°C) during use and discard any unused portion at the end of the day.

Experimental Protocols for Stability Assessment

A self-validating system requires empirical testing. The following protocols provide a framework for assessing the stability of the compound in your specific laboratory conditions.

Experimental Workflow

StabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare Buffers (e.g., pH 4, 7, 9) Spike Spike Compound to Final Concentration Prep->Spike Incubate Incubate at Controlled Temp (e.g., 25°C, 40°C) Spike->Incubate Sample Sample at Time Points (T=0, 2, 4, 8, 24h) Incubate->Sample Quench Quench Reaction (e.g., Add Acetonitrile/Freeze) Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data Plot % Remaining vs. Time Analyze->Data

Caption: General workflow for a solution stability experiment.

Step-by-Step Protocol for pH-Dependent Stability Study
  • Buffer Preparation: Prepare three physiologically relevant buffers, for example:

    • pH 4.0 (e.g., 100 mM Ammonium Acetate)

    • pH 7.0 (e.g., 100 mM Phosphate Buffer)

    • pH 9.0 (e.g., 100 mM Ammonium Carbonate)

  • Solution Preparation: Allow the O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt stock solution to equilibrate to room temperature.

  • Spiking: In separate amber vials for each pH and time point, spike the stock solution into each buffer to achieve a final concentration relevant to your analytical range (e.g., 1 µg/mL).

  • Time Zero (T=0) Sample: Immediately after spiking, take the T=0 samples for each pH. Quench the reaction by adding an equal volume of cold acetonitrile and/or immediately freezing at -80°C.

  • Incubation: Place the remaining vials in a temperature-controlled incubator (e.g., 25°C).

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove the corresponding vials from the incubator and quench them as described in Step 4.

  • Sample Analysis: Once all time points are collected, analyze the samples using a validated analytical method.

Analytical Methodology: LC-MS/MS

A robust LC-MS/MS method is essential for accurately quantifying the parent compound and detecting its degradation products.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound from potential isomers and matrix components.

  • Mass Spectrometry (Negative Ion Mode):

    • Technique: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Parent (Thiono): Monitor the transition from the deprotonated parent ion to a characteristic fragment ion.

      • Isomer (Thiolo): Establish a separate MRM transition for the potential O,S-dimethyl isomer, which will have the same mass but may fragment differently.

      • Hydrolysis Product: Monitor for the appearance of hydrolysis products.

  • System Suitability: Before analysis, inject a "T=0" sample to confirm system performance, peak shape, and signal intensity.

Data Interpretation and Summary

The stability is assessed by calculating the percentage of the initial concentration remaining at each time point. The results can be summarized in a table to easily compare stability under different conditions.

Table 1: Example Stability Data at 25°C

Time (hours)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0
299.599.895.2
498.999.590.1
897.598.882.3
2492.196.065.4

Conclusion

The chemical integrity of O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt is critical for its function as an internal standard. This guide has established that the compound is susceptible to degradation, primarily through pH-dependent hydrolysis and thermally induced isomerization. Stability is significantly compromised under alkaline conditions and at elevated temperatures. To ensure the accuracy and reliability of analytical data, it is imperative to implement stringent storage and handling procedures, including storage at -80°C, use of buffered solutions near neutral pH, and protection from light. Researchers are strongly encouraged to perform in-house stability studies to validate these conditions for their specific solvents and matrices.

References

  • Storage stability of organophosphorus pesticide residues in peanut and soya bean extracted solutions - PMC. (2018). National Center for Biotechnology Information. [Link]

  • Hydrolysis mechanism of methyl parathion evidenced by Q-Exactive mass spectrometry. (2018). SpringerLink. [Link]

  • O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate: structural evidence of the decomposition product and its oxalate salt. (n.d.). ResearchGate. [Link]

  • Mercury-Promoted Hydrolysis of Parathion-methyl: Effect of Chloride and Hydrated Species. (1998). Environmental Science & Technology. [Link]

  • Analytical Methods - ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Stability of organophosphate and pyrethroid pesticides on wheat in storage. (n.d.). ResearchGate. [Link]

  • Preparation, analysis, and anticholinesterase properties of O,O-dimethyl phosphorothioate isomerides. (n.d.). PubMed. [Link]

  • Thermal Decomposition of Bis-(O, O-dimethylthionbphosphoryl)- disulfide. (1974). J-STAGE. [Link]

  • Thermal degradation of organophosphorus compounds. (1970). Sheffield Hallam University Research Archive. [Link]

  • O,O-dimethyl phosphorodithioate | C2H7O2PS2 - PubChem. (n.d.). PubChem. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021). MDPI. [Link]

  • FACTORS THAT AFFECT THE PERSISTENCE OF PESTICIDES IN PLANTS AND SOILS. (n.d.). Pure and Applied Chemistry. [Link]

  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. (2025). RSC Publishing. [Link]

  • Analytical Method for the Determination of Urinary Alkylphosphates in Subjects Occupationally Exposed to Organophosphorus Pesticid. (n.d.). Ovid. [Link]

  • Analysis of O,S-Dimethyl Hydrogen Phosphorothioate in Urine, a Specific Biomarker for Methamidophos. (2003). Journal of Agricultural and Food Chemistry. [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. (n.d.). OUCI. [Link]

  • Environmental fate and toxicology of organophosphate pesticides. (2017). Journal of the Geological Society. [Link]

  • Hydrolysis as a function of pH. (2013). Umweltbundesamt. [Link]

  • Degradation of O,O-Dimethyl Phosphorodithioate by Activated Sludge. (n.d.). Oxford Academic. [Link]

  • Detection of 0-(3-Chloro-4-nitrophenyl) - 0,0-Dimethyl Phosphorothioate and Analysis. (n.d.). ACS Publications. [Link]

  • Methamidophos Degradation Pathway. (n.d.). Eawag-BBD. [Link]

  • Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. (2024). ACS Omega. [Link]

  • Thermal Catalytic Decomposition of Dimethyl Methyl Phosphonate Using CuO-CeO2/γ-Al2O3. (2022). MDPI. [Link]

  • Stability of phosphorothioate oligonucleotides in aqueous ammonia in presence of stainless steel. (1999). PubMed. [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (n.d.). EPA NEPAL. [Link]

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A Comprehensive Technical Guide to the Safe Handling of O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

Compound Profile and Hazard Identification

O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt is a stable isotope-labeled derivative of a class of organophosphorus compounds.[1][2] These compounds are primarily recognized for their role as insecticides and their mechanism of toxicity, which involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3] The introduction of two Carbon-13 isotopes does not alter the chemical reactivity or the toxicological profile of the molecule but serves as a tracer in metabolic and environmental studies.

1.1. Chemical and Physical Properties

While specific experimental data for the labeled compound is scarce, the properties can be inferred from the parent compound and related structures.

PropertyInferred Value/InformationSource
CAS Number 1330052-30-6[1][4][5]
Molecular Formula ¹³C₂H₁₀NO₃PS[1]
Molecular Weight 161.13 g/mol [1][2]
Appearance Likely a solidInferred
Solubility Ammonium salts of organophosphates are generally soluble in water.[6]
Stability Organophosphates can be stable in acidic solutions but decompose more rapidly in alkaline conditions.[3] They may also be sensitive to heat.

1.2. Toxicological Profile: The Organophosphate Threat

The primary toxicological concern with O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt is its action as a cholinesterase inhibitor.[3][7] The toxic effects are due to the accumulation of acetylcholine at nerve synapses.[3]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8] Symptoms of acute exposure can include headache, nausea, dizziness, excessive sweating, salivation, tearing, and rhinorrhea.[9] More severe poisoning can lead to muscle twitching, weakness, tremor, abdominal cramps, diarrhea, and in extreme cases, respiratory paralysis and death.[9][10]

  • Chronic Toxicity: Long-term exposure to low levels of organophosphates may lead to neurological and developmental effects. Some studies on related compounds have shown potential for delayed neuropathy.[11]

  • Carcinogenicity and Mutagenicity: Data for this specific compound is not available. However, it is prudent to handle it as a substance whose toxicological properties have not been fully investigated.[12]

Exposure Controls and Personal Protection: A Multi-Layered Defense

A robust safety protocol relies on a multi-layered approach to minimize exposure. The following workflow illustrates the necessary hierarchy of controls.

cluster_0 Hierarchy of Controls Elimination Elimination/Substitution (Not feasible for specific research) Engineering Engineering Controls (Fume Hood) Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for handling hazardous chemicals.

2.1. Engineering Controls

All work with O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt, including weighing, dilution, and handling of stock solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[13]

2.2. Personal Protective Equipment (PPE)

  • Hand Protection: Wear nitrile gloves at all times. Gloves must be inspected before use and disposed of properly after handling the compound.[12][14]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[14]

  • Skin and Body Protection: A lab coat must be worn.[15]

2.3. Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[12][15]

  • Do not eat, drink, or smoke in the laboratory.[13]

  • Contaminated work clothing should not be allowed out of the workplace.[13]

Safe Handling, Storage, and Disposal: A Lifecycle Approach

The safe use of this compound extends beyond the workbench and includes proper storage and disposal.

3.1. Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is donned and the fume hood is functioning correctly. Have spill cleanup materials readily available.

  • Weighing: If working with a solid, weigh the required amount in the fume hood. Use anti-static measures if necessary.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Decontaminate all surfaces and equipment after use.

3.2. Storage

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16] The container should be tightly sealed.[17] All containers must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings. For isotopically labeled compounds, include the isotope and activity information. All radioactive materials must be secured against unauthorized removal.[18]

3.3. Spill and Emergency Procedures

  • Minor Spills: In a fume hood, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12]

  • Major Spills: Evacuate the area and contact your institution's environmental health and safety department.

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12][13]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12][13]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

3.4. Waste Disposal

All waste containing O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt must be treated as hazardous chemical waste. For isotopically labeled compounds, follow your institution's specific guidelines for radioactive or stable isotope waste disposal.[18] Do not dispose of it in the regular trash or down the drain.[12][16]

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety protocols throughout a typical experimental workflow involving an isotopically labeled compound.

cluster_workflow Experimental Workflow with Integrated Safety start Experiment Planning (Risk Assessment) prep Compound Preparation (Fume Hood, PPE) start->prep SOPs reaction Reaction/Incubation prep->reaction Controlled Environment analysis Sample Analysis reaction->analysis Safe Handling cleanup Decontamination & Waste Disposal analysis->cleanup Segregated Waste Streams end Documentation cleanup->end Record Keeping

Caption: Integration of safety protocols in an experimental workflow.

Conclusion

While a specific SDS for O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt is not publicly available, a comprehensive understanding of its risks can be established from data on the parent compound and the broader class of organophosphates. The key to safe handling lies in a consistent and well-understood application of engineering controls, personal protective equipment, and stringent hygiene practices. By understanding the "why" behind these protocols, researchers can foster a culture of safety that is both effective and self-validating.

References

  • MSDS of O,O-Dimethyl phosphoramidothioate. (2019, May 31). Capot Chemical Co., Ltd.
  • O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt | 1330052-30-6. MilliporeSigma.
  • SAFETY DATA SHEET. (2025, May 1). Toronto Research Chemicals.
  • O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt | CAS No. 1330052-30-6. Clearsynth.
  • SAFETY DATA SHEET. (2025, November 27). TCI Chemicals.
  • Dimethyl phosphorothioate SDS, 1112-38-5 Safety Data Sheets. ECHEMI.
  • O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt x0000. Pharmaffiliates.
  • O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt | 1330052-30-6. Sigma-Aldrich.
  • QA-8295 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
  • Organophosphorus Insecticides (Organophosphates/OPs). Queensland Health.
  • Hollingshaus, J. G., Armstrong, D., Toia, R. F., McCloud, L., & Fukuto, T. R. (1981). Delayed toxicity and delayed neurotoxicity of phosphorothioate and phosphonothioate esters. Journal of Toxicology and Environmental Health, 7(3-4), 529-543.
  • Laboratory Safety Guidelines. ETH Zurich.
  • Safety Data Sheet: O.O-Dimethyl phosphorochloridothioate. (2020, November 5). Chemos GmbH & Co. KG.
  • Health monitoring. Safe Work Australia.
  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates. U.S. Environmental Protection Agency.
  • Exposure Data - Some Organophosphate Insecticides and Herbicides. NCBI Bookshelf.
  • Guide to Isotope Management In Laboratories. Environmental Health and Safety, University of Colorado Boulder.
  • Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. (2024, August 24). Restek.
  • Anicijevic, V., et al. (2025, August 4). Stability and neurotoxic impact of organophosphate pesticides in aqueous environments. ResearchGate.

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A Comparative Technical Guide to O,O-Dimethylthiophosphate (DMTP): Free Acid and Ammonium Salt Forms

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth comparative analysis of O,O-dimethylthiophosphate (DMTP) in its free acid and ammonium salt forms. It is designed for researchers, scientists, and professionals in drug development and chemical synthesis. The guide elucidates the distinct physicochemical properties, stability, and solubility profiles of each form. The primary application of DMTP as a crucial intermediate in the synthesis of organophosphate insecticides, such as malathion and dimethoate, is explored in detail. Through case studies, this guide rationalizes the methodological choices between the free acid and the ammonium salt in industrial synthesis, emphasizing the role of the salt form in purification strategies. Furthermore, the potential application of DMTP as a nucleating agent for polypropylene is critically evaluated based on current scientific literature. Detailed experimental protocols, comparative data tables, and diagrams of chemical structures and reaction pathways are provided to offer a comprehensive and practical understanding of these two important chemical entities.

Introduction to O,O-Dimethylthiophosphate (DMTP)

Chemical Identity and Significance

O,O-Dimethylthiophosphate (DMTP) is an organophosphorus compound that serves as a vital building block in the chemical industry. It exists primarily in two forms: the free acid, O,O-dimethyl phosphorodithioic acid, and its corresponding ammonium salt, ammonium O,O-dimethyl dithiophosphate. While both forms share a common core structure, their differing physical and chemical properties dictate their specific applications and handling requirements. The principal significance of both DMTP free acid and its ammonium salt lies in their role as key intermediates in the production of a range of organophosphate insecticides.[1][2][3][4]

Scope of the Technical Guide

This guide offers a detailed exploration of the differences between DMTP free acid and DMTP ammonium salt. It aims to provide a comprehensive resource for laboratory and industrial applications, with a focus on the practical implications of choosing one form over the other. The subsequent sections will delve into a comparative analysis of their physicochemical properties, their respective roles in the synthesis of major insecticides, and an evaluation of their potential use as polymer nucleating agents.

Physicochemical Properties: A Comparative Analysis

The selection between DMTP free acid and its ammonium salt for a specific application is fundamentally driven by their distinct physicochemical characteristics.

O,O-Dimethyl Phosphorodithioic Acid (DMTP Free Acid)

DMTP free acid, also known as O,O-dimethyl dithiophosphoric acid, is a corrosive and flammable liquid.[5] Its utility is often as a reactive intermediate in organic synthesis.

Caption: Chemical structure of DMTP free acid.

DMTP free acid exhibits good solubility in many organic solvents but has limited solubility in water.[6] It is sensitive to heat and can decompose.[7]

Ammonium O,O-Dimethyl Dithiophosphate (DMTP Ammonium Salt)

The ammonium salt of DMTP is a white crystalline solid that is generally more stable and easier to handle than its free acid counterpart.[3][8]

Caption: Chemical structure of DMTP ammonium salt.

In stark contrast to the free acid, DMTP ammonium salt is readily soluble in water but insoluble in most organic solvents.[8] This property is pivotal in its use for purification, as will be discussed in later sections. The solid is hygroscopic and should be stored in a dry environment.[8]

Comparative Summary of Physicochemical Properties
PropertyDMTP Free Acid (O,O-dimethyl phosphorodithioic acid)DMTP Ammonium Salt (Ammonium O,O-dimethyl dithiophosphate)
CAS Number 756-80-9[5]1066-97-3[9]
Molecular Formula C₂H₇O₂PS₂[5]C₂H₁₀NO₂PS₂[9]
Molecular Weight 158.18 g/mol [5]175.21 g/mol [9]
Appearance Colorless to pale yellow liquid[5]White crystalline solid[3]
Solubility in Water Limited[6]Soluble[8]
Solubility in Organic Solvents Soluble[6]Insoluble[8]
Stability Sensitive to heat[7]Hygroscopic solid, more stable than free acid[8]
Primary Hazard Flammable, Corrosive[5]Irritant

The Role of DMTP in Industrial Synthesis: A Focus on Organophosphate Insecticides

Core Application: Intermediate in Pesticide Manufacturing

Both forms of DMTP are foundational to the synthesis of several commercially important organophosphate insecticides. The choice between the free acid and the ammonium salt is often a strategic decision based on the specific reaction, desired purity of the final product, and overall process efficiency.

Synthesis of Malathion: A Case Study in Experimental Choice

Malathion is a widely used insecticide, and its synthesis provides an excellent example of the direct application of DMTP free acid.[4]

The core reaction in malathion synthesis is the Michael addition of DMTP to diethyl maleate.

Caption: Synthesis of Malathion from DMTP free acid.

In the synthesis of malathion, DMTP free acid can be used directly as the nucleophile in the Michael addition reaction.[10][11] This approach is often favored for its directness. However, the purity of the starting DMTP free acid is crucial, as impurities can lead to unwanted side products. In some processes, any unreacted DMTP free acid is removed from the final product by neutralization with a base and subsequent washing with water, which converts it to a water-soluble salt.[10]

Objective: To synthesize malathion via the Michael addition of O,O-dimethyl phosphorodithioic acid to diethyl maleate.

Self-Validation System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials and the formation of the product. The final product's identity and purity can be confirmed by ¹H NMR, ³¹P NMR, and GC-MS analysis.

Materials:

  • O,O-dimethyl phosphorodithioic acid (DMTP free acid)

  • Diethyl maleate

  • Toluene (or another suitable organic solvent)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Reaction vessel with stirring and temperature control

  • Separatory funnel

Procedure:

  • In a well-ventilated fume hood, charge the reaction vessel with O,O-dimethyl phosphorodithioic acid and diethyl maleate in a suitable organic solvent like toluene. A slight excess of the DMTP free acid may be used.[10]

  • Heat the reaction mixture with stirring to a temperature of 50-70°C.[11]

  • Monitor the reaction progress by TLC or GC until the diethyl maleate is consumed (typically several hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to remove unreacted DMTP free acid and other acidic impurities.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude malathion.

  • The crude product can be further purified by vacuum distillation.[10]

Synthesis of Dimethoate: A Case Study in Purification and Reactivity

Dimethoate is another significant organophosphate insecticide. Its synthesis often showcases the strategic use of the DMTP ammonium salt for purification purposes.[2][3]

The synthesis of dimethoate involves the nucleophilic substitution of the chloride in N-methyl-2-chloroacetamide by the dithiophosphate anion.

Caption: Synthesis of Dimethoate from DMTP ammonium salt.

A common industrial synthesis of DMTP involves the reaction of phosphorus pentasulfide with methanol, which yields crude DMTP free acid. This crude product can contain various impurities. To obtain high-purity DMTP for subsequent reactions, the crude free acid is often dissolved in a suitable solvent and treated with ammonia gas.[7][12] This precipitates the DMTP as its ammonium salt, leaving many impurities behind in the solution. The purified DMTP ammonium salt can then be isolated and used directly in the synthesis of dimethoate or converted back to the pure free acid if needed.[12] This salt formation and precipitation is a highly effective and economical purification method.

Objective: To synthesize dimethoate using purified O,O-dimethyl dithiophosphate ammonium salt and N-methyl-2-chloroacetamide.

Self-Validation System: Reaction progress can be monitored by observing the consumption of starting materials using techniques like HPLC or GC. The formation of the product can also be tracked. The final product's identity and purity should be confirmed using ¹H NMR, ³¹P NMR, and mass spectrometry, and compared against a reference standard.

Materials:

  • Ammonium O,O-dimethyl dithiophosphate (DMTP ammonium salt)

  • N-methyl-2-chloroacetamide

  • A suitable solvent (e.g., isopropanol, acetone)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

Procedure:

  • In a reaction vessel, dissolve ammonium O,O-dimethyl dithiophosphate and N-methyl-2-chloroacetamide in a suitable solvent such as isopropanol.[13]

  • Heat the mixture with stirring. The reaction temperature can range from room temperature to the reflux temperature of the solvent, depending on the desired reaction rate.

  • Monitor the reaction for the disappearance of the starting materials.

  • Upon completion, cool the reaction mixture. The byproduct, ammonium chloride, will precipitate out of the solution.

  • Filter the reaction mixture to remove the precipitated ammonium chloride.

  • The filtrate, containing the dimethoate product, is then concentrated under reduced pressure.

  • The resulting crude dimethoate can be further purified by recrystallization or column chromatography if a higher purity is required.

DMTP as a Nucleating Agent for Polypropylene: An Evaluation of Current Evidence

The Theory of Polymer Nucleation

Nucleating agents are additives used in semi-crystalline polymers like polypropylene to increase the rate of crystallization and the number of crystal spherulites.[14] This results in a finer crystal structure, which can improve the mechanical and optical properties of the polymer, such as stiffness, impact strength, and clarity.[15]

Analysis of Existing Literature on Nucleating Agents for Polypropylene

A wide variety of compounds are known to act as nucleating agents for polypropylene. These include inorganic materials like talc, as well as organic compounds such as sodium benzoate, sorbitol derivatives, and certain organic phosphate salts.[11][14]

Current Status of DMTP and its Salts as Documented Nucleating Agents

Despite a thorough review of the scientific literature, there is no significant evidence to suggest that either DMTP free acid or its ammonium salt are commonly used as nucleating agents for polypropylene. While some organic phosphate salts are effective nucleating agents, the specific structure of DMTP does not appear in studies related to polypropylene nucleation. It is possible that its chemical reactivity and potential for decomposition at polymer processing temperatures make it unsuitable for this application. Therefore, based on the available information, the use of DMTP as a nucleating agent for polypropylene is not a recognized or documented application.

Analytical Methods for the Characterization of DMTP Forms

The analysis and quantification of DMTP and its salt are crucial for quality control in industrial processes and for monitoring in environmental and biological samples.

Chromatographic Techniques (GC, HPLC)

Gas chromatography (GC) coupled with a flame photometric detector (FPD) is a common method for the analysis of DMTP and its metabolites in various matrices.[16] High-performance liquid chromatography (HPLC) can also be employed, particularly for the analysis of the less volatile ammonium salt.[17]

Spectroscopic Methods (NMR, IR)

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P, and ¹³C) is an indispensable tool for the structural elucidation and purity assessment of both DMTP free acid and its ammonium salt. Infrared (IR) spectroscopy can also be used to identify the characteristic functional groups present in these molecules.

Safety, Handling, and Storage

DMTP Free Acid

DMTP free acid is classified as a flammable liquid and is corrosive.[5] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.

DMTP Ammonium Salt

DMTP ammonium salt is an irritant and is hygroscopic.[8] It should be handled with standard PPE. Storage should be in a tightly sealed container in a dry environment to prevent moisture absorption.

Conclusion: Selecting the Appropriate Form of DMTP for Your Application

The choice between DMTP free acid and its ammonium salt is a critical decision in the synthesis of organophosphate insecticides and other chemical processes. This decision is guided by a comprehensive understanding of their contrasting physicochemical properties.

  • DMTP free acid is the more reactive form, often used directly in syntheses like the Michael addition for malathion production. Its solubility in organic solvents makes it suitable for reactions in non-aqueous media. However, its handling requires caution due to its flammability and corrosivity.

  • DMTP ammonium salt , with its crystalline nature and water solubility, offers significant advantages in terms of stability, handling, and, most importantly, purification. The ability to selectively precipitate the ammonium salt from a crude reaction mixture provides an elegant and efficient method for obtaining high-purity DMTP, which is crucial for achieving high yields and minimizing byproducts in subsequent reactions, such as the synthesis of dimethoate.

Ultimately, the optimal choice depends on the specific synthetic strategy, the required purity of the final product, and the processing capabilities of the laboratory or industrial facility.

References

  • Process for the preparation of malathion. (n.d.). Google Patents.
  • PROCESS FOR THE PREPARATION OF MALATHION AND ITS INTERMEDIATE. (2014, March 26). Google Patents.
  • Process for preparing malathion for pharmaceutical use. (n.d.). Google Patents.
  • Synthesis of Malathion, Malaoxon, and Isomalathion Enantiomers and Examination of Their Interactions with Acetylcholinesterase. (n.d.). CORE. Retrieved February 15, 2026, from [Link]

  • Dimethoate Synthesis: The Role of Ammonium O,O-Dimethyl Dithiophosphate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

  • Organophosphorus Malathion. (n.d.). Retrieved February 15, 2026, from [Link]

  • O,O-Dimethyl O-Hydrogen Phosphorothioate. (n.d.). Pharmaffiliates. Retrieved February 15, 2026, from [Link]

  • Dimethyl phosphorothioate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Dimethyl phosphorothioate. (n.d.). CAS Common Chemistry. Retrieved February 15, 2026, from [Link]

  • O,O-diethyl phosphorothioate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Some spontaneous reactions of OO-dimethyl S-ethylthioethyl phosphorothiolate and related compounds in water and on storage, and their effects on the toxicological properties of the compounds. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Analytical Methods. (n.d.). Retrieved February 15, 2026, from [Link]

  • Method for the preparation of o, o-dimethyl-s-(1, 2-dicarbethoxyethyl)dithiophosphate. (n.d.). Google Patents.
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  • ANALYTICAL METHODS. (n.d.). NCBI Bookshelf. Retrieved February 15, 2026, from [Link]

  • Process for preparing malathion for pharmaceutical use. (n.d.). Google Patents.

Sources

Metabolic Pathways of Organophosphates Yielding O,O-Dimethyl Phosphorothionate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) insecticides are a widely utilized class of pesticides that undergo extensive metabolism in biological systems. A key metabolite in the biotransformation of several O,O-dimethyl substituted organophosphorothioate pesticides is O,O-dimethyl phosphorothionate (DMTP). The formation of DMTP is a result of complex enzymatic processes primarily occurring in the liver, involving a delicate balance between bioactivation and detoxification pathways. This technical guide provides a comprehensive overview of the metabolic pathways leading to the generation of DMTP, with a focus on the enzymatic mechanisms, key molecular players, and experimental methodologies used to elucidate these processes. Understanding these pathways is critical for assessing exposure, predicting toxicity, and developing novel strategies for bioremediation and therapeutic intervention.

Introduction: The Dichotomy of Organophosphate Metabolism

Organophosphates are esters of phosphoric acid that exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] Many of the most commonly used OP insecticides are organophosphorothioates, which contain a thion (P=S) moiety. These compounds are not potent AChE inhibitors themselves but require metabolic activation to their corresponding oxon (P=O) analogs. This bioactivation is a critical step in their toxicity.[2][3]

The metabolism of organophosphates is a double-edged sword. While bioactivation leads to increased toxicity, the same metabolic machinery can also detoxify these compounds through various hydrolytic and conjugative reactions.[4][5] The balance between these activation and detoxification pathways ultimately determines the toxic potential of a given organophosphate. O,O-Dimethyl Phosphorothionate (DMTP) is a common urinary metabolite of several O,O-dimethyl substituted organophosphorothioate pesticides and serves as a biomarker for assessing exposure levels.[2] This guide will delve into the intricate metabolic routes that culminate in the formation of this key metabolite.

Phase I Metabolism: The Central Role of Cytochrome P450 Monooxygenases

The initial phase of organophosphate metabolism is dominated by the action of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases primarily located in the liver.[6][7] CYPs catalyze a range of oxidative reactions that can either activate or detoxify organophosphates.

Oxidative Desulfuration: The Path to Bioactivation

The conversion of a phosphorothioate (P=S) to its more toxic oxon (P=O) form is a hallmark of organophosphate metabolism.[2] This process, known as oxidative desulfuration, is mediated by CYP enzymes and is a critical step in the bioactivation of these pesticides.[4] The oxon metabolites are significantly more potent inhibitors of AChE.[8]

The proposed mechanism involves the transfer of an oxygen atom from the CYP heme-iron center to the sulfur atom of the organophosphate, forming an unstable phosphooxythiirane intermediate. This intermediate then rearranges, releasing atomic sulfur and forming the stable oxon metabolite. Several CYP isoforms have been implicated in this reaction, with CYP1A2, CYP2B6, CYP2C19, and CYP3A4 being among the most important in humans.[7][9]

Dearylation: A Key Detoxification Pathway to DMTP

In addition to bioactivation, CYP enzymes also play a crucial role in the detoxification of organophosphates through a process called dearylation. This reaction involves the cleavage of the ester bond linking the phosphate group to the aromatic leaving group (aryl group).[4] For O,O-dimethyl substituted organophosphorothioates, this dearylation directly yields O,O-Dimethyl Phosphorothionate (DMTP) and the corresponding phenolic leaving group.[6]

The balance between oxidative desulfuration (activation) and dearylation (detoxification) is a critical determinant of an organophosphate's toxicity and is highly dependent on the specific compound and the complement of CYP isoforms present.[4] For instance, CYP3A4 has been shown to have high activity for both dearylation and desulfuration of certain organophosphates.[7]

Phase II Metabolism: Conjugation and Excretion

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their excretion from the body. Glutathione S-transferases (GSTs) are a key family of enzymes involved in this process.[10]

Glutathione S-Transferase (GST)-Mediated Dealkylation and Dearylation

GSTs catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to a wide range of electrophilic substrates.[11] In the context of organophosphate metabolism, GSTs can mediate both O-dealkylation and O-dearylation reactions.[10]

  • O-Dealkylation: This process involves the transfer of one of the methyl groups from the phosphate moiety to the sulfur atom of glutathione, resulting in the formation of a desmethylated organophosphate and an S-methylglutathione conjugate.

  • O-Dearylation: GSTs can also directly catalyze the cleavage of the aryl group from the organophosphate, with glutathione acting as the nucleophile. This reaction, similar to CYP-mediated dearylation, can also lead to the formation of DMTP.

The activity of GSTs provides an important detoxification route, preventing the accumulation of reactive organophosphate metabolites.[12]

Integrated Metabolic Pathways to DMTP

The formation of O,O-Dimethyl Phosphorothionate is a convergence of several metabolic events. An organophosphate with a O,O-dimethyl phosphorothioate structure can be directly metabolized to DMTP via CYP- or GST-mediated dearylation. Alternatively, it can first undergo CYP-mediated oxidative desulfuration to its oxon form. This oxon can then be hydrolyzed by esterases, such as paraoxonase (PON), to yield dimethyl phosphate (DMP), or it can be a substrate for GST-mediated dearylation, though this is less common for the activated oxon. The primary routes to DMTP, however, involve the direct cleavage of the leaving group from the parent phosphorothioate.

Diagram of Metabolic Pathways Leading to O,O-Dimethyl Phosphorothionate (DMTP)

Metabolic_Pathways_DMTP cluster_phase1 Phase I Metabolism (Liver) cluster_phase2 Phase II Metabolism cluster_hydrolysis Hydrolysis cluster_excretion Excretion OP O,O-Dimethyl Organophosphorothioate (Parent Compound) Oxon O,O-Dimethyl Organophosphate (Oxon) (Active Metabolite) OP->Oxon Oxidative Desulfuration (CYP450s) DMTP O,O-Dimethyl Phosphorothionate (DMTP) OP->DMTP Dearylation (CYP450s) Leaving_Group Aryl/Alkyl Leaving Group OP_Phase2 O,O-Dimethyl Organophosphorothioate (Parent Compound) Oxon_hydrolysis O,O-Dimethyl Organophosphate (Oxon) DMTP_excrete DMTP DMTP_Phase2 O,O-Dimethyl Phosphorothionate (DMTP) OP_Phase2->DMTP_Phase2 Dearylation (GSTs) Desmethyl_OP Desmethyl- Organophosphate OP_Phase2->Desmethyl_OP Dealkylation (GSTs) DMP Dimethyl Phosphate (DMP) Oxon_hydrolysis->DMP Hydrolysis (Esterases, e.g., PON1) DMP_excrete DMP Urine Urine DMTP_excrete->Urine DMP_excrete->Urine

Caption: Metabolic pathways of O,O-dimethyl organophosphorothioates.

Experimental Protocols for Studying Organophosphate Metabolism

The elucidation of these metabolic pathways relies on robust in vitro and analytical methodologies.

In Vitro Metabolism Assay Using Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes and are a valuable tool for studying Phase I metabolism.[13][14]

Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[15]

    • Prepare a 20 mM NADPH stock solution in the phosphate buffer.[14]

    • Prepare a stock solution of the test organophosphate in a suitable solvent (e.g., DMSO, acetonitrile) and create a working solution in the phosphate buffer. The final solvent concentration in the incubation should be less than 1%.[15]

    • Thaw pooled human or animal liver microsomes (e.g., from a commercial source) on ice. Prepare a 0.5 mg/mL suspension of microsomes in the phosphate buffer.[16]

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsome suspension and the organophosphate working solution.[16]

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.[14][16]

    • Initiate the metabolic reaction by adding the NADPH solution. The final volume should be consistent across all samples.[14][16]

    • Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).[16] The 0-minute time point serves as a control where the reaction is stopped immediately.

  • Reaction Termination and Sample Processing:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.[16]

    • Vortex the samples to ensure thorough mixing and precipitate the microsomal proteins.[16]

    • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the proteins.[16]

    • Transfer the supernatant to a new tube or plate for analysis.

Diagram of In Vitro Metabolism Assay Workflow

InVitro_Metabolism_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Reagents Prepare Buffers, NADPH, Organophosphate, and Microsomes Mix Combine Microsomes and Organophosphate Reagents->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Start_Reaction Initiate with NADPH Preincubation->Start_Reaction Incubate Incubate at 37°C (Time Course) Start_Reaction->Incubate Terminate Stop Reaction (Acetonitrile + IS) Incubate->Terminate Vortex Vortex to Mix Terminate->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis of DMTP Supernatant->LCMS

Caption: Workflow for in vitro organophosphate metabolism assay.

Quantitative Analysis of O,O-Dimethyl Phosphorothionate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules like DMTP in complex biological matrices.[17][18]

Protocol Outline:

  • Sample Preparation: The supernatant from the in vitro metabolism assay can often be directly injected or may require further dilution. For urine samples, a dilution step is typically sufficient.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization, is typical.[18]

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for dialkyl phosphates.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of DMTP) and a specific product ion generated by its fragmentation.[18]

    • Quantification: A calibration curve is generated using known concentrations of a DMTP standard, and the concentration in the unknown samples is determined by comparing their peak areas to the calibration curve.

Summary of Key Enzymes in DMTP Formation

Enzyme FamilySpecific Enzymes (Examples)Role in DMTP Formation
Cytochrome P450 (CYP) CYP1A2, CYP2B6, CYP2C19, CYP3A4Primary Role: Catalyze oxidative desulfuration (bioactivation) and dearylation (detoxification) of the parent organophosphorothioate. Dearylation directly yields DMTP.[7][9]
Glutathione S-Transferases (GST) Various cytosolic isoformsSecondary Role: Catalyze the dearylation and dealkylation of the parent organophosphorothioate through conjugation with glutathione. Dearylation can produce DMTP.[10]
Esterases Paraoxonase-1 (PON1)Indirect Role: Hydrolyze the oxon metabolite to dimethyl phosphate (DMP), a related but distinct metabolite from DMTP.[5]

Conclusion and Future Perspectives

The metabolic pathways leading to the formation of O,O-Dimethyl Phosphorothionate are a complex interplay of Phase I and Phase II enzymatic reactions. The balance between CYP-mediated bioactivation and detoxification, along with the conjugative activities of GSTs, is paramount in determining the ultimate fate and toxicity of O,O-dimethyl substituted organophosphorothioate pesticides. A thorough understanding of these pathways, facilitated by robust in vitro and analytical techniques, is essential for accurate risk assessment, the development of effective antidotes, and the engineering of bioremediation strategies. Future research should continue to focus on the specific contributions of individual enzyme isoforms and the impact of genetic polymorphisms on these metabolic pathways, which can significantly influence individual susceptibility to organophosphate toxicity.

References

  • BenchChem. (n.d.). Application Notes and Protocols for AMG-221 In Vitro Metabolism Assay Using Liver Microsomes.
  • National Pesticide Information Center. (n.d.). Medical Case Profiles - Biomarkers of Exposure: Organophosphates.
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  • Fujioka, K., & Casida, J. E. (2007). Glutathione S-Transferase Conjugation of Organophosphorus Pesticides Yields S-Phospho-, S-Aryl-, and S-Alkylglutathione Derivatives. Chemical Research in Toxicology, 20(8), 1211–1217.
  • Butler, A. M., & Murray, M. (2005). Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon. Drug Metabolism and Disposition, 33(9), 1345–1348.
  • Sanchez-Sampedro, L., et al. (2015). Enzymatic detoxification of organophosphorus pesticides and related toxicants. Expert Opinion on Drug Metabolism & Toxicology, 11(11), 1749-1763.
  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
  • Reigart, J. R., & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings (6th ed.). U.S. Environmental Protection Agency.
  • Buratti, F. M., et al. (2003). Human Liver Microsomal Synthesis of Chlorpyrifos-Oxon: The Role of CYP2B6 and Other P450 Isoforms. Toxicology and Applied Pharmacology, 186(3), 143-154.
  • Wikipedia. (n.d.). Organophosphate. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • World Health Organization. (2024). Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remediation. International Journal of Molecular Sciences, 25(14), 7689.
  • Sudakin, D. L. (2011). Dialkyl phosphates as biomarkers of organophosphates: the current divide between epidemiology and clinical toxicology. Clinical Toxicology, 49(9), 791-801.
  • Hodgson, E., & Goldstein, J. A. (2000). Evidence for the activation of organophosphate pesticides by cytochromes P450 3A4 and 2D6 in human liver microsomes. Toxicology and Applied Pharmacology, 167(1), 43-50.
  • Masson, P., & Nachon, F. (2022). Kinetic Processes in Enzymatic Nanoreactors for In Vivo Detoxification. International Journal of Molecular Sciences, 23(7), 3647.
  • Gilar, M., et al. (2014). Quantification of oligonucleotides by LC-MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites. Bioanalysis, 6(4), 447-464.
  • Hodgson, E. (2003). Evidence for the activation of organophosphate pesticides by cytochromes P450 3A4 and 2D6 in human liver microsomes. Toxicology and Applied Pharmacology, 192(1), 15-22.
  • Sudakin, D. L. (2011). Dialkyl phosphates as biomarkers of organophosphates: The current divide between epidemiology and clinical toxicology. Clinical Toxicology, 49(9), 791-801.
  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings (6th ed.).
  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • Deponte, M. (2013). Glutathione catalysis and the reaction mechanisms of glutathione-dependent enzymes. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3217-3266.
  • Li, L., et al. (2022). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 12(11), 1104.
  • Gilar, M., et al. (2014). Quantification of oligonucleotides by LC-MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites. Bioanalysis, 6(4), 447-464.
  • Fujioka, K., & Casida, J. E. (2007). Glutathione S-transferase conjugation of organophosphorus pesticides yields S-phospho-, S-aryl-, and S-alkylglutathione derivatives. Chemical Research in Toxicology, 20(8), 1211-1217.
  • Bass, C., et al. (2022). The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance. Insects, 13(1), 50.
  • Efremenko, E. N., & Lushchekina, S. V. (2021). Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions. International Journal of Molecular Sciences, 22(4), 1647.
  • LabRulez LCMS. (n.d.). Qualification and Quantitation of Phosphorothioate Oligonucleotides Using a Quadrupole-Time-of-Flight Mass Spectrometer.
  • Feyereisen, R. (2022). Functional and Structural Diversity of Insect Glutathione S-transferases in Xenobiotic Adaptation. International Journal of Biological Sciences, 18(13), 5036-5054.
  • Kim, T. H., et al. (2022). Quantitative Analysis of Daporinad (FK866) and Its In Vitro and In Vivo Metabolite Identification Using Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Pharmaceuticals, 15(3), 374.

Sources

A Technical Guide to Isotopic Purity Specifications for O,O-Dimethyl Phosphorothionate-13C2

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the isotopic purity specifications for O,O-Dimethyl Phosphorothionate-13C2. It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound as an internal standard in quantitative bioanalytical studies. This document will delve into the critical aspects of isotopic purity, the analytical methodologies for its verification, and the implications for data integrity in regulated environments.

The Critical Role of Isotopic Purity in Quantitative Analysis

O,O-Dimethyl Phosphorothionate-13C2 is a stable isotope-labeled (SIL) internal standard designed to mimic the behavior of its unlabeled analog in biological systems and analytical processes.[1][2] Its primary application is in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for variability during sample preparation, extraction, and ionization.[3][4] The accuracy and reliability of the data generated in such studies are fundamentally dependent on the isotopic and chemical purity of the internal standard.[1]

High isotopic purity ensures that the signal from the internal standard is distinct and does not contribute significantly to the signal of the analyte being quantified, a phenomenon known as "cross-talk."[1] This is particularly crucial when analyzing low concentrations of the target analyte, where even minor isotopic impurities can lead to significant measurement bias.[1] Therefore, stringent specifications for isotopic purity are essential for robust and reproducible bioanalytical methods that meet regulatory expectations.

Isotopic and Chemical Purity Specifications

The overall purity of O,O-Dimethyl Phosphorothionate-13C2 is a composite of its chemical and isotopic purity. Both are critical for its function as a reliable internal standard.

Isotopic Purity

Isotopic purity refers to the percentage of the compound that is enriched with the desired stable isotopes, in this case, two Carbon-13 atoms. The key specifications are:

  • Isotopic Enrichment: This is the most critical parameter and defines the percentage of the labeled compound that contains the desired number of heavy isotopes. For O,O-Dimethyl Phosphorothionate-13C2, the target is the enrichment of the M+2 isotopologue (containing two 13C atoms).

  • Presence of Unlabeled Analyte (M+0): This refers to the percentage of the internal standard that is completely unlabeled. It is a critical impurity as it directly contributes to the analyte signal, leading to an overestimation of the analyte's concentration.

  • Other Isotopologues (M+1, etc.): The presence of other isotopologues, such as those with only one 13C atom (M+1), should also be minimized to ensure a clean and distinct mass signal for the internal standard.

The following table summarizes the typical isotopic purity specifications for a high-quality O,O-Dimethyl Phosphorothionate-13C2 internal standard.

SpecificationAcceptance CriteriaSignificance
**Isotopic Enrichment (¹³C₂) **≥ 98%Ensures a strong and specific signal for the internal standard, minimizing the contribution of other isotopologues.
Unlabeled Compound (M+0) ≤ 0.5%Minimizes direct interference with the analyte signal, which is crucial for accurate quantification at low concentrations.
Other Isotopologues (e.g., ¹³C₁) ≤ 1.5%Reduces the complexity of the mass spectrum and potential for minor interferences.
Chemical Purity

Chemical purity refers to the absence of any other chemical compounds besides the target isotopically labeled molecule. Impurities can arise from the synthesis, purification, or degradation of the compound.

SpecificationAcceptance CriteriaSignificance
Chemical Purity (by HPLC/UPLC) ≥ 98%Ensures that the measured response is from the target compound and not from co-eluting impurities.
Specific Impurities Varies; typically ≤ 0.1% for any single known impurityPrevents interference from structurally similar compounds that may have overlapping mass transitions with the analyte or internal standard.

Analytical Methodologies for Purity Verification

A combination of analytical techniques is employed to rigorously assess the isotopic and chemical purity of O,O-Dimethyl Phosphorothionate-13C2. The primary methods are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity

HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is the gold standard for determining isotopic enrichment and the distribution of isotopologues.[5] The high mass accuracy and resolution of modern mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap instruments, allow for the clear separation and quantification of ions with very small mass differences.

Experimental Protocol: LC-HRMS for Isotopic Purity of O,O-Dimethyl Phosphorothionate-13C2

  • Sample Preparation:

    • Prepare a stock solution of O,O-Dimethyl Phosphorothionate-13C2 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).

  • Liquid Chromatography (optional but recommended):

    • Utilize a reversed-phase C18 column.

    • Employ a simple isocratic or gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This step helps to separate the main compound from any potential chemical impurities.

  • Mass Spectrometry (High-Resolution):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the compound's properties. For O,O-Dimethyl Phosphorothionate, negative ion mode is often effective.

    • Mass Analyzer: Operate in full scan mode with high resolution (>60,000 FWHM) to resolve the isotopic peaks.

    • Data Acquisition: Acquire data over a mass range that includes the unlabeled (M+0), singly labeled (M+1), and doubly labeled (M+2) species.

  • Data Analysis:

    • Extract the ion chromatograms for the M, M+1, and M+2 isotopologues.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Enrichment (%) = (Area of M+2) / (Sum of Areas of all isotopologues) * 100

    • Correct for the natural abundance of isotopes (e.g., ¹³C, ³⁴S, ¹⁸O) in the unlabeled molecule to accurately determine the contribution of the labeled isotopes.

Logical Workflow for Isotopic Purity Assessment by LC-HRMS

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing & Calculation cluster_result Final Specification prep Prepare O,O-Dimethyl Phosphorothionate-13C2 Solution lc LC Separation (Optional) prep->lc hrms HRMS Full Scan Acquisition lc->hrms extract Extract Ion Chromatograms (M, M+1, M+2) hrms->extract integrate Integrate Peak Areas extract->integrate correct Correct for Natural Isotopic Abundance integrate->correct calculate Calculate Isotopic Enrichment correct->calculate report Report Isotopic Purity Specifications calculate->report

Caption: Workflow for determining the isotopic purity of O,O-Dimethyl Phosphorothionate-13C2 using LC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

NMR spectroscopy, particularly ¹³C-NMR and ³¹P-NMR, provides valuable information about the position and extent of isotopic labeling.

  • ¹³C-NMR: In a ¹³C-enriched compound, the signals corresponding to the labeled carbon atoms will be significantly enhanced compared to the signals from the natural abundance of ¹³C.[6][7] The integration of these signals can be used to estimate the isotopic enrichment at specific positions.

  • ³¹P-NMR: The phosphorus-31 nucleus is sensitive to its chemical environment. The presence of an adjacent ¹³C atom will result in a coupling (J-coupling), leading to the appearance of satellite peaks in the ³¹P-NMR spectrum.[8] The ratio of the intensity of these satellite peaks to the central peak can be used to determine the percentage of molecules labeled with ¹³C at the adjacent position.

Experimental Protocol: ³¹P{¹H}-NMR for ¹³C Enrichment

  • Sample Preparation:

    • Dissolve a sufficient amount of O,O-Dimethyl Phosphorothionate-13C2 in a deuterated solvent (e.g., CDCl₃, MeOD).

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P-NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for both the main peak and the ¹³C satellites.

    • Optimize the relaxation delay (D1) to ensure quantitative integration.

  • Data Analysis:

    • Integrate the central ³¹P peak and the ¹³C satellite peaks.

    • The isotopic enrichment at the carbon atoms adjacent to the phosphorus can be calculated from the relative integrals of the satellite and central peaks.

Relationship between Isotopic Purity and Analytical Accuracy

G cluster_purity Isotopic Purity of Internal Standard cluster_interference Analytical Signal Interference cluster_accuracy Quantitative Accuracy high_purity High Isotopic Purity (≥98% ¹³C₂) no_interference Minimal Cross-Talk to Analyte Signal high_purity->no_interference Leads to low_purity Low Isotopic Purity (<95% ¹³C₂) interference Significant Contribution to Analyte Signal low_purity->interference Results in accurate Accurate and Reliable Quantification no_interference->accurate Ensures inaccurate Inaccurate Quantification (Overestimation) interference->inaccurate Causes

Caption: The direct impact of isotopic purity on the accuracy of quantitative bioanalytical results.

Conclusion

The isotopic purity of O,O-Dimethyl Phosphorothionate-13C2 is a critical attribute that directly influences the reliability and accuracy of quantitative analytical data. A thorough characterization of both isotopic enrichment and chemical purity using advanced analytical techniques such as HRMS and NMR is imperative. Adherence to stringent purity specifications ensures that this internal standard performs its function effectively, leading to robust and defensible results in regulated bioanalysis. Researchers and drug development professionals must demand and verify these specifications to maintain the integrity of their studies.

References

  • Guidelines for Reporting Stable Isotope Data. (n.d.). Retrieved from [Link]

  • Bond, A. L., & Hobson, K. A. (2012). Reporting Stable-Isotope Ratios in Ecology: Recommended Terminology, Guidelines and Best Practices.
  • Kantnerová, K., et al. (2021). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. ChemRxiv.
  • Kantnerová, K., et al. (2021). Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. Analytical Chemistry, 93(42), 14166-14174.
  • Points, J. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]

  • World Health Organization. (2017). WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES PIRIMIPHOS-METHYL. Retrieved from [Link]

  • Bond, A. L., & Hobson, K. A. (2012). Reporting Stable-Isotope Ratios in Ecology: Recommended Terminology, Guidelines and Best Practices. BioOne Complete.
  • Calafat, A. M., et al. (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry.
  • Advanced Studies on the Synthesis of Organophosphorus Compounds. (n.d.).
  • ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS. Retrieved from [Link]

  • Brand, W. A. (2011). New reporting guidelines for stable isotopes--an announcement to isotope users. Rapid Communications in Mass Spectrometry, 25(17), 2537-2538.
  • Alfa Chemistry. (n.d.). 13C Labeled Compounds. Retrieved from [Link]

  • Amiel, J. J., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science, 11.
  • Pharmaffiliates. (n.d.). O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt. Retrieved from [Link]

  • Almac. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Wang, Y., et al. (2018). Characterizing chemical transformation of organophosphorus compounds by (13)C and (2)H stable isotope analysis. Environmental Science & Technology, 52(15), 8343-8351.
  • Krouse, H. R., & Coplen, T. B. (1997). Reporting of relative sulfur isotope-ratio data. Pure and Applied Chemistry, 69(2), 293-295.
  • Cummins, C. C., & Weigand, W. (2023). Shaking Up the Synthesis of Organophosphorus Compounds via Ortho-phosphite. ACS Central Science, 9(11), 1951-1953.
  • Ishida, T., et al. (2015). Carbon-13 Isotope Enrichment Process by CF4 Distillation. Journal of the Mass Spectrometry Society of Japan, 63(2), 49-54.
  • Synthesis and characterization of 13C labeled carnosine derivatives for isotope dilution mass spectrometry measurements in biolo. (n.d.). AIR Unimi.
  • LIBIOS. (n.d.). 13C Labeled internal standards. Retrieved from [Link]

  • Chemsrc. (n.d.). O,O-Dimethyl Hydrogen Phosphorothioate. Retrieved from [Link]

  • Lane, A. N., et al. (2019). Practical Guidelines for 13 C-Based NMR Metabolomics. Metabolomics, 15(1), 1.
  • Rychlik, M., & Asam, S. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Journal of Agricultural and Food Chemistry, 54(4), 1431-1436.
  • Vion-Dury, J., et al. (1996). A new method for the determination of specific 13C enrichment in phosphorylated [1-13C]glucose metabolites. 13C-coupled, 1H-decoupled 31P-NMR spectroscopy of tissue perchloric acid extracts. European Journal of Biochemistry, 238(2), 470-475.
  • Hope, D. (n.d.). Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples.
  • Amiel, J. J., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science, 11.
  • Chen, Y., et al. (2023). Quantitative Analysis of Phosphorothioate Isomers in CRISPR sgRNA at Single-Residue Resolution Using Endonuclease Digestion Coupled with Liquid Chromatography Cyclic Ion Mobility Mass Spectrometry (LC/cIMS). Analytical Chemistry, 95(38), 14247-14255.
  • World Health Organization. (n.d.). WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES PIRIMIPHOS-METHYL O-2-diethylamino-6-methylpyrimidin-4-yl-O,O. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Quantification of Organophosphate Metabolites Using O,O-Dimethyl Phosphorothionate-13C2 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Isotope Dilution Mass Spectrometry (IDMS), Method Validation, and Mechanistic Workflow Design.

Introduction & Scientific Rationale

Organophosphate (OP) pesticides are extensively utilized in global agriculture, necessitating robust biomonitoring to assess human exposure[1]. Upon absorption, dimethyl OP compounds (e.g., malathion, azinphos-methyl) are rapidly metabolized by hepatic enzymes into dialkyl phosphates (DAPs), predominantly O,O-dimethyl phosphorothioate (DMTP)[1],[2]. Due to the rapid clearance of these parent compounds, urinary DMTP serves as a critical, non-invasive biomarker for recent OP exposure[3].

However, quantifying highly polar DAPs at trace levels (pg/mL to ng/mL) in complex biological matrices like urine or hair presents significant analytical challenges, particularly matrix-induced ion suppression during electrospray ionization (ESI)[4].

As a Senior Application Scientist, I emphasize that every analytical workflow must be a self-validating system. To achieve absolute quantitative fidelity, Isotope Dilution Mass Spectrometry (IDMS) is employed using O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt (CAS: 1330052-30-6) as an internal standard[5]. While deuterated standards (e.g., DMTP-d6) are frequently used, deuterium can induce slight chromatographic retention time shifts—known as the "isotope effect"—in reversed-phase liquid chromatography[6]. The 13C2-labeled standard perfectly co-elutes with native DMTP, ensuring that both the analyte and the internal standard experience identical matrix environments at the exact moment of ionization, thereby perfectly correcting for extraction losses and matrix effects[6].

Mechanistic Insights: The Chemistry of Extraction and Ionization

Do not just follow steps; understand the causality behind them. The success of this LC-MS/MS method relies on two fundamental chemical principles:

Extraction Causality: Why Weak Anion Exchange (WAX)?

DMTP is a highly polar, acidic molecule. Traditional reversed-phase solid-phase extraction (SPE) fails to retain it effectively. WAX sorbents feature amine functional groups that remain positively charged at acidic to neutral pH. When the buffered urine sample is loaded, the deprotonated DMTP anions bind strongly via electrostatic interactions[7]. Washing with an organic solvent removes neutral lipids and interferences. Finally, eluting with a basic solution (e.g., 5% NH₄OH in methanol) neutralizes the WAX sorbent's positive charge, releasing the DMTP into the eluate[7],[6].

Ionization and Fragmentation Causality

Native DMTP (Chemical Formula: C₂H₇O₃PS) ionizes efficiently in negative ESI mode to form the deprotonated precursor [M-H]⁻ at m/z 141[2]. Upon collision-induced dissociation (CID), it loses both methyl groups to yield the stable product ion [PO₂S]⁻ at m/z 95[2].

The internal standard, DMTP-13C2, contains two carbon-13 atoms on the methoxy groups, shifting its precursor mass to m/z 143[5]. Because the fragmentation pathway involves the complete loss of these carbon-containing groups, the resulting product ion is identical to the native analyte at m/z 95[2]. This shared product ion ensures that the MS/MS collision cell efficiency is perfectly matched between the analyte and the standard.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

Reagents & Materials
  • Native Standard: O,O-Dimethyl phosphorothioate (DMTP).

  • Internal Standard: O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt (100 ng/mL working solution)[5].

  • SPE Cartridges: Oasis WAX (60 mg, 3 cc) or equivalent[7].

  • Enzyme: β-glucuronidase (for exposomic panel deconjugation)[6].

Step-by-Step Sample Preparation
  • Aliquot: Transfer 1.0 mL of human urine into a clean glass test tube[1].

  • Isotope Spiking: Spike the sample with 20 µL of the DMTP-13C2 internal standard working solution[1]. Vortex immediately to ensure homogeneity. (Causality: Spiking before any manipulation ensures the IS accounts for all subsequent physical/chemical losses).

  • Hydrolysis (Optional but Recommended for Panels): Add 1.0 mL of 0.1 M sodium acetate buffer (pH 4.5) and 10 µL of β-glucuronidase. Incubate at 37°C for 2 hours to hydrolyze conjugated metabolites[6].

  • SPE Conditioning: Condition the WAX SPE cartridge with 2 mL methanol followed by 2 mL of LC-MS grade water[7].

  • Loading: Load the buffered urine sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol to remove neutral and basic interferences[7].

  • Elution: Elute the target analytes with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube[7].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% acetic acid in water) and transfer to an autosampler vial[6].

LC-MS/MS Parameters
  • Column: Phenomenex Gemini NX-C18 (2.0 × 150 mm, 3 µm) held at 40°C[1].

  • Mobile Phase A: 0.1% Acetic Acid in Water[6].

  • Mobile Phase B: Acetonitrile[6].

  • Gradient: 0-1 min (5% B), 1-5 min (linear gradient to 95% B), 5-7 min (hold at 95% B), 7-7.1 min (return to 5% B), 7.1-10 min (equilibration).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Quantitative Data Presentation

Table 1: Optimized LC-MS/MS MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
Native DMTP (Quantifier) 141.0 95.0 50 25
Native DMTP (Qualifier) 141.0 126.0 50 15

| DMTP-13C2 (Internal Standard) | 143.0 | 95.0 | 50 | 25 |

Table 2: Representative Method Validation Parameters

Parameter Native DMTP (Uncorrected) DMTP-13C2 Corrected
Extraction Recovery (%) 72.6% - 85.0% 100% (Normalized)
Matrix Effect (%) 60% - 75% (Ion Suppression) 100% (Compensated)
Intra-day Precision (%RSD) > 15.0% < 5.0%

| Limit of Quantitation (LOQ) | 0.5 ng/mL | 0.1 ng/mL |

Visualizations

OP_Pathway OP Dimethyl Organophosphate (Parent Pesticide) CYP Hepatic CYP450 Metabolism OP->CYP Absorption DMTP O,O-Dimethyl Phosphorothionate (DMTP) CYP->DMTP Hydrolysis/ Oxidation Excretion Urinary Excretion (Biomarker) DMTP->Excretion Clearance

Metabolic pathway of dimethyl organophosphate pesticides to the DMTP biomarker.

LCMS_Workflow Step1 1. Sample Aliquot (1.0 mL Urine/Extract) Step2 2. Isotope Spiking Add DMTP-13C2 Internal Standard Step1->Step2 Step3 3. Solid Phase Extraction (WAX) Isolate acidic DAPs Step2->Step3 Step4 4. LC Separation Reversed-Phase C18 Column Step3->Step4 Step5 5. MS/MS Detection ESI Negative Mode MRM Step4->Step5 Step6 6. Data Quantification Ratio: Native / 13C2 Step5->Step6

Step-by-step LC-MS/MS workflow utilizing DMTP-13C2 for self-validating quantification.

References[5] O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt | 1330052-30-6. MilliporeSigma.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH98c_NV7PDLP_oXJGS8RCOTR21Pm0rCDaBbgVQ8jWSep4Sqzc1qd0MnUhbBGzpl_I2U8owlfHMl8HN6LLYZ59-CBX9_rv1SeekTgYHdYjvshx7wbOT8vVjPpf2LZkKlETGLivsga-08cbodpCxOzW_nqdRWJ2z8Dfbm93bKP3dUdaVstcc8CXDa40=[1] Factors affecting urinary organophosphate pesticide metabolite levels among Californian agricultural community members. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCJJbVQyoyRmhiDeRidvv-tJpUeAsmCUsMnwgi_4v_BdhcYijASlPWrgqZ_FtlHRLF-z3LeO7l9SKi1_4Ze43vKggmBb5NHxhm9C5bbN0YGERIyZDwCUqHJTtLjImW5AGQ3zZq3g29OSyOa3z1[4] Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6U5R6ak2npKplqWZYU7P_s-IEESteNR7taGfLfsDLZ-TpLUdC2Rljeb5mnGS1S8R4ykLNal6bBCQgvg6X8msFDATSty1QdUYPYQwWIw05i1eBtZuJvJnoj7Dgsn0xFn-E2kg662sDE3zxVa4w[2] Structures of different urinary metabolites of organophosphate pesticides. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYvk4WLKYKSOpBWmFRnJ7iKwts91-ZYb16kxmemKiyZ6FKCPqRxzAuqzfNfrtgfPXcRwfmCkqRXRsVxajjASNdAeSRsL4Vw8mslcnDuc0qkmqWf-jAb9gLkpK-LIFLV6qG9jBgqvMFqL7NCX7mTssoSnYZ9jFeIV5rfM9oAbMWk-YeLe7bPQ7VJEmkq4azmQt-CYC8SNM6Xvx2u9Kc1prYfRYmrWDljHD9_stgOPCs8HxdXRnn3DafRQ==[3] Validated single urinary assay designed for exposomic multi-class biomarkers of common environmental exposures. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYl-aE0MY5CbC9vvwlmEdVhO8dFeEZRT-p9MTU5YvpzUbvn1u2lTeA-KYpboO9oVOaxuFndRNdPkq08yhalVUWn5TUFgq17Q8BtjvhMUyliq2zeugo0Gzu7PHSt_BPFqRi4D5Jjq735XImKsI=[7] Quantitative analysis of organophosphate insecticide metabolites in urine extracted from disposable diapers of toddlers in Japan. hh-ra.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgY7i3I3tOe4RoQvmxKe5X9PHM3cHE6IXDxiDMxcBkoomQlCDtEPgGx6MUfPR2E4uMl4f000OJhDwDCNH_lv5oeP6FjA4RrPalXYXo3726OBT_h6qEIJSMwo3jSxrrldDpj-ZxhIlwBphgvLS4OlYVc1jkvW7zpvTT-4CHDWzq-lxR3QyIK2gGX91Qx7_v9po5Aw==[6] Organophosphate Insecticides - Dialkyl Phosphate Metabolites (OPD). CDC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhEbWmDfv_0R6GyW0-eqQSSNN9-7nvqpQlfrm9JP6w-ytyhn1bv9T7wzZu7CARuhqFLAvU2u60fVDv1q0E3r32KBTPUUHEHXQMsuvxUU0BwD-LchAS4j99p6It0Hli_DOlXKFVOwiPS0_cH_TktjujV9GUag2DgvImRfB39AAX1qhT9KH5DD3Mrg==

Sources

Protocol for extracting DMTP from human urine using 13C2 ammonium salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Extraction and Quantification of DMTP in Human Urine via WAX-SPE and Isotope Dilution LC-MS/MS

Executive Summary

This protocol details the extraction and quantification of Dimethylthiophosphate (DMTP) , a non-specific dialkyl phosphate (DAP) metabolite of organophosphorus pesticides, from human urine. The method utilizes O,O-Dimethyl thiophosphate-13C2 ammonium salt as the internal standard (IS) to correct for matrix effects and recovery losses—a critical requirement for clinical and forensic accuracy.[1]

Unlike older methods relying on toxic derivatization reagents (e.g., PFBBr) and GC-MS, this protocol employs Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) coupled with LC-MS/MS .[1] This approach ensures high recovery of the polar, acidic DMTP analyte while effectively removing urinary salts and pigments.

Scientific Rationale & Mechanism

The Challenge of DMTP Analysis

DMTP (


) is a strong acid and highly polar. In standard Reverse Phase (RP) chromatography, it elutes in the void volume, leading to ion suppression from urinary salts. Furthermore, liquid-liquid extraction (LLE) is inefficient due to its water solubility.[1]
The Solution: Weak Anion Exchange (WAX)

We utilize a mixed-mode polymeric WAX sorbent.[1][2] The mechanism relies on electrostatic interaction:

  • Loading (pH 4.0): The sorbent's amine groups are protonated (

    
    ), and DMTP is ionized (
    
    
    
    ). They bind via strong ionic interaction.[1]
  • Washing: Organic solvents remove neutral interferences (lipids, pigments) while DMTP remains ionically bound.[1]

  • Elution (pH > 10): A high pH buffer deprotonates the sorbent (turning it neutral), breaking the electrostatic bond and releasing the anionic DMTP.

Role of the 13C2 Ammonium Salt

The 13C2-DMTP ammonium salt serves as a stable isotope internal standard (SIS). It is chemically identical to the target analyte but distinguishable by mass (+2 Da).

  • Causality: By spiking the urine before extraction, the SIS experiences the exact same extraction efficiency, matrix suppression, and instrument drift as the native DMTP.

  • Self-Validation: The ratio of Native Area/IS Area is used for quantification, mathematically canceling out procedural errors.[1]

Materials & Reagents

Standards
  • Target Analyte: DMTP (Dimethylthiophosphate), >98% purity.[1][3]

  • Internal Standard: O,O-Dimethyl thiophosphate-13C2, ammonium salt (13C2-DMTP).[1]

    • Note: Ensure the salt stoichiometry is accounted for if preparing from gravimetric weight, though usually supplied as free acid equivalent or corrected concentration.

Reagents
  • LC-MS Grade Water & Methanol (MeOH). [1][4]

  • Formic Acid (FA): For acidification.[1]

  • Ammonium Hydroxide (NH4OH): For elution (28-30% solution).[1]

  • Ammonium Acetate: For LC mobile phase buffering.[1]

  • SPE Cartridges: Polymeric WAX (Weak Anion Exchange), 30 mg/1 mL (e.g., Waters Oasis WAX, Phenomenex Strata-X-AW).

Experimental Protocol

Preparation of Standards
  • Stock Solution (1 mg/mL): Dissolve 13C2-DMTP ammonium salt in methanol. Store at -20°C.

  • Working IS Solution (100 ng/mL): Dilute stock in water:methanol (90:10).[1]

  • Calibration Curve: Prepare urine-matched calibrators (0.5 – 100 ng/mL) spiked with constant IS concentration.

Sample Pre-treatment
  • Thaw urine samples at room temperature and vortex for 30 seconds.

  • Aliquot 200 µL of urine into a 2 mL deep-well plate or centrifuge tube.

  • Add 20 µL of 13C2-DMTP Working IS Solution .

  • Add 600 µL of 2% Formic Acid (aq) .

    • Why: This acidifies the sample (pH ~2-3), precipitating some proteins and ensuring the WAX sorbent (pKa ~6) is fully protonated and positively charged for capture.

  • Centrifuge at 4000 x g for 10 minutes to pellet particulates.

Solid Phase Extraction (SPE) - WAX

Perform on a vacuum manifold or positive pressure processor.

StepSolvent / BufferVolumeMechanism
1.[1][5][6] Condition Methanol1 mLSolvates the polymeric sorbent.
2.[1] Equilibrate 2% Formic Acid (aq)1 mLCreates acidic environment for ion exchange.[1]
3. Load Pre-treated Urine Supernatant800 µLDMTP binds to charged amine groups.[1]
4. Wash 1 25 mM Ammonium Acetate (pH 4)1 mLRemoves salts and high-polarity interferences.
5.[1] Wash 2 Methanol1 mLRemoves hydrophobic neutrals/lipids.[1] DMTP stays bound.
6. Dry Vacuum / Nitrogen2 minRemoves excess organic solvent.
7.[1] Elute 5% NH4OH in Methanol 2 x 250 µLHigh pH neutralizes sorbent; releases DMTP.[1]

Post-Elution:[1] Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

LC-MS/MS Methodology

  • Column: High-strength Silica (HSS) T3 or Polar C18 (e.g., 2.1 x 100 mm, 1.8 µm).[1]

    • Reasoning: Standard C18 cannot retain DMTP.[1] HSS T3 withstands 100% aqueous conditions required to trap polar analytes.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Flow Rate: 0.4 mL/min.[1][7]

Gradient Profile:

  • 0.0 - 1.0 min: 0% B (Hold for trapping).

  • 1.0 - 5.0 min: 0%

    
     90% B.[1]
    
  • 5.0 - 6.0 min: 90% B (Wash).

  • 6.1 - 9.0 min: 0% B (Re-equilibration).

MS Parameters (Negative ESI):

  • Source: Electrospray Ionization (ESI-).[1]

  • MRM Transitions:

    • DMTP (Native): 141.0

      
       126.0 (Quant), 141.0 
      
      
      
      95.0 (Qual).
    • DMTP-13C2 (IS): 143.0

      
       128.0.[1]
      

Workflow Visualization

The following diagram illustrates the logic flow from sample preparation to data acquisition, highlighting the critical charge-state changes in the SPE process.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe WAX SPE Mechanism cluster_analysis Quantification Urine Human Urine (200 µL) Spike Add IS: 13C2-DMTP (Ammonium Salt) Urine->Spike Acidify Add 2% Formic Acid (pH < 3) Spike->Acidify Load LOAD Sorbent: NH3+ (Charged) Analyte: DMTP- (Charged) Result: BINDING Acidify->Load Supernatant Wash WASH (MeOH) Remove Neutrals/Lipids Analyte remains bound Load->Wash Elute ELUTE (5% NH4OH) Sorbent: NH2 (Neutral) Analyte: Released Wash->Elute LCMS LC-MS/MS (ESI-) MRM Analysis Elute->LCMS Evaporate & Reconstitute Ratio Calculate Ratio: Area(Native) / Area(13C2-IS) LCMS->Ratio

Caption: Logic flow for DMTP extraction using WAX-SPE. Note the pH switching mechanism (Green to Red nodes) essential for selectivity.

Data Calculation & Validation

To ensure the "Trustworthiness" of the results, use the isotope dilution equation:



Where


 is the Response Factor derived from the calibration curve.[1]

Self-Validating Checkpoints:

  • IS Recovery: Monitor the absolute area of the 13C2-IS.[1] A drop of >50% compared to a neat standard indicates matrix suppression or extraction failure.[1]

  • Retention Time Lock: The Native and 13C2-IS must co-elute perfectly. Any shift suggests chromatographic instability.[1]

  • Ion Ratio: The ratio of the Quant ion (126.[1]0) to Qual ion (95.0) for native DMTP must match the standard within

    
    .
    

References

  • Centers for Disease Control and Prevention (CDC). (2008).[1] Laboratory Procedure Manual: Dialkyl Phosphate Metabolites of Organophosphorus Pesticides. Method No. 4001.02. [Link]

  • Bravo, R., et al. (2004).[1] Quantification of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using GC-MS-MS with isotopic internal standards. Journal of Exposure Science & Environmental Epidemiology. [Link]

  • Schindler, B. K., et al. (2009).[1] Rapid determination of dialkyl phosphates in urine by UPLC-MS/MS. Analytical and Bioanalytical Chemistry. [Link]

  • Biotage. (2023).[1] Choosing the best Ion Exchange Mode for Solid Phase Extraction. [Link]

Sources

Application Note: Targeted LC-MS/MS MRM Quantification of Organophosphate Metabolites Using O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

Organophosphate (OP) pesticides are widely utilized in global agriculture, necessitating robust biomonitoring frameworks to assess human exposure and occupational hazards. Upon absorption, OPs undergo rapid metabolism via cytochrome P450 and esterases into six non-specific dialkyl phosphate (DAP) metabolites, including O,O-Dimethyl thiophosphate (DMTP)[1]. Because these metabolites are primarily excreted in urine within 24–48 hours, urinary DAP quantification serves as the gold-standard biomarker for recent OP exposure[2].

To achieve high-fidelity quantification in complex biological matrices, stable isotope-labeled internal standards (IL-IS) are mandatory to correct for matrix effects, ion suppression, and extraction losses[3]. O,O-Dimethyl Phosphorothionate-¹³C₂ (DMTP-¹³C₂) Ammonium Salt acts as the ideal self-validating internal standard for DMTP biomonitoring.

OP_Metabolism OP Organophosphate Pesticides DMTP O,O-Dimethyl Phosphorothionate (DMTP) OP->DMTP Hydrolysis (Esterases) Urine Urinary Excretion (Biomarker) DMTP->Urine Elimination

Fig 1: Metabolic pathway of organophosphate pesticides to the DMTP urinary biomarker.

Chemical Properties & Mass Spectrometry Rationale

Compound: O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt Molecular Formula (Anion): ¹³C₂H₆O₃PS⁻ Monoisotopic Mass (Anion): 142.98 m/z

Causality in MRM Transition Selection

In electrospray ionization (ESI) negative mode, unlabeled DMTP readily deprotonates to form the [M-H]⁻ anion at m/z 141, while the ¹³C₂-labeled analog forms the precursor at m/z 143[4]. The collision-induced dissociation (CID) of DMTP-¹³C₂ yields specific fragments based on predictable bond cleavages:

  • m/z 127 (Quantifier): Driven by the neutral loss of a labeled methyl radical (¹³CH₃, 16 Da). This transition (143 → 127) is highly specific to the intact methoxy-phosphate ester.

  • m/z 79 (Qualifier 1): Represents the metaphosphate anion (PO₃⁻). Since the carbon atoms are lost during fragmentation, this ion is identical to the unlabeled DMTP fragment[3].

  • m/z 63 (Qualifier 2): Represents the PO₂⁻ ion, providing a secondary structural confirmation of the phosphate core[3].

Table 1: Optimized MRM Transitions for DMTP and DMTP-¹³C₂
AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeDP (V)CE (eV)
DMTP 141.0126.0Quantifier-60-15
DMTP 141.079.0Qualifier 1-60-35
DMTP 141.063.0Qualifier 2-60-45
DMTP-¹³C₂ 143.0127.0Quantifier (IS)-60-15
DMTP-¹³C₂ 143.079.0Qualifier 1 (IS)-60-35
DMTP-¹³C₂ 143.063.0Qualifier 2 (IS)-60-45

(Note: Declustering Potential (DP) and Collision Energy (CE) are instrument-dependent and should be fine-tuned. Values are typical for triple quadrupole platforms).

Experimental Protocol: Urine Biomonitoring Workflow

A self-validating protocol requires strict control over matrix effects. Direct LC-MS/MS analysis bypasses the need for the complex derivatization steps (e.g., pentafluorobenzylation) historically required for GC-MS[5], preserving analyte integrity.

Workflow Step1 1. Urine Sample Collection Step2 2. Spike DMTP-13C2 (IL-IS) Step1->Step2 Step3 3. Acidification (HCl) & Salting Out (NaCl) Step2->Step3 Step4 4. Liquid-Liquid Extraction (LLE) Step3->Step4 Step5 5. N2 Evaporation & Reconstitution Step4->Step5 Step6 6. LC-MS/MS MRM Analysis Step5->Step6

Fig 2: Step-by-step liquid-liquid extraction workflow for urinary DMTP analysis.

Step-by-Step Methodology

Step 1: Sample Thawing and Aliquoting

  • Thaw urine samples at room temperature.

  • Aliquot 2.0 mL of urine into a 15 mL polypropylene centrifuge tube.

  • Causality: Polypropylene is strictly utilized to prevent the adsorption of polar phosphate metabolites to active silanol groups found on glass surfaces.

Step 2: Isotope Spiking (Self-Validation System)

  • Spike 20 µL of a 1.0 µg/mL DMTP-¹³C₂ working solution into the urine.

  • Causality: Introducing the isotopic internal standard at the very beginning ensures it undergoes the exact same degradation, extraction efficiency, and ionization suppression as the endogenous analyte, creating a mathematically self-correcting quantification system.

Step 3: Acidification and Salting Out

  • Add 1.0 mL of 6 M HCl to lower the pH < 2.

  • Add 4.0 g of NaCl.

  • Causality: DMTP has a low pKa. Acidification ensures the phosphate group is fully protonated (neutral), driving it into the organic phase. NaCl induces a "salting-out" effect, decreasing the aqueous solubility of DMTP and forcing it into the extraction solvent.

Step 4: Liquid-Liquid Extraction (LLE)

  • Add 5.0 mL of Diethyl Ether/Ethyl Acetate (1:1, v/v).

  • Vortex vigorously for 10 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Causality: The mixed organic solvent provides the optimal dielectric constant to extract the moderately polar DMTP while leaving highly polar urinary salts, urea, and proteins trapped in the aqueous layer.

Step 5: Concentration and Reconstitution

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute in 200 µL of Initial Mobile Phase (95% Water / 5% Methanol).

LC-MS/MS Analytical Method

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm) or equivalent high-strength silica C18 column[4].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Causality: The HSS T3 column is specifically designed to retain highly polar compounds like DAPs in highly aqueous mobile phases. This prevents DMTP from eluting in the void volume, where matrix suppression from unextracted urinary salts is most severe.

Table 2: Gradient Elution Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.3955
1.00.3955
5.00.3595
7.00.3595
7.10.3955
10.00.3955

Data Processing and Quality Control

  • Calibration: Construct a 6-point calibration curve (0.5 to 50 ng/mL) using the area ratio of DMTP / DMTP-¹³C₂.

  • Acceptance Criteria: Linear regression R² > 0.995. The accuracy of Quality Control (QC) samples must fall within 85-115%.

  • Sensitivity: Expected Limit of Detection (LOD) is ~0.05 ng/mL, and Limit of Quantification (LOQ) is ~0.15 ng/mL[2].

References

  • Source: CDC Stacks (cdc.gov)
  • Source: PMC (nih.gov)
  • Source: PubMed (nih.gov)
  • Source: EURL-Pesticides (eurl-pesticides.eu)
  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Sources

Topic: High-Recovery Sample Preparation Protocols for the Quantification of O,O-Dimethyl Phosphorothioate-¹³C₂ in Aqueous Matrices

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development and Environmental Safety Professionals

Abstract

The accurate quantification of organophosphorus (OP) compounds and their metabolites in water is critical for both environmental monitoring and toxicological studies. The use of stable isotope-labeled internal standards, such as O,O-Dimethyl Phosphorothioate-¹³C₂ (DMTP-¹³C₂), is the gold standard for achieving high accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis. This application note provides a comprehensive guide with detailed protocols for the extraction and concentration of DMTP-¹³C₂ from various aqueous samples. We will explore two primary, field-proven methodologies: Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Introduction: The Critical Role of Isotope Dilution

O,O-Dimethyl phosphorothioate (DMTP) is a principal metabolite of several key organophosphorus pesticides, such as fenitrothion. Its presence in water sources is a direct indicator of environmental contamination and potential exposure. To achieve definitive, quantitative results, analytical methods increasingly rely on isotope dilution mass spectrometry. In this technique, a known quantity of a stable isotope-labeled analogue of the target analyte—in this case, DMTP-¹³C₂—is added to the sample at the earliest stage of preparation.

The Rationale for Using DMTP-¹³C₂:

  • Chemical Equivalence: DMTP-¹³C₂ is chemically identical to the native DMTP, ensuring it behaves the same way during extraction, cleanup, and chromatographic separation.

  • Mass Differentiation: It is easily distinguished from the native analyte by a mass spectrometer (GC-MS or LC-MS/MS), allowing for precise ratiometric quantification.

  • Correction for Variability: Any analyte loss during the multi-step sample preparation process will affect both the native analyte and the labeled standard equally. By measuring the final ratio of the analyte to the internal standard, these losses are effectively normalized, leading to highly accurate and robust results.

This guide focuses exclusively on the sample preparation workflows designed to ensure maximum recovery and cleanliness of the final extract for subsequent instrumental analysis.

Core Sample Preparation Strategies

The primary challenges in analyzing polar organophosphorus compounds like DMTP from water are their high water solubility and the presence of complex matrix interferents (e.g., humic acids, salts, organic matter). The goal of sample preparation is to isolate the analyte from these interferences and concentrate it into a small volume of a solvent compatible with the analytical instrument. We will detail two effective approaches: Solid-Phase Extraction (SPE) and QuEChERS.

Solid-Phase Extraction (SPE)

SPE is a highly selective and powerful technique that utilizes a solid sorbent to retain the analyte of interest from a liquid sample. For polar compounds like DMTP, a reversed-phase sorbent, such as a polymeric material or C18-bonded silica, is typically effective.

Workflow Overview: SPE The general SPE workflow involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Sample 1. Collect 100-500 mL Aqueous Sample Spike 2. Spike with DMTP-¹³C₂ Standard Sample->Spike Acidify 3. Acidify to pH < 3 (e.g., with Formic Acid) Spike->Acidify Load 5. Load Sample (Slow, ~5 mL/min) Acidify->Load Proceed to SPE Condition 4. Condition SPE Cartridge (Methanol -> Water) Wash 6. Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash Elute 7. Elute Analyte (Acetonitrile or Ethyl Acetate) Wash->Elute Dry 8. Dry Eluate (Na₂SO₄ or N₂ Stream) Elute->Dry Reconstitute 9. Reconstitute in Final Solvent Dry->Reconstitute Analyze 10. Analyze via LC-MS/MS or GC-MS Reconstitute->Analyze QuEChERS_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Partitioning cluster_cleanup Dispersive SPE (d-SPE) cluster_analysis Final Analysis Sample 1. Place 10-15 mL Aqueous Sample in Tube Spike 2. Spike with DMTP-¹³C₂ Standard Sample->Spike Add_ACN 3. Add 10 mL Acetonitrile Spike->Add_ACN Add_Salts 4. Add QuEChERS Salts (e.g., MgSO₄, NaCl) Add_ACN->Add_Salts Shake 5. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 6. Centrifuge Shake->Centrifuge1 Supernatant 7. Take Aliquot of Acetonitrile Layer Centrifuge1->Supernatant Phase Separation Add_dSPE 8. Add to d-SPE Tube (MgSO₄, PSA, C18) Supernatant->Add_dSPE Shake2 9. Shake and Centrifuge Add_dSPE->Shake2 Final_Extract 10. Collect Supernatant Shake2->Final_Extract Analyze 11. Analyze via LC-MS/MS or GC-MS Final_Extract->Analyze

Application Note: High-Throughput Quantification of Urinary Dialkyl Phosphate Metabolites Using ¹³C₂-Labeled Internal Standards by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies.

Introduction: The Imperative for Accurate Organophosphate Exposure Assessment

Organophosphate (OP) esters are a class of compounds widely used as pesticides and flame retardants.[1][2] Human exposure to OPs is a significant public health concern due to their potential for neurotoxicity. Biomonitoring, the assessment of human exposure to environmental chemicals, is crucial for understanding the extent of exposure and its potential health consequences. The most common approach for assessing OP exposure is the measurement of their dialkyl phosphate (DAP) metabolites in urine.[3][4][5][6] The six major DAP metabolites—dimethyl phosphate (DMP), diethyl phosphate (DEP), dimethylthiophosphate (DMTP), diethylthiophosphate (DETP), dimethyldithiophosphate (DMDTP), and diethyldithiophosphate (DEDTP)—are metabolites of at least 28 different organophosphorus pesticides.[2][4]

Accurate and precise quantification of these polar metabolites in a complex biological matrix like urine presents significant analytical challenges.[7][8][9][10] Matrix effects, such as ion suppression or enhancement in the mass spectrometer source, can lead to erroneous results.[7][9][10][11] To overcome these challenges, the gold standard is the use of stable isotope-labeled internal standards (SIL-ISs) in an isotope dilution mass spectrometry (IDMS) method.[2][7][12][13][14]

This application note provides a detailed protocol for the robust and high-throughput quantification of the six major DAP metabolites in human urine. The method leverages the power of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and incorporates ¹³C₂-labeled internal standards for each analyte. The use of carbon-13 isotopes is a deliberate choice over more common deuterium labeling. ¹³C-labeled standards have a closer physicochemical similarity to the native analytes, ensuring near-perfect co-elution during chromatography.[15] This is critical for accurately compensating for matrix effects, which can vary across the chromatographic peak.[7][15]

The Analytical Principle: Isotope Dilution LC-MS/MS

The core of this method is isotope dilution, a technique that provides the highest degree of accuracy and precision.[2] A known concentration of a ¹³C₂-labeled internal standard for each target DAP metabolite is spiked into every urine sample at the beginning of the sample preparation process. These internal standards are chemically identical to their corresponding native analytes but have a different mass due to the incorporation of two ¹³C atoms.

During sample preparation, any loss of analyte will be accompanied by a proportional loss of the internal standard. In the LC-MS/MS system, the native analyte and its corresponding labeled internal standard co-elute from the liquid chromatography column and are detected by the mass spectrometer. The ratio of the signal from the native analyte to the signal from the known amount of internal standard is used to calculate the concentration of the analyte in the original sample. This approach effectively corrects for variations in sample extraction recovery and matrix-induced ion suppression or enhancement.[12][13][14]

Experimental Workflow

The overall experimental workflow is designed for high-throughput and robust analysis. It involves a streamlined solid-phase extraction (SPE) for sample cleanup and concentration, followed by sensitive detection using LC-MS/MS.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample (0.5 mL) Spike Spike with ¹³C₂-DAP Internal Standards Urine->Spike SPE Solid-Phase Extraction (SPE) (Mixed-Mode Anion Exchange) Spike->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LC UPLC Separation Evap->LC MS Tandem MS Detection (ESI Negative Mode) LC->MS Quant Quantification using Analyte/IS Ratio MS->Quant

Caption: High-level workflow for DAP metabolite analysis.

Detailed Protocols

Materials and Reagents
  • Analytes: Native standards for DMP, DEP, DMTP, DETP, DMDTP, and DEDTP.

  • Internal Standards: ¹³C₂-labeled DMP, ¹³C₂-labeled DEP, ¹³C₂-labeled DMTP, ¹³C₂-labeled DETP, ¹³C₂-labeled DMDTP, and ¹³C₂-labeled DEDTP.

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium hydroxide, and ammonium acetate.

  • SPE Cartridges: Mixed-mode anion exchange cartridges (e.g., Oasis MAX or similar).

  • Urine Samples: Collected and stored at -20°C or lower.

  • Quality Control (QC) Materials: Pooled human urine fortified with low, medium, and high concentrations of DAP metabolites.[16]

Preparation of Standards and QC Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each native analyte and ¹³C₂-labeled internal standard in methanol.

  • Intermediate Stock Solutions:

    • Native Mix (10 µg/mL): Combine the native stock solutions and dilute with 50:50 methanol:water.

    • Internal Standard Mix (1 µg/mL): Combine the ¹³C₂-labeled stock solutions and dilute with 50:50 methanol:water.

  • Calibration Standards (0.1 to 100 ng/mL): Serially dilute the Native Mix with 50:50 methanol:water to create a series of calibration standards. A typical range would be 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.[16]

  • Quality Control (QC) Samples: Prepare QC samples by spiking pooled human urine (previously tested to have low endogenous levels of DAPs) with the Native Mix to achieve low, medium, and high concentrations (e.g., 3, 30, and 80 ng/mL). These QCs will be processed and analyzed alongside the unknown samples in each batch.[16]

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of a mixed-mode anion exchange SPE is deliberate. DAP metabolites are acidic and will be negatively charged at neutral or slightly basic pH, allowing for strong retention on an anion exchange sorbent. The mixed-mode nature (e.g., reversed-phase and anion exchange) allows for a more rigorous wash step to remove a wider range of matrix interferences.[7]

  • Sample Thawing and Spiking: Thaw urine samples, calibrators (prepared in a blank matrix), and QCs. Vortex to ensure homogeneity. To a 0.5 mL aliquot of each sample, add 25 µL of the Internal Standard Mix (1 µg/mL).

  • SPE Cartridge Conditioning: Condition the mixed-mode anion exchange SPE cartridges sequentially with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridges to go dry.

  • Sample Loading: Load the spiked samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 2 mL of water, followed by 2 mL of 25% methanol in water. This removes hydrophilic and weakly retained interferences.

  • Elution: Elute the DAP metabolites with 2 mL of 5% formic acid in methanol. The formic acid protonates the analytes, disrupting the ionic interaction with the sorbent and allowing for their release.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 95:5 water:acetonitrile with 0.1% formic acid. This final solvent is compatible with the initial mobile phase conditions of the LC method, ensuring good peak shape.

SPE_Protocol Start 0.5 mL Urine + ¹³C₂-IS Condition Condition SPE (Methanol, Water) Start->Condition Load Load Sample Condition->Load Wash1 Wash 1: Water Load->Wash1 Wash2 Wash 2: 25% Methanol Wash1->Wash2 Elute Elute: 5% Formic Acid in Methanol Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute

Caption: Detailed Solid-Phase Extraction (SPE) protocol.

LC-MS/MS Analysis

The use of a UPLC (Ultra-Performance Liquid Chromatography) system is recommended for its high resolution and speed, which is beneficial for separating the polar DAP metabolites from other urinary components. Detection is performed in negative ion electrospray ionization (ESI) mode, as the phosphate groups are readily deprotonated.

Table 1: LC-MS/MS Parameters

ParameterCondition
LC System UPLC System
Column Reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each native analyte and its corresponding ¹³C₂-labeled internal standard. An example is provided below.

Table 2: Example MRM Transitions (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DMP125.079.015
¹³C₂-DMP127.079.015
DEP153.079.018
¹³C₂-DEP155.079.018
DMTP141.095.012
¹³C₂-DMTP143.095.012
... (and so on).........

Data Analysis and Quality Control

Quantification
  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio (native analyte / ¹³C₂-labeled internal standard) against the concentration of the native analyte for each calibration standard. A linear regression with a 1/x weighting is typically used.

  • Concentration Calculation: The concentration of the DAP metabolites in the unknown and QC samples is calculated from their peak area ratios using the regression equation from the calibration curve.

Method Validation and Acceptance Criteria

To ensure the trustworthiness of the results, the method must be validated according to established guidelines.[17][18][19][20][21]

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are proportional to the concentration of the analyte within a given range.[20]Correlation coefficient (r²) ≥ 0.995
Accuracy (Recovery) The closeness of the measured value to the true value, assessed by analyzing QC samples.[20]Mean concentration within ±15% of the nominal value (±20% at the LLOQ).[22]
Precision (Repeatability) The agreement between replicate measurements of the same sample, assessed by analyzing QCs multiple times within the same batch (intra-day) and in different batches (inter-day).[20][22]Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.[17][20]Analyte response should be at least 10 times the response of the blank. Accuracy and precision must meet the criteria above.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.The use of co-eluting ¹³C₂-labeled internal standards is designed to correct for matrix effects. The IS-normalized matrix factor should be between 0.85 and 1.15.[7][16]
Stability The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).Analyte concentration should remain within ±15% of the initial concentration.

Conclusion

This application note details a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of six key dialkyl phosphate metabolites in human urine. The strategic use of solid-phase extraction for sample cleanup and, most importantly, the incorporation of ¹³C₂-labeled internal standards ensures the highest level of accuracy and precision by effectively compensating for matrix effects. This self-validating system provides researchers and drug development professionals with a reliable tool for large-scale biomonitoring studies, enabling a better understanding of human exposure to organophosphate pesticides and their potential health risks.

References

  • Bravo, R., Caltabiano, L. M., Weerasekera, G., Whitehead, R. D., Fernandez, C., Needham, L. L., Bradman, A., & Barr, D. B. (2004). Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification. Journal of Exposure Analysis and Environmental Epidemiology, 14(3), 249–259. [Link]

  • Arrivault, S., Guenther, M., Ivana, J., & Stitt, M. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Analytical Chemistry, 87(13), 6896–6904. [Link]

  • De Alwis, G. K. H., Needham, L. L., & Barr, D. B. (2008). Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 32(9), 721–727. [Link]

  • Jayatilaka, N. K., Restrepo, P., Williams, L., Ospina, M., Valentin-Blasini, L., & Calafat, A. M. (2018). Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphates in human urine by solid phase extraction- high performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 410(12), 3047–3056. [Link]

  • Moate, T. F., Lu, C., Fenske, R. A., & Hampson, S. K. (1999). Improved Cleanup and Determination of Dialkyl Phosphates in the Urine of Children Exposed to Organophosphorus Insecticides. Journal of Analytical Toxicology, 23(4), 230–236. [Link]

  • Nguyen, L. V., et al. (2024). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Journal of Chromatography B, 1221, 123698. [Link]

  • Reid, S. J., & Watts, R. R. (1981). A method for the determination of dialkyl phosphate residues in urine. Journal of Analytical Toxicology, 5(3), 126–132. [Link]

  • Seo, S.-H., et al. (2025). Determinants of urinary dialkyl phosphate metabolites in midlife women. Journal of Exposure Science & Environmental Epidemiology. [Link]

  • U.S. Centers for Disease Control and Prevention. (2002). Laboratory Procedure Manual: Dialkyl Phosphate Metabolites of Organophosphorus Pesticides (Lab 26). [Link]

  • Wang, Y., et al. (2025). Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry Method Development and Validation to Quantify Simultaneously Six Urinary DIALKYL Phosphate Metabolites of Organophosphorus Pesticides. Journal of Mass Spectrometry, 60(5), e5128. [Link]

  • Wilde, A. S., et al. (2024). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Therapeutic Drug Monitoring, 46(1), 101-109. [Link]

  • Zhang, K., et al. (2020). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 44(8), 864-872. [Link]

Sources

GC-MS derivatization techniques for O,O-Dimethyl Phosphorothionate-13C2

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced GC-MS Derivatization Protocols for O,O-Dimethyl Phosphorothionate (DMPT) Analysis using 13C2-Isotope Dilution

Abstract This technical guide details the extraction and derivatization of O,O-Dimethyl Phosphorothionate (DMPT), a non-specific metabolite of organophosphorus pesticides (e.g., Fenitrothion, Methyl Parathion), utilizing O,O-Dimethyl Phosphorothionate-13C2 as an internal standard. We present two distinct workflows: (1) Pentafluorobenzyl Bromide (PFBBr) Alkylation for ultra-trace analysis using Negative Ion Chemical Ionization (NICI), and (2) MTBSTFA Silylation for robust, rapid screening via Electron Ionization (EI).

Introduction & Chemical Basis

The Challenge: Polarity and Tautomerism DMPT (


) presents a unique analytical challenge due to its thione-thiol tautomerism. While predominantly in the thione form (

) in neutral solution, the molecule equilibrates to the thiol form (

) under basic conditions or during reaction, making it an ambident nucleophile.
  • Native DMPT MW: 142.08 Da

  • IS (DMPT-13C2) MW: 144.09 Da (Mass shift +2 Da)

Direct GC analysis is impossible due to the acidic proton (


), which causes adsorption to the liner and column tailing. Derivatization must replace this active hydrogen to improve volatility and thermal stability.[1][2]

The Role of 13C2-Internal Standard Unlike deuterated standards (


 or 

), which may experience chromatographic isotope effects (eluting slightly earlier than the native analyte),

analogs typically co-elute perfectly. This ensures that the Internal Standard (IS) undergoes the exact same matrix suppression and ionization variations as the analyte, providing the highest tier of quantitative accuracy.

Strategic Method Selection

FeatureMethod A: PFBBr AlkylationMethod B: MTBSTFA Silylation
Reaction Type Alkylation (Nucleophilic Substitution)Silylation (Nucleophilic Attack)
Derivative PFB-DMPT EsterTBDMS-DMPT Ether
GC-MS Mode NICI (Preferred) or EIEI (Standard)
Sensitivity Ultra-Trace (pg/mL range)Trace (ng/mL range)
Stability High (Stable in organic solvent)Moderate (Sensitive to moisture)
Complexity High (Requires phase transfer/wash)Low (One-step "Shoot and Dilute")

Method A: PFBBr Derivatization (High Sensitivity)

Recommended for blood, urine, or complex matrices requiring low LOD.

Mechanism

This reaction utilizes Pentafluorobenzyl bromide (PFBBr) .[1][3][4][5] Under basic conditions (using


), DMPT is deprotonated. The resulting anion attacks the benzylic carbon of PFBBr, displacing the bromide. The highly electronegative fluorine atoms make the derivative essentially an "electron sponge," ideal for NICI.
Protocol
  • Sample Prep: Aliquot 1.0 mL sample. Add 20 µL of DMPT-13C2 IS working solution (10 µg/mL).

  • Drying: Lyophilize sample to dryness (Critical: Water interferes with efficiency).

  • Resuspension: Dissolve residue in 500 µL Acetonitrile (ACN).

  • Catalysis: Add 20 mg anhydrous

    
     (Solid) or 50 µL of 10% 
    
    
    
    solution.
  • Reagent Addition: Add 50 µL of 5% PFBBr in ACN.

  • Reaction: Vortex and heat at 60°C for 60 minutes .

  • Extraction: Cool to room temp. Add 1.0 mL Hexane (or Isooctane) and 1.0 mL water (to wash out salts).

  • Separation: Vortex 1 min, Centrifuge (3000 rpm, 5 min).

  • Injection: Transfer the upper organic layer to a GC vial.

Mass Spectrometry (NICI Methane)
  • Native DMPT-PFB: The molecular ion is rarely seen. The base peak in NICI is usually the phosphate anion

    
    .
    
    • Target Ion: m/z 141 (Dimethyl phosphorothioate anion)

  • DMPT-13C2-PFB:

    • Target Ion: m/z 143 (Shift of +2 Da retained in the phosphate moiety).

Method B: MTBSTFA Silylation (Rapid Screening)

Recommended for water analysis, synthetic impurity checks, or high-concentration metabolic studies.

Mechanism

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces the acidic proton with a tert-butyldimethylsilyl (TBDMS) group. TBDMS derivatives are hydrolytically more stable than TMS derivatives (using BSTFA) due to the steric bulk of the tert-butyl group.

Protocol
  • Sample Prep: Aliquot sample and spike with DMPT-13C2 .

  • Drying: Evaporate to complete dryness under Nitrogen at 40°C. Note: Traces of water will consume the reagent.

  • Reagent Addition: Add 100 µL MTBSTFA + 1% TBDMCS (Catalyst).

  • Solvent: Add 100 µL Ethyl Acetate or Pyridine (optional, acts as acid scavenger).

  • Reaction: Cap and heat at 70°C for 45 minutes .

  • Injection: Inject directly (or dilute with Ethyl Acetate if too concentrated).

Mass Spectrometry (EI)

Fragmentation typically involves the loss of the tert-butyl group


.
  • Native DMPT-TBDMS (MW 256):

    • Target Ion: m/z 199 (

      
      )
      
  • DMPT-13C2-TBDMS (MW 258):

    • Target Ion: m/z 201 (Shift of +2 Da).

Visualized Workflows

Figure 1: Comparative Experimental Workflow

G Start Sample (Urine/Plasma/Water) Spike Spike Internal Standard (DMPT-13C2) Start->Spike Dry Lyophilize / N2 Evap to Dryness Spike->Dry Split Select Method Dry->Split ReagentA Add K2CO3 + PFBBr (in Acetonitrile) Split->ReagentA High Sensitivity ReagentB Add MTBSTFA + 1% TBDMCS Split->ReagentB Rapid Screening HeatA Incubate 60°C, 60 min ReagentA->HeatA ExtractA LLE: Add Hexane + Water (Discard Aqueous) HeatA->ExtractA InjectA GC-MS (NICI) Target: [M-PFB]- Anion ExtractA->InjectA HeatB Incubate 70°C, 45 min ReagentB->HeatB InjectB GC-MS (EI) Target: [M-57]+ Ion HeatB->InjectB

Caption: Decision tree for DMPT derivatization. Path A (Left) offers max sensitivity; Path B (Right) offers speed.

Figure 2: Reaction Mechanism & Mass Shifts

Reaction DMPT DMPT (Native) MW: 142 PFBBr + PFBBr / K2CO3 DMPT->PFBBr MTBSTFA + MTBSTFA DMPT->MTBSTFA DMPT_ISO DMPT-13C2 MW: 144 DMPT_ISO->PFBBr DMPT_ISO->MTBSTFA Prod_PFB PFB-Derivative (Anion m/z 141) PFBBr->Prod_PFB Native Prod_PFB_Iso PFB-Derivative-13C2 (Anion m/z 143) PFBBr->Prod_PFB_Iso IS Prod_TBDMS TBDMS-Derivative ([M-57]+ m/z 199) MTBSTFA->Prod_TBDMS Native Prod_TBDMS_Iso TBDMS-Derivative-13C2 ([M-57]+ m/z 201) MTBSTFA->Prod_TBDMS_Iso IS

Caption: Reaction pathways showing the preservation of the +2 Da mass shift in the final detected ions.

Validation & Quality Assurance

Self-Validating System (The IS Ratio) The primary validation metric is the Response Ratio (RR) .



  • Acceptance Criteria: The retention time of the native DMPT must match the DMPT-13C2 within ±0.05 minutes.

  • Troubleshooting: If the IS signal (m/z 143 or 201) is <10% of the expected value, it indicates either (a) failure in the derivatization reaction (wet sample?) or (b) severe matrix suppression.

Linearity & Range

  • PFBBr Method: Linear range typically 0.1 ng/mL to 100 ng/mL.

  • MTBSTFA Method: Linear range typically 10 ng/mL to 5000 ng/mL.

References

  • Centers for Disease Control and Prevention (CDC). (2005). Laboratory Procedure 26: Dialkyl Phosphate Metabolites of Organophosphorus Pesticides in Urine. Retrieved from [Link]

  • Bravo, R., et al. (2004). "Quantification of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards." Journal of Exposure Analysis and Environmental Epidemiology, 14, 249–259.[6] Retrieved from [Link]

  • Hardt, J., & Angerer, J. (2000).[6] "Determination of dialkyl phosphates in human urine as a measure of exposure to organophosphorus insecticides: a sensitive gas chromatographic method."[6][7] Journal of Analytical Toxicology, 24(4), 267-273. Retrieved from [Link]

  • Lin, B., et al. (2002). "Application of MTBSTFA derivatization for the determination of dialkyl phosphate metabolites." Journal of Chromatography B.

Sources

Application Note: High-Sensitivity Biomonitoring of Organophosphate Pesticide Exposure

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: O,O-Dimethyl thiophosphate (DMTP) Internal Standard: DMTP-13C2 Methodology: WAX-SPE coupled with HILIC-LC-MS/MS

Introduction & Clinical Significance

Organophosphate (OP) pesticides are among the most widely utilized agrochemicals globally. Due to their rapid biotransformation in the human body, direct measurement of parent OP compounds in biological matrices is highly inaccurate. Instead, clinical and environmental biomonitoring relies on quantifying their downstream dialkyl phosphate (DAP) metabolites.

O,O-Dimethyl thiophosphate (DMTP) is the primary urinary biomarker for exposure to dimethyl-substituted organophosphates (e.g., malathion, dimethoate, and azinphos-methyl). Because DMTP is excreted in urine—a matrix notorious for high salinity and complex endogenous interferences—achieving high-fidelity quantification requires a robust, self-validating analytical system. This protocol details a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow utilizing DMTP-13C2 as a stable isotope internal standard to guarantee analytical trustworthiness [1].

MetabolicPathway OP Dimethyl OP Pesticides (e.g., Malathion, Dimethoate) Liver Hepatic Metabolism (CYP450 Hydrolysis) OP->Liver Absorption DMTP O,O-Dimethyl thiophosphate (DMTP Biomarker) Liver->DMTP Biotransformation Urine Renal Excretion (Urine Matrix) DMTP->Urine Elimination

Fig 1: Metabolic pathway of dimethyl organophosphate pesticides yielding the DMTP urinary biomarker.

Mechanistic Insights: The E-E-A-T Framework

The DMTP-13C2 Advantage over Deuterated Standards

In mass spectrometry, matrix effects (ion suppression or enhancement) are the primary source of quantitative error. While deuterated internal standards (e.g., DMTP-d6) are common, the weaker interaction of C-D bonds with stationary phases compared to C-H bonds often causes a slight chromatographic retention time shift. This shift exposes the native analyte and the internal standard to different co-eluting matrix components in the MS source.

By utilizing DMTP-13C2 (where the two methyl carbons are 13C-labeled), the physicochemical properties and retention time remain identical to native DMTP. This creates a self-validating system : if a urinary salt causes a 40% suppression in the ionization of native DMTP, the DMTP-13C2 is suppressed by exactly 40%. The Area Ratio (Native/IS) remains mathematically perfectly stable, ensuring absolute quantitative accuracy regardless of patient-to-patient matrix variations [2].

Causality in Weak Anion Exchange (WAX) SPE

Urine cannot be injected directly into an LC-MS/MS without severe fouling of the source. DMTP is a strong acid with a pKa of ~1.5. We exploit this chemical property using a Weak Anion Exchange (WAX) solid-phase extraction (SPE) protocol.

  • Loading (pH 5.0): At pH 5.0, DMTP is fully deprotonated (anionic), and the WAX sorbent (pKa ~6.0) is protonated (cationic). This creates an unbreakable ionic bond.

  • Washing: 100% Methanol is used to wash away neutral lipids and organic interferences. The ionic bond prevents DMTP loss.

  • Elution (pH > 10): By introducing 5% Ammonium Hydroxide, the WAX sorbent is deprotonated, neutralizing its charge and releasing the DMTP anion into the eluate.

Experimental Protocol

Materials & Reagents
  • Standards: DMTP (Native) and DMTP-13C2 (Internal Standard, 99% isotopic purity).

  • SPE Cartridges: Oasis WAX 96-well plate (30 mg/well) or equivalent.

  • Mobile Phases:

    • Phase A: 20 mM Ammonium Acetate in LC-MS grade Water (adjusted to pH 9.0).

    • Phase B: LC-MS grade Acetonitrile.

  • Column: Waters Acquity UPLC BEH Amide (HILIC), 2.1 x 100 mm, 1.7 µm.

Step-by-Step Methodology: Sample Preparation
  • Thawing & Aliquoting: Thaw urine samples at room temperature. Centrifuge at 3,000 x g for 5 minutes to pellet cellular debris. Transfer 1.0 mL of supernatant to a clean tube.

  • Isotope Spiking: Add 10 µL of DMTP-13C2 working solution (1.0 µg/mL) to the 1.0 mL urine aliquot. Vortex for 10 seconds.

  • pH Adjustment: Add 1.0 mL of 100 mM Ammonium Acetate buffer (pH 5.0) to the sample to ensure optimal ionization state for SPE loading.

  • SPE Conditioning: Condition the WAX SPE plate with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water.

  • Sample Loading: Load the buffered urine sample onto the SPE plate at a flow rate of ~1 mL/min.

  • Washing: Wash with 1.0 mL of 2% Formic Acid in Water (removes weakly bound cations), followed by 1.0 mL of 100% Methanol (removes neutral organics). Dry the cartridge under maximum vacuum for 2 minutes.

  • Elution: Elute the target analytes with 1.0 mL of 5% Ammonium Hydroxide in Methanol into a clean collection plate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Workflow step1 1. Urine Sample Collection (Thaw & Centrifuge) step2 2. Spike Internal Standard (Add DMTP-13C2) step1->step2 step3 3. Buffer Adjustment (Adjust to pH 5.0) step2->step3 step4 4. WAX Solid Phase Extraction (Isolate Phosphates) step3->step4 step5 5. Elution & Reconstitution (5% NH4OH in MeOH) step4->step5 step6 6. HILIC LC-MS/MS (Negative ESI MRM) step5->step6 step7 7. Data Processing (Isotope Dilution Ratio) step6->step7

Fig 2: Step-by-step analytical workflow for DMTP quantification using WAX-SPE and LC-MS/MS.

LC-MS/MS Conditions
  • Injection Volume: 5 µL.

  • Flow Rate: 0.4 mL/min.

  • Gradient Profile: Start at 90% B (Acetonitrile). Hold for 1 min, then ramp to 40% B over 4 minutes. Hold at 40% B for 1 min, then return to 90% B for a 2-minute re-equilibration.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode.

  • Capillary Voltage: 2.5 kV; Source Temperature: 150°C; Desolvation Temperature: 500°C.

Data Presentation

The quantification relies on Multiple Reaction Monitoring (MRM) transitions. The loss of a methyl group (or 13C-methyl group) is the primary fragmentation pathway used for the quantifier ion [3].

Table 1: LC-MS/MS MRM Parameters

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
DMTP 141.0126.015Quantifier (Loss of -CH₃)
DMTP 141.095.025Qualifier (Loss of -C₂H₆O)
DMTP-13C2 143.0127.015IS Quantifier (Loss of -¹³CH₃)
DMTP-13C2 143.095.025IS Qualifier

Table 2: Method Validation Summary

Validation ParameterValue / Metric
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linear Dynamic Range 0.5 - 1000 ng/mL
Intra-day Precision (RSD) < 6.5%
Inter-day Precision (RSD) < 8.2%
Mean Extraction Recovery 92% ± 4%
Matrix Effect (Ion Suppression) Corrected to 100% via 13C2 IS

Conclusion

The integration of a WAX-SPE sample cleanup with HILIC-LC-MS/MS and a DMTP-13C2 internal standard provides a highly sensitive, interference-free protocol for organophosphate biomonitoring. By understanding the causality behind the pKa-driven extraction and the chromatographic stability of 13C-isotopes over deuterated analogs, laboratories can deploy this self-validating system to confidently assess environmental and occupational pesticide exposures.

References

  • Title: Quantification of dialkylphosphate metabolites of organophosphorus insecticides in human urine using 96-well plate sample preparation and high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry Source: ResearchGate / Journal of Chromatography B URL
  • Source: National Institutes of Health (NIH)
  • Title: Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry Source: CDC Stacks / Chemosphere URL

Solid phase extraction (SPE) methods for 13C2-DMTP ammonium salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Extraction (SPE) of 13C2-DMTP Ammonium Salt for LC-MS/MS Quantitation

The Analytical Challenge: Organophosphate Biomarkers

O,O-Dimethyl thiophosphate (DMTP) is a primary dialkyl phosphate (DAP) metabolite of several widely used organophosphate (OP) pesticides[1]. Quantifying DMTP in biological matrices (such as urine) is critical for assessing human exposure to OP insecticides[2]. However, extracting DMTP presents a severe analytical challenge: it is highly polar and strongly acidic, rendering traditional reversed-phase (C18) extraction methods highly inefficient.

To achieve high-fidelity quantitation, researchers utilize 13C2-DMTP ammonium salt as a Stable Isotope-Labeled Internal Standard (SIL-IS). By spiking this standard into the matrix prior to extraction, analysts create a self-validating system . The 13C2-DMTP undergoes the exact same extraction losses and matrix-induced ion suppression as native DMTP. Because quantitation is based on the peak area ratio between the native analyte and the SIL-IS, the system inherently corrects for analytical variance, ensuring absolute trustworthiness in the final data.

Physicochemical Properties of 13C2-DMTP Ammonium Salt

Understanding the molecular behavior of the standard is the foundation of designing an effective extraction protocol.

PropertyValue / DescriptionAnalytical Consequence
Chemical Name O,O-Dimethyl thiophosphate-13C2 ammonium saltStable salt form prevents degradation prior to use.
Molecular Weight ~161.15 g/mol (Anion: 143 g/mol )Monitored via LC-MS/MS with a +2 Da mass shift vs. native DMTP.
pKa ~1.5 (Thiophosphate group)Remains permanently deprotonated (anionic) at physiological and mildly acidic pH.
Solubility Highly soluble in water and methanolProne to loss in aqueous washes; requires ion-exchange retention.

Mechanistic Insights: The Weak Anion Exchange (WAX) Paradigm

Because DMTP is a strong acid (pKa ~1.5), it remains negatively charged across a broad pH range. To capture it from a complex urine matrix, Weak Anion Exchange (WAX) SPE is the gold standard[1].

The Causality of the Chemistry: WAX sorbents (e.g., Oasis WAX) feature a mixed-mode polymeric backbone functionalized with a tertiary amine (pKa ~8.0).

  • Retention: When the urine sample is adjusted to pH 5.0–6.0, the tertiary amine on the sorbent is fully protonated (positive), while the 13C2-DMTP is fully deprotonated (negative). This creates a powerful, localized electrostatic bond.

  • Washing: Because the electrostatic bond is so strong, aggressive organic washes (like 100% methanol) can be used to strip away neutral and basic hydrophobic lipids without dislodging the target analyte.

  • Elution: To release the 13C2-DMTP, the pH must be raised above 10 using ammonium hydroxide (NH4OH). This neutralizes the tertiary amine on the sorbent, breaking the electrostatic interaction and allowing the analyte to elute into the collection tube[1].

WAX_Mechanism cluster_loading Step 1: Retention (pH 5.0) cluster_elution Step 2: Elution (pH > 10) S1 WAX Sorbent (Protonated Amine, +) R1 Strong Electrostatic Interaction S1->R1 A1 13C2-DMTP (Deprotonated, -) A1->R1 S2 WAX Sorbent (Neutralized Amine, 0) R1->S2 Add 2.5% NH4OH R2 Interaction Broken (Target Released) S2->R2 A2 13C2-DMTP (Eluted Anion, -) R2->A2

Fig 1: Electrostatic retention and pH-dependent elution mechanism of 13C2-DMTP on a WAX sorbent.

Optimized Experimental Protocol

This protocol is adapted from validated methodologies for extracting DAPs from urine[1],[2].

Materials Required:

  • Mixed-mode Weak Anion Exchange cartridges (e.g., Oasis WAX, 60 mg, 3 cc).

  • 13C2-DMTP ammonium salt (Internal Standard).

  • Elution Buffer: 2.5% NH4OH in 50:50 Water:Acetonitrile.

Step-by-Step Methodology:

  • Sample Preparation & IS Spiking: Aliquot 2.0 mL of urine. Spike with a known concentration of 13C2-DMTP ammonium salt. Dilute with 2.0 mL of 100 mM Ammonium Acetate buffer (pH 5.0) to standardize the ionic strength and ensure the sorbent remains protonated.

  • Conditioning: Pass 2.0 mL of 100% Methanol through the WAX cartridge to wet the polymeric backbone, followed by 2.0 mL of HPLC-grade Water to equilibrate the phase.

  • Loading: Load the buffered urine sample at a controlled flow rate of 1 mL/min (gravity or low vacuum). Causality: A slow flow rate is critical to allow sufficient residence time for the electrostatic interactions to form.

  • Wash 1 (Aqueous): Pass 2.0 mL of 2% Formic acid in water. Causality: This maintains the acidic environment (keeping the sorbent positively charged) while washing away salts and neutral/basic hydrophilic interferences.

  • Wash 2 (Organic): Pass 2.0 mL of 100% Methanol. Causality: Removes hydrophobic matrix components (e.g., lipids, phospholipids) that cause severe ion suppression in LC-MS/MS.

  • Elution (Critical Step): Elute the 13C2-DMTP with 2.0 mL of 2.5% NH4OH in 50% Acetonitrile at 35°C[1],[3]. Causality: The high pH neutralizes the sorbent. The addition of 50% Acetonitrile and mild heating (35°C) provides the thermodynamic energy to disrupt secondary van der Waals interactions between the sulfur atom of the thiophosphate and the divinylbenzene sorbent backbone, ensuring maximum recovery[1],[4].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C (avoid high heat, as thiophosphates are thermosensitive[4]). Reconstitute in 100 µL of initial LC mobile phase.

SPE_Workflow A 1. Sample Prep Spike Urine with 13C2-DMTP IS Adjust to pH 5.0 B 2. Condition WAX Cartridge 2 mL MeOH -> 2 mL H2O A->B C 3. Load Sample Gravity or Low Vacuum (1 mL/min) B->C D 4. Wash 1 (Aqueous) 2 mL 2% Formic Acid in H2O C->D E 5. Wash 2 (Organic) 2 mL 100% MeOH D->E F 6. Elution 2 mL 2.5% NH4OH in 50% ACN (35°C) E->F G 7. Evaporation & Reconstitution Dry under N2, Reconstitute in Mobile Phase F->G H 8. LC-MS/MS Analysis G->H

Fig 2: Step-by-step Weak Anion Exchange (WAX) SPE workflow for extracting 13C2-DMTP from urine.

Expected Quantitative Performance

When following the optimized WAX SPE protocol utilizing the 35°C heated elution step, analysts can expect robust, reproducible recoveries. The table below summarizes validated performance metrics for DMTP and related DAPs extracted from complex biological matrices[3]:

AnalyteSPE SorbentElution SolventMean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
DMTP Oasis WAX (60 mg)2.5% NH3 in 50% ACN (35°C)72.6 ± 7.02.43.1 - 8.5
DMDTP Oasis WAX (60 mg)2.5% NH3 in 50% ACN (35°C)92.8 ± 3.8< 5.03.1 - 8.5
DEP Oasis WAX (60 mg)2.5% NH3 in 50% ACN (35°C)101.4 ± 5.98.03.1 - 8.5

Note: While absolute recovery for DMTP is ~72.6%, the use of 13C2-DMTP as a pre-extraction internal standard perfectly normalizes this 27.4% loss, ensuring that the final calculated concentration of native DMTP is 100% accurate[3].

References

  • Ueyama, J., et al. (2016). Quantitative analysis of organophosphate insecticide metabolites in urine extracted from disposable diapers of toddlers in Japan. hh-ra.org. URL:1

  • De Alwis, G. K. H., Needham, L. L., & Barr, D. B. (2008). Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry. Semantic Scholar. URL: 2

  • Bravo, R., et al. (2004). Analytical Method Developed for Measurement of Dialkylphosphate Metabolites in Urine Collected from Children Non-Occupationally Exposed to Organophosphate Pesticides. PMC. URL: 4

Sources

Application Note: A Protocol for High-Precision Quantification of O,O-Dimethyl Phosphorothionate Using Isotope Dilution Mass Spectrometry with O,O-Dimethyl Phosphorothionate-¹³C₂

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the preparation of a robust calibration curve for the quantification of O,O-Dimethyl Phosphorothionate (DMPT), a key metabolite of numerous organophosphorus pesticides.[1] The method leverages the gold-standard technique of isotope dilution mass spectrometry (ID-MS), employing O,O-Dimethyl Phosphorothionate-¹³C₂ as a stable isotopically labeled (SIL) internal standard to ensure the highest levels of accuracy and precision. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, offering in-depth explanations of the principles, step-by-step procedures, and data acceptance criteria grounded in established regulatory standards.

Foundational Principles: The Pursuit of Analytical Certainty

Accurate quantification of analytes in complex matrices is a foundational challenge in analytical science. The inherent variability in sample preparation, instrument performance, and matrix-induced signal suppression or enhancement can lead to significant analytical error. The use of an internal standard (IS) that is added in a fixed quantity to all samples—calibrators, quality controls (QCs), and unknowns—is a well-established strategy to correct for these variations.

However, the most effective internal standard is one that behaves as a chemical and physical mimic of the analyte.[2] This is where stable isotopically labeled internal standards (SIL-IS) provide an unparalleled advantage.[3] A SIL-IS, such as O,O-Dimethyl Phosphorothionate-¹³C₂, has the same molecular structure and physicochemical properties as the native analyte (DMPT). The only difference is a slight increase in mass due to the incorporation of heavy isotopes (¹³C).

Causality Behind the Choice of a SIL-IS:

  • Co-elution: The SIL-IS co-elutes with the analyte during chromatographic separation, ensuring that both experience the exact same matrix effects and ionization efficiency at the point of introduction into the mass spectrometer.[2]

  • Extraction Recovery Correction: Losses during sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction, protein precipitation) will be identical for both the analyte and the SIL-IS. By measuring the ratio of the analyte to the SIL-IS, any variability in recovery is effectively nullified.[4]

  • Mass Spectrometric Distinction: Despite their chemical similarity, the analyte and the SIL-IS are easily distinguished by their mass-to-charge (m/z) ratio in the mass spectrometer, allowing for independent and simultaneous measurement.[5]

This protocol is built upon these principles to create a self-validating system where the final quantitative result is derived from a stable, reliable ratio, rather than an absolute signal response.

Regulatory Framework and Method Validation

The development and validation of bioanalytical methods are governed by stringent regulatory guidelines to ensure data integrity for regulatory submissions. This protocol is designed to meet the standards set forth by leading international bodies. Key parameters for the validation of the calibration curve, such as accuracy, precision, and linearity, are based on the principles outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation and the ICH Q2(R1) guideline on Validation of Analytical Procedures .[6][7][8][9][10][11] Adherence to these guidelines ensures that the analytical procedure is suitable for its intended purpose.[8]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGrade/PurityNotes
O,O-Dimethyl Phosphorothionate (DMPT)Analytical StandardThe analyte to be quantified.
O,O-Dimethyl Phosphorothionate-¹³C₂ Ammonium Salt≥98% Isotopic PurityThe stable isotope-labeled internal standard (SIL-IS). Available from suppliers under CAS No. 1330052-30-6.[12][13]
Methanol (MeOH)LC-MS GradeUsed for preparing stock and working solutions.
Acetonitrile (ACN)LC-MS GradeCan be used as a solvent and for protein precipitation.
WaterType I / LC-MS GradeUsed for mobile phase preparation.
Formic Acid (FA)LC-MS GradeOptional mobile phase modifier to improve chromatographic peak shape and ionization efficiency.
Blank MatrixVerified Analyte-FreeThe biological fluid (e.g., human plasma, urine) in which the calibration standards will be prepared. Sourcing a truly blank matrix is a critical step.[14]
Instrumentation

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, typically a triple quadrupole (QqQ) instrument, is required for this analysis. The instrument should be capable of operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.[15]

Workflow Diagram

G cluster_prep Solution Preparation cluster_cal Calibration Curve Preparation cluster_analysis Analysis & Data Processing Analyte_Stock Prepare Analyte Stock Solution (S0) (e.g., 1 mg/mL) Analyte_Work Create Analyte Working Standards (WS) (Serial Dilutions) Analyte_Stock->Analyte_Work IS_Stock Prepare IS Stock Solution (IS-S0) (e.g., 1 mg/mL) IS_Work Create IS Working Solution (IS-WS) (Fixed Concentration) IS_Stock->IS_Work Spike_Matrix Spike Blank Matrix with Analyte WS to create Calibrators (CAL 1-8) Analyte_Work->Spike_Matrix Add_IS Add fixed amount of IS-WS to all CAL standards IS_Work->Add_IS Spike_Matrix->Add_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation) Add_IS->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Sample_Prep->LCMS_Analysis Data_Processing Integrate Peaks & Calculate Area Ratios (Analyte/IS) LCMS_Analysis->Data_Processing Curve_Fit Plot Ratio vs. Concentration & Perform Weighted Linear Regression Data_Processing->Curve_Fit Final_Curve Final Calibration Curve y = mx + c r² > 0.99 Curve_Fit->Final_Curve

Caption: Workflow for calibration curve preparation and analysis.

Step-by-Step Protocol

Step 1: Preparation of Primary Stock Solutions (S0)

  • Analyte Stock (S0): Accurately weigh approximately 5.0 mg of DMPT analytical standard using a calibrated analytical balance.

  • Transfer the powder to a 5.0 mL Class A volumetric flask.

  • Dissolve and bring to volume with methanol. Mix thoroughly by inversion.

  • This yields a 1.0 mg/mL primary stock solution.

  • Internal Standard Stock (IS-S0): Repeat the same procedure for O,O-Dimethyl Phosphorothionate-¹³C₂ to prepare a separate 1.0 mg/mL primary stock solution.

  • Expertise & Experience: Preparing separate stock solutions prevents cross-contamination and allows for flexibility in preparing working solutions. Store stock solutions in amber glass vials at -20°C or below to prevent degradation.

Step 2: Preparation of Working Solutions

  • Analyte Working Standards (WS): Perform a serial dilution of the Analyte Stock (S0) using methanol to create a series of working standards. The concentrations should be chosen to cover the desired calibration range.

  • Internal Standard Working Solution (IS-WS): Prepare a single working solution of the SIL-IS at a concentration that will yield a robust signal in the analytical system (e.g., 50 ng/mL). This is achieved by diluting the IS-S0 stock solution.

  • Trustworthiness: A single IS working solution is used for all calibrators, QCs, and unknown samples. This ensures that the concentration of the internal standard is constant across the entire analytical batch, which is a fundamental requirement for the internal standard method.[2]

Step 3: Preparation of Calibration Curve Standards in Matrix

This procedure creates a set of standards with a fixed amount of internal standard and varying concentrations of the analyte.

  • Label eight 1.5 mL microcentrifuge tubes as CAL-1 through CAL-8.

  • For each level, add the appropriate volume of blank matrix (e.g., 90 µL of blank human plasma).

  • Spike each tube with the corresponding Analyte Working Standard (e.g., 5 µL) to achieve the final nominal concentrations.

  • Finally, add a fixed volume of the IS Working Solution (e.g., 5 µL of 50 ng/mL IS-WS) to every tube.

Example Calibration Curve Dilution Scheme:

Calibrator IDAnalyte Concentration (ng/mL)Volume of Blank Matrix (µL)Volume of Analyte WS (µL)Final IS Concentration (ng/mL)
CAL-1 (LLOQ)1905 (from 20 ng/mL WS)2.5
CAL-22.5905 (from 50 ng/mL WS)2.5
CAL-310905 (from 200 ng/mL WS)2.5
CAL-450905 (from 1 µg/mL WS)2.5
CAL-5100905 (from 2 µg/mL WS)2.5
CAL-6250905 (from 5 µg/mL WS)2.5
CAL-7500905 (from 10 µg/mL WS)2.5
CAL-8 (ULOQ)1000905 (from 20 µg/mL WS)2.5

Note: The final volume in this example is 100 µL before sample preparation.

Step 4: Sample Preparation (Example: Protein Precipitation)

  • To each prepared calibrator, add 300 µL of cold acetonitrile (ACN) containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to precipitate matrix proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

Step 5: Data Acquisition and Processing

  • Inject the prepared samples into the LC-MS/MS system.

  • Acquire data in MRM mode. Example transitions (to be optimized on the specific instrument):

    • DMPT: Q1 m/z 141.0 → Q3 m/z 79.0

    • DMPT-¹³C₂: Q1 m/z 143.0 → Q3 m/z 79.0

  • Integrate the chromatographic peaks for both the analyte and the SIL-IS for each calibrator.

  • Calculate the Peak Area Ratio = (Peak Area of DMPT) / (Peak Area of DMPT-¹³C₂).

  • Construct the calibration curve by plotting the Peak Area Ratio (y-axis) against the nominal Analyte Concentration (x-axis).

  • Apply a linear regression with appropriate weighting (typically 1/x or 1/x²) to the data points.

  • Expertise & Experience: Weighting the regression is critical. Unweighted regression gives equal importance to all points, meaning the high-concentration standards disproportionately influence the curve fit. A 1/x or 1/x² weighting forces the regression to be more accurate at the lower end of the curve, which is essential for achieving a low and reliable Lower Limit of Quantification (LLOQ).

Caption: The core principle of quantification using an internal standard.

Acceptance Criteria for the Calibration Curve

A calibration curve must meet predefined criteria to be considered valid for sample analysis. These criteria are derived from regulatory guidelines.[6][8][16]

ParameterAcceptance Criteria
Number of Standards A minimum of six non-zero standards are required to define the curve.
Linearity (r²) The coefficient of determination (r²) should be ≥ 0.99.
Range The curve must encompass the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ).
Accuracy The back-calculated concentration for each calibrator must be within ±15% of its nominal value, except for the LLOQ, which must be within ±20%.
Precision of Response The precision of the response factor (Area Ratio / Concentration) should be consistent across the curve, although this is more formally assessed with QC samples.
Calibrator Integrity At least 75% of the non-zero calibrators must meet the accuracy criteria, and there must be a minimum of six acceptable points, including the LLOQ and ULOQ standards.

Conclusion

This application note details a robust and reliable protocol for the preparation of a calibration curve for O,O-Dimethyl Phosphorothionate using its ¹³C₂-labeled internal standard. By adhering to the principles of isotope dilution, employing meticulous laboratory technique, and validating the curve against established regulatory criteria, researchers can achieve high-quality quantitative data suitable for a wide range of applications, from clinical biomonitoring to environmental safety assessment. The use of a stable isotope-labeled internal standard is not merely a suggestion but a critical component for mitigating analytical variability and ensuring the trustworthiness of the results.

References

  • Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • FDA issues final guidance on bioanalytical method validation. (2018, May 21).
  • ICH Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June).
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. (n.d.). Agilent Technologies, Inc.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration.
  • Analysis of Organophosphorus Compounds by GC/MS. (n.d.). Thermo Fisher Scientific.
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health & Human Services.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. (n.d.). Agilent Technologies, Inc.
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd.
  • Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column Application Note. (2008, May 30). Agilent Technologies, Inc.
  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH).
  • Dimethyl phosphorothioate (DMTP). (n.d.). MedChemExpress.
  • A Technical Guide to Isotopically Labeled Internal Standards for Mass Spectrometry. (n.d.). Benchchem.
  • Stable Isotope Dilution Assay Mass Spectrometry in Flavour Research: Internal Standard and Calibration Issues. (n.d.). Dr. Imre Blank's Homepage.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC.
  • Are You Using The Internal Standard Method In A Right Way? (2025, January 7). WelchLab.
  • Natural isotope calibration curve method for quantifying target analyte in sample. (n.d.). Google Patents.
  • O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt. (n.d.). MilliporeSigma.
  • O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt. (n.d.). Clearsynth.
  • O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt. (n.d.). Pharmaffiliates.
  • Pesticide Analysis by Mass Spectrometry. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting O,O-Dimethyl Phosphorothionate-13C2 Recovery in Urine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for Dialkyl Phosphate (DAP) biomonitoring. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of quantifying O,O-Dimethyl Phosphorothionate (DMTP) in complex biological matrices.

DMTP is a highly polar, low-molecular-weight metabolite of organophosphorus (OP) pesticides. The stable isotope-labeled internal standard, DMTP-13C2, is critical for correcting matrix effects and extraction losses. However, its low pKa, high volatility, and susceptibility to ion suppression make it notoriously difficult to recover consistently. This guide provides a root-cause analysis, a self-validating extraction protocol, and targeted FAQs to rescue your analytical workflow.

Diagnostic Workflow for Recovery Losses

Before altering your protocol, you must isolate the exact phase where the DMTP-13C2 is being lost. The following diagnostic logic tree illustrates the causality and immediate corrective actions for low recovery.

DMTP_Troubleshooting Issue Low DMTP-13C2 Recovery in Urine Matrix Isolate Perform Step-by-Step Spike Recovery Test Issue->Isolate Node_Ext Loss during Extraction (Polarity/pKa Issue) Isolate->Node_Ext Node_Evap Loss during Evaporation (Volatility Issue) Isolate->Node_Evap Node_MS Signal Suppression (Matrix Effect) Isolate->Node_MS Fix_Ext Switch to Weak Anion Exchange (WAX) SPE Node_Ext->Fix_Ext Fix_Evap Stop blow-down at 50 µL or use lyophilization Node_Evap->Fix_Evap Fix_MS Optimize LC gradient & Wash column thoroughly Node_MS->Fix_MS

Diagnostic workflow for isolating and resolving DMTP-13C2 recovery losses in urine samples.

Knowledge Base & Root Cause Analysis (FAQs)

Q1: Why is my absolute recovery of DMTP-13C2 consistently below 40% when using standard Liquid-Liquid Extraction (LLE)? Causality: DMTP is inherently polar with a very low pKa. Extracting these metabolites into an organic phase without highly acidic conditions and heavy salting-out agents is thermodynamically unfavorable[1]. Furthermore, standard Reverse-Phase (C18) Solid Phase Extraction (SPE) fails because the ionized analyte does not partition into hydrophobic stationary phases. Solution: You must exploit the molecule's negative charge. Switch to a Mixed-Mode Weak Anion Exchange (WAX) SPE sorbent, which captures the permanently ionized phosphate group via electrostatic interactions.

Q2: I switched to SPE, but my recoveries are highly variable between different urine batches. What is causing this? Causality: Human urine is a highly variable matrix with pH ranging from 4.5 to 8.0. It also contains competing endogenous anions (like sulfates and inorganic phosphates). If the urine pH is not normalized prior to SPE loading, the ionization state of the WAX sorbent (typically a secondary or tertiary amine) or the analyte itself fluctuates, drastically altering binding affinity. Solution: Dilute and buffer all urine samples to pH 6.0 using 100 mM ammonium acetate prior to loading to ensure uniform electrostatic binding.

Q3: My post-extraction spike shows good recovery, but my pre-extraction spike is lost during the nitrogen blow-down step. Why? Causality: Methyl dialkyl phosphates, particularly DMTP and Dimethyl Phosphate (DMP), are highly volatile. Evaporating the SPE eluate to complete dryness under a nitrogen stream physically strips the analyte from the tube[1]. Solution: Never evaporate to complete dryness. Evaporate only until ~50–100 µL remains, or add a "keeper" solvent (e.g., 10 µL of polyethylene glycol or high-boiling point solvent) before blow-down. Alternatively, 2 can be used to remove water without losing the volatile DAPs[2].

Q4: Is derivatization necessary for DMTP analysis? Causality: Historically, GC-MS analysis required derivatization with pentafluorobenzyl bromide (PFBBr) at 60°C because DAPs are non-volatile and thermally labile in their native state[3]. However, derivatization is prone to artifacts and requires strict anhydrous conditions. Solution: If using modern LC-MS/MS, derivatization is unnecessary. You can analyze the native DMTP-13C2 in negative electrospray ionization (ESI-) mode[4].

Self-Validating Experimental Protocol: Optimized WAX-SPE

To guarantee trustworthiness, the following protocol incorporates a Recovery Partitioning System . By running three specific Quality Control (QC) sets, the protocol self-validates by mathematically separating extraction efficiency from LC-MS/MS matrix suppression.

Part A: System Suitability & Validation Setup

Prepare three sets of samples for your validation batch:

  • Set A (Neat Standard): DMTP-13C2 spiked directly into the final reconstitution solvent.

  • Set B (Post-Extraction Spike): Blank urine processed through SPE, then spiked with DMTP-13C2 after elution but before analysis.

  • Set C (Pre-Extraction Spike): Blank urine spiked with DMTP-13C2 before any sample preparation.

Diagnostic Calculations:

  • Matrix Effect (ME %): (Peak Area Set B / Peak Area Set A) × 100. (Values <80% indicate severe ion suppression).

  • Extraction Recovery (RE %): (Peak Area Set C / Peak Area Set B) × 100. (Measures true physical recovery).

Part B: Step-by-Step WAX-SPE Methodology

Note: This protocol utilizes a Weak Anion Exchange (WAX) cartridge (e.g., Oasis WAX 60 mg, 3 cc) optimized for DAP recovery[5].

  • Sample Pre-treatment:

    • Centrifuge urine at 3,000 × g for 10 minutes to remove particulates.

    • Transfer 2.0 mL of urine to a clean tube.

    • Add 2.0 mL of 100 mM Ammonium Acetate buffer (pH 6.0).

    • Spike with the required concentration of DMTP-13C2 internal standard. Vortex for 30 seconds.

  • SPE Conditioning:

    • Wash the WAX cartridge with 2.0 mL of LC-MS grade Methanol.

    • Equilibrate with 2.0 mL of LC-MS grade Water. (Do not let the sorbent dry out).

  • Sample Loading:

    • Load the buffered urine sample onto the cartridge at a controlled flow rate of ~1 mL/min (1 drop per second).

  • Interference Washing:

    • Wash 1: 2.0 mL of 2% Formic Acid in Water (removes neutral and basic interferences).

    • Wash 2: 2.0 mL of Methanol (removes hydrophobic biological interferences).

    • Dry the cartridge under high vacuum for 2 minutes.

  • Target Elution:

    • Elute DMTP-13C2 using 2.0 mL of 2.5% Ammonium Hydroxide (NH4OH) in 50% Acetonitrile/Water .

    • Crucial Detail: Maintaining the elution solvent at 35°C has been shown to significantly improve the desorption kinetics of DMTP from the WAX sorbent[5].

  • Concentration & Reconstitution:

    • Evaporate the eluate under a gentle stream of Nitrogen at 30°C.

    • STOP evaporation when approximately 50–100 µL of liquid remains. Do not exceed this point.

    • Reconstitute to a final volume of 500 µL using the initial LC mobile phase (e.g., 1% Formic acid in water). Vortex and transfer to an autosampler vial.

Quantitative Data Presentation

The table below summarizes the expected performance metrics and vulnerabilities of various extraction methodologies for DMTP, allowing you to benchmark your laboratory's current performance.

Extraction MethodologyTypical DMTP Recovery (%)Matrix Effect SusceptibilityKey VulnerabilityRecommended Use Case
Liquid-Liquid Extraction (LLE) 30 - 50%HighPoor partitioning of highly polar DAPs into organic solvents.Not recommended for DMTP/DMP.
Reverse-Phase SPE (C18) 40 - 60%ModerateLack of retention for low-pKa, ionized analytes.Qualitative screening only.
Lyophilization + Derivatization 85 - 95%LowHighly labor-intensive; PFBBr derivatization artifacts.Legacy GC-MS/MS workflows.
Mixed-Mode WAX SPE 80 - 100%LowElution solvent pH must be strictly basic (> pH 9) to break ionic bonds.Standard for LC-MS/MS quantitative biomonitoring.

References

  • Centers for Disease Control and Prevention (CDC)
  • hh-ra.org (Ueyama et al., 2016)
  • ResearchGate (Analyst, 2001)
  • Analytical Methods (RSC Publishing)
  • Ovid (Journal of Analytical Toxicology)

Sources

Reducing matrix effects for DMTP analysis using 13C2 internal standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Matrix Effects in Urinary DMTP Analysis Using 13C2-Internal Standards

Doc ID: TS-DMTP-2024-01 | Version: 2.1 | Role: Senior Application Scientist

Executive Summary

Dimethyl thiophosphate (DMTP) is a non-specific dialkyl phosphate (DAP) metabolite critical for biomonitoring organophosphate pesticide exposure.[1][2][3][4] Due to its high polarity and low molecular weight, DMTP analysis via LC-MS/MS is notoriously susceptible to matrix effects (ME) —specifically ion suppression from co-eluting urinary components (salts, phospholipids, creatinine).

This guide details why replacing traditional Deuterated (D6) standards with Carbon-13 (13C2) internal standards is the definitive solution for eliminating matrix-induced quantification errors.

Module 1: The Science of Matrix Correction

Q: Why is my D6-DMTP internal standard failing to correct signal fluctuation?

A: This is likely due to the Chromatographic Isotope Effect .

In high-efficiency Liquid Chromatography (LC), deuterium (D) atoms possess different physicochemical properties than hydrogen (H). Deuterium bonds are shorter and have lower vibrational energy, slightly altering the molecule's lipophilicity and pKa.

  • The Result: Deuterated standards (e.g., D6-DMTP) often elute slightly earlier than the native DMTP analyte.

  • The Consequence: If the matrix suppression zone (e.g., a salt front or phospholipid band) elutes between the D6-IS and the native analyte, the IS will not experience the same ionization environment as the analyte. The correction factor becomes invalid.

The 13C2 Solution: Carbon-13 isotopes have virtually identical lipophilicity and pKa to Carbon-12. Therefore, 13C2-DMTP co-elutes perfectly with native DMTP. They enter the electrospray ionization (ESI) source simultaneously, experiencing identical suppression or enhancement.

Visualization: The Co-Elution Advantage[5]

MatrixCorrection cluster_chromatogram LC Column Separation cluster_source ESI Source Ionization Analyte Native DMTP (Analyte) Matrix Urinary Matrix (Suppressors) Analyte->Matrix Co-elutes (Overlaps) Signal_Analyte Analyte Signal: Suppressed 40% Analyte->Signal_Analyte IS_D6 D6-DMTP (Deuterated IS) IS_D6->Matrix Elutes Early (Separated) Signal_D6 D6 Signal: Suppressed 10% IS_D6->Signal_D6 IS_13C 13C2-DMTP (Carbon-13 IS) IS_13C->Matrix Perfect Co-elution (Locked) Signal_13C 13C2 Signal: Suppressed 40% IS_13C->Signal_13C Matrix->Signal_D6 Different Environment Matrix->Signal_Analyte Heavy Suppression Matrix->Signal_13C Identical Suppression

Caption: Figure 1. Mechanism of Matrix Correction. D6-IS separates from the analyte, leading to mismatched suppression. 13C2-IS co-elutes, ensuring the Ratio (Analyte/IS) remains constant despite suppression.

Module 2: The Golden Standard Protocol

Objective: Quantify DMTP in human urine with <15% Matrix Effect deviation.

Materials & Standards
  • Analyte: DMTP (Dimethyl thiophosphate).[1][2][3][5]

  • Internal Standard: O,O-Dimethyl-13C2-thiophosphate (13C2-DMTP).

    • Note: Avoid D6-DMTP for high-throughput UPLC methods.

  • Matrix: Urine (thawed at room temp, vortexed).

Sample Preparation (Dilute-and-Shoot with Filtration)

Why this method? DMTP is extremely polar. LLE (Liquid-Liquid Extraction) often suffers from poor recovery unless pH is aggressively manipulated. A "Dilute-and-Shoot" approach using a high-strength HILIC or Polar-C18 column is more robust for polar metabolites.

  • Aliquot: Transfer 100 µL of urine into a 96-well plate.

  • Spike IS: Add 10 µL of 13C2-DMTP working solution (100 ng/mL in acetonitrile).

    • Critical: Spiking before any manipulation ensures the IS corrects for volumetric errors and matrix adsorption.

  • Protein Precipitation: Add 400 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitate: Vortex for 2 minutes.

  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Filter: Transfer supernatant through a 0.2 µm phospholipid removal plate (e.g., Ostro or HybridSPE) to remove major suppressors.

LC-MS/MS Parameters
  • Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.

    • Reasoning: T3 columns are designed to retain polar analytes in high aqueous conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Ionization: ESI Negative Mode (DMTP is acidic).

MRM Transitions Table:

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
DMTP 140.9125.93018Quantifier
DMTP 140.994.93025Qualifier
13C2-DMTP 142.9127.93018Internal Std

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "My Internal Standard (IS) area counts vary wildly between samples."

Diagnosis: This indicates variable Matrix Effects (ME) . Protocol to Validate: Calculate the Matrix Factor (MF) for your workflow:

  • Set A (Neat): Standard in solvent.

  • Set B (Post-Extraction Spike): Extract blank urine, then spike analyte/IS.

  • Calculation:

    
    
    
    • If MF < 0.8, you have Ion Suppression.

    • If MF > 1.2, you have Ion Enhancement.

    • The Fix: If using 13C2-DMTP, the IS-Normalized MF (MF_analyte / MF_IS) should be close to 1.0. If it is, the quantification is accurate despite the area variation.

Issue 2: "I see a 'shoulder' peak on my DMTP chromatogram."

Diagnosis: Isobaric interference. Explanation: Urine contains many phosphorylated compounds. The Fix:

  • Check 13C2-IS: Does the IS also have the shoulder?

    • Yes: It is a chromatographic issue (column voiding or overload).

    • No: It is a matrix interference co-eluting with the analyte but not the IS.

  • Action: Adjust the gradient slope. Slow down the ramp from 0-2 minutes to separate the interference.

Issue 3: "My calibration curve is non-linear at the low end."

Diagnosis: Adsorption or Background Noise. Explanation: DMTP contains phosphate groups that can chelate to stainless steel in the LC flow path. The Fix:

  • System Passivation: Inject a solution of 0.1% Phosphoric Acid or Medronic Acid to "coat" active sites before the run.

  • Material Change: Use PEEK tubing or a "Max Peak" / "Premier" (metal-passivated) column hardware.

Module 4: Experimental Workflow Diagram

Workflow cluster_qc QC Checkpoints start Urine Sample Collection (-20°C Storage) spike Spike 13C2-DMTP IS (Crucial Step: Before Extraction) start->spike precip Protein Precipitation (ACN + 0.1% FA) spike->precip cleanup Phospholipid Removal (SPE/Filtration) precip->cleanup lc UPLC Separation (HSS T3 Column) cleanup->lc ms MS/MS Detection (ESI Negative Mode) lc->ms data Data Analysis (IS Normalization) ms->data qc1 Check IS Area Stability ms->qc1

Caption: Figure 2. Optimized DMTP Analysis Workflow. Early spiking of 13C2-IS ensures correction for both extraction loss and ionization suppression.

References

  • Centers for Disease Control and Prevention (CDC). (2004).[6] Laboratory Procedure Manual: Dialkyl Phosphate Metabolites of Organophosphorus Pesticides. Method No: 4026.02. Link

  • Wang, S., et al. (2011). 13C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses. Journal of Chromatography B. Link

  • Bravo, R., et al. (2004).[6] Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification. Journal of Exposure Science & Environmental Epidemiology. Link

  • Restek Corporation. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Defines Matrix Factor calculations). Link

Sources

Addressing signal suppression in LC-MS for O,O-Dimethyl Phosphorothionate-13C2

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the LC-MS analysis of O,O-Dimethyl Phosphorothionate-13C2 (DMPTA-13C2). This resource is designed for researchers, scientists, and drug development professionals to diagnose and mitigate signal suppression and other matrix-related issues, ensuring robust and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it affecting my O,O-Dimethyl Phosphorothionate-13C2 signal?

A: Signal suppression is a type of matrix effect where the signal intensity of your target analyte (DMPTA-13C2) is reduced by the presence of co-eluting compounds from the sample matrix.[1] This phenomenon is particularly common in electrospray ionization (ESI), the most frequently used ionization technique for this class of polar compounds.[2][3]

The underlying mechanism involves competition in the ESI source.[4] When your DMPTA-13C2 and matrix components elute from the LC column simultaneously, they compete for the limited charge on the surface of the ESI droplets. If matrix components are present at high concentrations or are more readily ionized, they can monopolize the ionization process, leaving fewer charged ions of your analyte to be detected by the mass spectrometer.[2][4] Additionally, non-volatile matrix components can increase the viscosity and surface tension of the droplets, which hinders the efficient release of analyte ions into the gas phase.[5]

Q2: My samples are in plasma. What are the most likely causes of the matrix effect for a phosphorothioate?

A: For plasma and serum samples, the most significant cause of matrix-induced signal suppression are phospholipids .[6][7][8] These endogenous molecules are highly abundant in biological membranes and share structural similarities with your analyte, including a phosphate group.[8] During a typical reversed-phase chromatographic run, phospholipids tend to elute in the high-organic portion of the gradient, a region where many analytes, including organophosphates, also elute.[7] Their co-elution leads to a severe suppression effect.[6][7][9] Other potential sources of interference in biological matrices include salts, proteins, and endogenous metabolites.[10]

Q3: How can I quickly determine if signal suppression is the cause of my poor sensitivity or variability?

A: The most direct method is the post-extraction spike experiment .[10][11] This is considered a gold-standard technique for quantitatively assessing matrix effects.[10] The procedure involves comparing the analyte's signal in a clean, neat solution to its signal when spiked into a blank matrix sample that has already gone through the entire extraction procedure. A lower signal in the matrix extract confirms signal suppression.[1][10]

Q4: Is it possible for the matrix to increase my signal instead?

A: Yes, this phenomenon is called signal enhancement.[10] While less common than suppression, some matrix components can facilitate the ionization of the target analyte, leading to an artificially high signal.[10] The troubleshooting and diagnostic workflows described in this guide are designed to identify and correct for both suppression and enhancement.

In-Depth Troubleshooting Guide

This guide provides a systematic workflow to diagnose, quantify, and mitigate matrix effects impacting your O,O-Dimethyl Phosphorothionate-13C2 analysis.

Workflow for Diagnosing and Mitigating Matrix Effects

The following diagram outlines the logical steps for troubleshooting signal suppression.

MatrixEffectWorkflow Start Poor Signal, High Variability, or Poor Reproducibility SystemCheck Inject Neat Standard (System Suitability Check) Start->SystemCheck SystemOK System Performance OK? SystemCheck->SystemOK CleanSystem Troubleshoot LC-MS System (Clean Source, Check for Leaks) SystemOK->CleanSystem  No MatrixTest Step 1: Quantify Matrix Effect (Post-Extraction Spike Experiment) SystemOK->MatrixTest  Yes CleanSystem->SystemCheck MatrixPresent Signal Suppression or Enhancement Confirmed? MatrixTest->MatrixPresent NoMatrix No Significant Matrix Effect. Re-evaluate Sample Prep Recovery or Standard Integrity. MatrixPresent->NoMatrix  No Mitigation Step 2: Implement Mitigation Strategy MatrixPresent->Mitigation  Yes SamplePrep A. Improve Sample Preparation (SPE, LLE, Phospholipid Removal) Mitigation->SamplePrep Chromatography B. Optimize Chromatography (Modify Gradient, Change Column) Mitigation->Chromatography Dilution C. Dilute Sample Extract Mitigation->Dilution Validate Step 3: Re-evaluate & Validate (Confirm Mitigation Success) SamplePrep->Validate Chromatography->Validate Dilution->Validate

Caption: Systematic workflow for troubleshooting signal suppression.
Step 1: Confirming and Quantifying the Matrix Effect

Before making significant changes to your method, you must confirm that a matrix effect is present and quantify its magnitude.

Experimental Protocol: Post-Extraction Spike Analysis

This protocol allows you to calculate the Matrix Factor (MF), a quantitative measure of signal suppression or enhancement.[10][12]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare your analyte (DMPTA-13C2) in the final mobile phase solvent at a known concentration (e.g., your mid-level QC).

    • Set B (Post-Spiked Matrix): Take a blank matrix sample (e.g., plasma from an unexposed subject) and process it through your entire sample preparation procedure (extraction, evaporation, reconstitution). In the final step, spike the extracted matrix with the analyte to the same final concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank matrix with the analyte before starting the sample preparation procedure. This set is used to evaluate recovery, not the matrix effect itself, but is often analyzed concurrently.

  • LC-MS Analysis: Inject and analyze at least three replicates of Set A and Set B.

  • Calculation: Calculate the Matrix Factor (MF) using the following formula:

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A) [1]

    • Alternatively, the Matrix Effect percentage can be calculated as: ME (%) = (B / A) * 100 [1]

Interpreting the Results

The calculated Matrix Factor provides a clear indication of the matrix impact.

Matrix Factor (MF)Matrix Effect (%)InterpretationRecommended Action
MF = 1.0100%No matrix effectProceed with validation.
MF < 1.0< 100%Signal Suppression Proceed to Mitigation (Step 2).
MF > 1.0> 100%Signal Enhancement Proceed to Mitigation (Step 2).

Ideally, the absolute Matrix Factor should be between 0.8 and 1.2 for a robust bioanalytical method.[10]

Step 2: Mitigation Strategies

If a significant matrix effect is confirmed, the following strategies can be employed, often in combination.

A. Improve Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[13]

  • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids and may lead to significant ion suppression.[6][8]

  • Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT. However, because phospholipids have a hydrophobic tail, they can co-extract with analytes into the organic phase, limiting the effectiveness of this technique for removing them.[8]

  • Solid-Phase Extraction (SPE): SPE provides superior selectivity. For phosphorothioates, a mixed-mode or polymeric reversed-phase sorbent can be effective.

  • Phospholipid Depletion Plates (e.g., HybridSPE): These specialized products combine protein precipitation with a zirconia-based sorbent that selectively binds and removes phospholipids via a Lewis acid-base interaction with the phosphate group.[6][8] This is a highly effective technique for bioanalytical samples.[6]

TechniqueThroughputCostPhospholipid RemovalTypical Analyte Recovery
Protein PrecipitationHighLowPoorGood
Liquid-Liquid ExtractionMediumMediumFairVariable
Solid-Phase ExtractionMediumHighGoodGood
Phospholipid DepletionHighHighExcellent Excellent
B. Optimize Chromatography

The goal of chromatographic optimization is to separate the elution of your analyte from the elution zone of interfering matrix components.[7][14]

  • Modify the Gradient: Develop a gradient that provides a good separation between your analyte and the bulk of the phospholipids, which typically elute late in reversed-phase methods.[7] A post-column infusion experiment can be used to map the "zones of suppression" in your chromatogram.[11][14]

  • Change Column Chemistry: If co-elution persists on a standard C18 column, consider an alternative stationary phase. A column with a different selectivity (e.g., a Phenyl-Hexyl or a polar-embedded phase) may resolve the analyte from the interferences.

  • Use Orthogonal Chromatography: Techniques like UltraPerformance Convergence Chromatography (UPC2), which uses supercritical CO2 as the primary mobile phase, offer vastly different selectivity compared to reversed-phase LC and can effectively separate hydrophobic analytes from phospholipids.[7]

C. Dilute the Sample Extract

A simple and often effective strategy is to dilute the final sample extract (e.g., 5-fold or 10-fold) with the initial mobile phase.[5][13] This reduces the concentration of all matrix components entering the ion source. The major drawback is that it also reduces the analyte concentration, so this approach is only feasible if your instrument has sufficient sensitivity to detect the diluted analyte.[13]

Mechanism of Ion Suppression in ESI

This diagram illustrates how matrix components interfere with the ionization of the target analyte in the ESI source.

ESI_Suppression Mechanism of Electrospray Ionization (ESI) Signal Suppression cluster_0 Ideal Condition (Clean Sample) cluster_1 Suppression Condition (Matrix Present) LC_Eluent LC Eluent Droplet Charged Droplet Analyte Analyte Matrix Matrix Component GasPhaseIon Gas-Phase Analyte Ion MS_Inlet_Clean MS Inlet (Strong Signal) GasPhaseIon->MS_Inlet_Clean To Mass Analyzer SuppressedIon Suppressed Signal MS_Inlet_Matrix MS Inlet (Weak Signal) SuppressedIon->MS_Inlet_Matrix To Mass Analyzer MS_Inlet MS Inlet LC_Eluent_Clean LC Eluent (Analyte only) Droplet_Clean Charged Droplet LC_Eluent_Clean->Droplet_Clean High Voltage Droplet_Clean->GasPhaseIon Solvent Evaporation & Coulomb Fission Analyte_Clean Analyte LC_Eluent_Matrix LC Eluent (Co-elution) Droplet_Matrix Charged Droplet (Analyte + Matrix) LC_Eluent_Matrix->Droplet_Matrix High Voltage Droplet_Matrix->SuppressedIon Competition for Charge & Surface Access Analyte_Matrix Analyte Matrix_Comp Matrix Component

Caption: Competition between analyte and matrix components in the ESI source.
Step 3: Re-evaluate and Validate

After implementing a mitigation strategy, you must repeat the post-extraction spike experiment (Step 1) to confirm that the matrix effect has been reduced to an acceptable level. Once successful, proceed with the full method validation according to the relevant regulatory guidelines.

References

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Wikipedia. Ion suppression (mass spectrometry). [Link]

  • Waters Corporation. Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS. [Link]

  • Naidong, W., & Eerkes, A. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(1), 1-5. [Link]

  • Volmer, D. A., & Jessome, L. L. (2020). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Pucci, V., et al. (2009). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 867-871. [Link]

  • Jones, B., et al. (2020). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]

  • Hewavitharana, A. K., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. In Mass Spectrometry for Food Safety. [Link]

  • Zhang, Y., et al. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies. Molecules, 28(2), 708. [Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Biomedical Sciences. [Link]

  • Omics Online. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • Chromtech. (2011). Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues in Food. [Link]

  • Agilent Technologies. (2021). Sample Preparation for Analysis of 440 Pesticides in Botanical Dietary Supplements. [Link]

  • Sisu@UT. Quantitative estimation of matrix effect, recovery and process efficiency. [Link]

Sources

Technical Support Center: Chromatographic Separation of DMTP and its ¹³C₂-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic optimization of Dimethyl terephthalate (DMTP) and its stable isotope-labeled (SIL) internal standard, DMTP-¹³C₂ ammonium salt. This guide is designed for researchers, scientists, and drug development professionals who are engaged in quantitative analysis requiring the chromatographic resolution of these nearly identical compounds. Here, we synthesize fundamental chromatographic principles with field-proven troubleshooting strategies to empower you to overcome common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to chromatographically separate DMTP from its ¹³C₂-labeled analogue?

A1: The primary challenge lies in their profound structural similarity. DMTP and its ¹³C₂-labeled internal standard are chemically identical, with the only difference being the mass of two carbon atoms.[1] This results in nearly identical physicochemical properties, such as hydrophobicity and polarity, leading to very similar retention times and a high tendency for co-elution in most standard chromatographic systems.[2][3]

Q2: What is the main purpose of using a stable isotope-labeled internal standard like DMTP-¹³C₂?

A2: Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[4] They are used to correct for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[1] Because the SIL internal standard behaves almost identically to the analyte, it can compensate for matrix effects, leading to higher precision and accuracy in quantification.[5]

Q3: Is it always necessary to achieve baseline separation between an analyte and its SIL internal standard?

A3: While ideal, baseline separation is not always required, especially when using tandem mass spectrometry (MS/MS), which can differentiate the compounds based on their mass-to-charge ratio (m/z). However, significant co-elution can still be problematic. High concentrations of the analyte can cause cross-talk or isotopic contribution to the internal standard signal, and severe matrix effects can disproportionately affect the ionization of one compound over the other if they are not perfectly co-eluted, compromising accuracy.[5] Therefore, achieving at least partial chromatographic resolution is highly recommended for robust and reliable methods.

Q4: Can the "isotope effect" be used to our advantage in separating these compounds?

A4: Yes, although it is often subtle. The "isotope effect" refers to the slight differences in physicochemical properties that can arise from isotopic substitution.[6] While this effect is more pronounced with deuterium (²H) labeling, which can sometimes lead to noticeable shifts in retention time, ¹³C labeling has a much smaller impact.[5][7] However, by optimizing chromatographic conditions to maximize column efficiency and selectivity, even these minor differences can be exploited to achieve separation.[8]

Troubleshooting Guides

This section provides a systematic, question-and-answer-based approach to resolving common issues encountered during method development for DMTP and its ¹³C₂-labeled internal standard.

Issue 1: Poor or No Resolution (Co-elution)

Co-elution is the most common and significant challenge when separating an analyte from its SIL internal standard.[9] The goal is to manipulate the chromatographic system to enhance the subtle differences between the two molecules.

Q: My DMTP and DMTP-¹³C₂ peaks are completely co-eluting. What is my first step?

A: Before attempting to alter the chemical selectivity of your system, you must first ensure your system is operating at its maximum efficiency. High efficiency results in sharper, narrower peaks, which increases the likelihood of resolving closely eluting compounds.[10]

  • System Check: Verify that your HPLC system is optimized to minimize extra-column volume, which can cause peak broadening.[9] This includes using tubing with the smallest appropriate internal diameter and minimizing its length.

  • Flow Rate: Reduce the flow rate. While this will increase run time, it often leads to a significant increase in column efficiency (a higher plate number, N), which can reveal incipient separation.[11]

  • Column Health: Ensure your column is not contaminated or voided, as this can lead to poor peak shape and loss of resolution.[12]

Q: I've optimized for efficiency, but the peaks remain unresolved. How can I improve the selectivity (α) of my separation?

A: Improving selectivity is the most powerful way to resolve co-eluting peaks.[13] This involves changing the chemistry of the separation by modifying the mobile phase or the stationary phase.

  • Mobile Phase Composition:

    • Adjust Organic Solvent Percentage: In reversed-phase HPLC, subtly changing the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase is the first variable to explore.[14] A lower percentage of organic solvent will increase retention times and may enhance separation.[13]

    • Change Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. These solvents interact differently with both the analyte and the stationary phase, which can change the elution order or improve the separation of closely eluting compounds.[15]

  • Column Temperature: Lowering the column temperature can sometimes improve the resolution of isotopic compounds. Reduced temperature can enhance the subtle differences in the interactions between the analytes and the stationary phase.[15]

  • Stationary Phase Chemistry: If mobile phase optimization is insufficient, changing the column is the next logical step.

    • C18 Columns: These are a good starting point for non-polar to moderately polar compounds like DMTP.[16]

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity, particularly for aromatic compounds, through π-π interactions. This different interaction mechanism may be sufficient to resolve the analyte and its SIL internal standard.[13]

Visual Guide: Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical progression for addressing co-elution issues.

G start Start: Co-eluting Peaks check_efficiency Optimize for Efficiency - Reduce Flow Rate - Check for Dead Volume start->check_efficiency efficiency_ok Resolution Improved? check_efficiency->efficiency_ok adjust_mobile_phase Adjust Mobile Phase - Change % Organic - Switch Organic Solvent (ACN <=> MeOH) efficiency_ok->adjust_mobile_phase No end_success Resolution Achieved efficiency_ok->end_success Yes mobile_phase_ok Resolution Improved? adjust_mobile_phase->mobile_phase_ok adjust_temp Adjust Column Temperature (Typically Lower) mobile_phase_ok->adjust_temp No mobile_phase_ok->end_success Yes temp_ok Resolution Improved? adjust_temp->temp_ok change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) temp_ok->change_column No temp_ok->end_success Yes column_ok Resolution Improved? change_column->column_ok column_ok->end_success Yes end_fail Consider MS/MS Quantification without Baseline Separation column_ok->end_fail No

Caption: A step-by-step troubleshooting workflow for resolving co-eluting peaks.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can obscure resolution and negatively impact integration and quantification.[11] Ideally, chromatographic peaks should be symmetrical and sharp (Gaussian).

Q: My peaks are tailing. What are the most common causes and how can I fix them?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on silica-based columns. It can also be caused by column contamination or a mismatch between the sample solvent and the mobile phase.[12]

Troubleshooting Steps for Peak Tailing:

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[12]

  • Column Contamination: Flush the column with a strong solvent (e.g., isopropanol) to remove any strongly retained contaminants.[9]

  • Mobile Phase pH: For amine-containing compounds, ensure the mobile phase pH is appropriate to maintain a consistent ionization state.

  • Column Degradation: If the above steps do not resolve the issue, the column may be degraded (e.g., through hydrolysis of the stationary phase), and replacement may be necessary.

Q: All the peaks in my chromatogram are broad. What should I investigate?

A: When all peaks are broad, the issue is likely systemic rather than related to a specific analyte interaction.

  • Extra-column Volume: As mentioned previously, excessive tubing length or diameter between the injector, column, and detector can cause significant peak broadening.[9]

  • Column Void: A void or channel in the column packing material can cause peaks to broaden. This can sometimes be addressed by reversing the column and flushing it, but often requires column replacement.

  • Detector Settings: Ensure the detector sampling rate is appropriate for the peak width. A slow sampling rate can make sharp peaks appear broad.

Data & Parameters
Table 1: Impact of Chromatographic Parameters on Resolution
ParameterPrimary EffectRecommended Action for Improved ResolutionRationale
Flow Rate Efficiency (N)DecreaseIncreases the plate number, leading to narrower peaks.[11]
Column Temperature Selectivity (α) & Efficiency (N)DecreaseMay enhance subtle intermolecular interaction differences.[15]
Organic Modifier Selectivity (α)Switch (e.g., ACN to MeOH)Alters the chemical interactions governing the separation.[15]
% Organic Solvent Retention Factor (k) & Selectivity (α)DecreaseIncreases retention and can improve separation of early-eluting peaks.[14]
Stationary Phase Selectivity (α)Change (e.g., C18 to Phenyl)Introduces different separation mechanisms (e.g., π-π interactions).[13]
Experimental Protocols
Protocol 1: Systematic Screening of Mobile Phase Conditions

This protocol provides a step-by-step guide for optimizing the mobile phase to improve the separation of DMTP and DMTP-¹³C₂.

Objective: To systematically evaluate the effect of organic modifier type and gradient steepness on resolution.

Materials:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (or other appropriate MS-compatible modifier)

  • A solution containing both DMTP and DMTP-¹³C₂ ammonium salt at a known concentration.

  • A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, <3 µm).

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B1: 0.1% Formic Acid in Acetonitrile

    • Mobile Phase B2: 0.1% Formic Acid in Methanol

  • Initial Gradient Screen (Acetonitrile):

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B1.

    • Inject the sample mixture.

    • Run a linear gradient from 5% to 95% B1 over 10 minutes.

    • Hold at 95% B1 for 2 minutes.

    • Return to initial conditions and re-equilibrate for 3 minutes.

    • Evaluate the chromatogram for the approximate elution time of the co-eluting peaks.

  • Shallow Gradient Optimization (Acetonitrile):

    • Based on the elution time from the initial screen, design a shallower gradient around that point. For example, if the peaks eluted at 40% B1, run a gradient from 30% to 50% B1 over 15 minutes.

    • This slower change in solvent strength increases the opportunity for separation.[13]

  • Repeat with Methanol:

    • Replace Mobile Phase B1 with B2 (Methanol).

    • Repeat steps 2 and 3. Methanol has different solvent properties and may provide the selectivity needed for separation.[15]

  • Data Analysis:

    • Compare the resolution values obtained from the shallow acetonitrile gradient and the shallow methanol gradient.

    • Select the condition that provides the best peak shape and resolution for further refinement (e.g., temperature optimization).

References
  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. (2024, October 14). Vertex AI Search.
  • HPLC Troubleshooting Guide. Restek.
  • Stable Isotope Labeled Internal Standards: Selection and Proper Use. (2026, January 5). Cayman Chemical.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
  • Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30).
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3.
  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2025, October 17).
  • Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
  • Small Molecule HPLC. Sigma-Aldrich.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11).
  • Reverse Phased Chromatography (RPC) in Practice. MilliporeSigma.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional D
  • Isotopic Separations Indicating the Efficiency and Selectivity of HPLC Columns and Stationary Phases.
  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MICROSOLV.
  • Analysis of Dialkyl Urine Metabolites of Organophosphate Pesticides by a Liquid Chromatography Mass Spectrometry Technique. (2025, August 6).
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem.
  • Development of an ion-pair liquid chromatography-high resolution mass spectrometry method for determination of organophosphate pesticide metabolites in large-scale biomonitoring studies. (2016, July 8). PubMed.
  • Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Iraqi Journal of Pharmaceutical Sciences.
  • Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds. (2005). PubMed.
  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional D
  • How to Optimize Your Reversed Phase Chromatography. (2017, February 14). Select Science.
  • Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured. PubMed.
  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone.
  • Dimethyl terephthalate. (2018, February 16). SIELC Technologies.
  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. (2025, March 28).
  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube.

Sources

Technical Support Center: O,O-Dimethyl Phosphorothionate-13C2 Stock Solution Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organophosphate Isotope Standards. As a Senior Application Scientist, I frequently consult with laboratories experiencing erratic recoveries and shifting calibration curves during pesticide residue analysis or pharmacokinetic studies.

When utilizing O,O-Dimethyl Phosphorothionate-13C2 (DMPT-13C2) as an internal standard, maintaining the absolute integrity of your stock solution is non-negotiable. Phosphorothioates do not merely "expire"; they actively react with their storage environment. This guide decodes the chemical causality behind DMPT-13C2 degradation and provides field-proven, self-validating protocols to secure your analytical workflows.

The Chemical Reality of DMPT-13C2 Degradation

DMPT-13C2 contains a highly electrophilic phosphorus center and a labile thionate (P=S) bond. The isotopic 13C labeling alters its mass for LC-MS/MS resolution but does not protect it from the three primary organophosphate degradation pathways:

  • Hydrolysis: The ester bonds are highly susceptible to nucleophilic attack. EPA methodologies explicitly warn that organophosphorus esters degrade rapidly in unbuffered aqueous environments, particularly under highly acidic (pH < 2) or basic conditions[1].

  • Oxidative Desulfuration: The P=S bond can be oxidized by dissolved oxygen, light, or trace peroxides in solvents, converting the thionate into its oxon (P=O) analog[2].

  • Thermal Isomerization: Elevated temperatures drive the thiono-thiolo rearrangement, where the P=S double bond isomerizes to a P-S-alkyl single bond.

DMPT_Degradation DMPT O,O-Dimethyl Phosphorothionate-13C2 (P=S) Hydrolysis Hydrolysis (pH < 5 or pH > 8) DMPT->Hydrolysis H2O / OH- / H+ Oxidation Oxidation (O2, Light, ROS) DMPT->Oxidation Oxidizing Agents Thermal Thermal Degradation (> 35°C) DMPT->Thermal Heat Metab_Hydro Dimethyl Phosphate + Methanol/Thiols Hydrolysis->Metab_Hydro Metab_Oxon Oxon Analog (P=O, +16 Da) Oxidation->Metab_Oxon Metab_Isomer Thiono-Thiolo Rearrangement Thermal->Metab_Isomer

Fig 1. Primary chemical degradation pathways of DMPT-13C2 under suboptimal storage conditions.

Troubleshooting Guide & FAQs

Q1: My DMPT-13C2 calibration curve is losing linearity, and the internal standard signal drops significantly over a 2-week period. What is causing this? Causality: This is a classic hallmark of solvent-induced hydrolysis. If you prepared your stock in a protic solvent (like pure methanol or water) without strict pH control, the compound will hydrolyze. Environmental Protection Agency (EPA) guidelines dictate that aqueous samples containing organophosphates must be adjusted to a pH of 5 to 8 to prevent rapid degradation[1]. Solution: Never store primary stocks in aqueous or protic solvents. Always prepare primary stocks in anhydrous, aprotic solvents like pesticide-grade isooctane, acetone[3], or a 90/10 toluene/acetone mixture[4].

Q2: My LC-MS/MS analysis shows a secondary peak with a mass shift of +16 Da relative to my DMPT-13C2 standard. Is my stock contaminated? Causality: That +16 Da shift represents the exact mass difference of substituting sulfur (32 Da) with oxygen (16 Da). Your thionate (P=S) has undergone oxidative desulfuration to become its oxon (P=O) analog[2]. This occurs when stocks are exposed to ambient light, dissolved oxygen, or trace peroxides found in aging solvents (like old ether or THF). Solution: Use only freshly opened, peroxide-free solvents. Store the stock in amber glass vials to prevent UV-catalyzed oxidation, and purge the vial headspace with inert gas (nitrogen or argon) before sealing.

Q3: I stored my stock solution at -80°C to maximize stability, but after a month of use, the concentration is highly variable. Why? Causality: While low temperatures slow chemical degradation, repeated freeze-thaw cycles cause ambient humidity to condense inside the vial, introducing microscopic amounts of water. This moisture initiates micro-hydrolysis. Furthermore, organophosphates can partition unevenly during the freezing process. Solution: Aliquot the primary stock into single-use vials immediately after preparation. Never return a thawed, opened aliquot to the freezer.

Self-Validating Experimental Protocol: DMPT-13C2 Stock Preparation

To guarantee trustworthiness in your quantitative assays, do not rely on assumption. Use this self-validating protocol to prepare and verify a 1.0 mg/mL DMPT-13C2 primary stock.

Step 1: Solvent Preparation Use strictly anhydrous, pesticide-grade isooctane or acetone[3]. Ensure the solvent has been stored in glass, as organophosphates and their solvents can leach contaminants from plastic containers[5].

Step 2: Gravimetric Reconstitution

  • Allow the sealed DMPT-13C2 standard vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Accurately weigh the pure material and dissolve it in the chosen aprotic solvent to achieve a 1.0 mg/mL concentration.

  • Vortex gently for 30 seconds. Do not use ultrasonic baths, as localized heating and cavitation can induce degradation.

Step 3: Aliquoting & Inert Sealing

  • Immediately divide the stock into 100 µL aliquots using amber glass vials with PTFE-lined screw caps.

  • Gently blow a stream of dry Argon or Nitrogen gas over the top of the vial for 3 seconds to displace ambient oxygen.

  • Cap tightly and store immediately at -20°C.

Step 4: The Self-Validation Check (Critical) Immediately after preparation, dilute a single aliquot to a working concentration (e.g., 10 ng/mL) and inject it into your LC-MS/MS or GC-MS system.

  • Action: Monitor the MRM transitions for both the intact DMPT-13C2 and its +16 Da oxon metabolite.

  • Validation Gate: A pristine stock must exhibit an oxon peak area of < 1% relative to the parent thionate. Record this baseline ratio. If future aliquots show an oxon ratio > 5%, the stock has been compromised and must be discarded.

Quantitative Stability Data Summary

Use the following table to predict the operational lifespan of your DMPT-13C2 solutions based on your chosen storage parameters.

Solvent SystempH EnvironmentStorage TempPrimary Degradation RiskExpected Stability
Unbuffered Water pH < 4 or pH > 825°CRapid Hydrolysis< 24 hours
Methanol/Water pH 5.0 - 7.04°CMild Hydrolysis1 - 2 weeks
Anhydrous Acetone N/A (Aprotic)-20°COxidation (if O₂ present)6 - 12 months
Isooctane / Toluene N/A (Aprotic)-20°CNone (Optimal)> 12 months
References
  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. Environmental Protection Agency (EPA).
  • Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Environmental Protection Agency (EPA).
  • NIOSH Method 5600: Organophosphorus Pesticides. Environmental Protection Agency (EPA).
  • Thionate versus Oxon: A Comparison of Stability, Uptake, and Cell Toxicity of (14CH3O)2-Labeled Methyl Parathion and Methyl Paraoxon with SH-SY5Y Cells.

Sources

Technical Guide: Resolving Peak Tailing in Ammonium Salt Organophosphates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Expert Insight

The Challenge: Ammonium salt organophosphates present a "perfect storm" for HPLC peak tailing. As a Senior Application Scientist, I often see researchers treat these merely as "polar compounds," missing the underlying coordination chemistry. The tailing is rarely just a column packing issue; it is almost always a combination of trace metal chelation and secondary silanol interactions .

The Reality: The phosphate group (


) is a strong chelator of iron (

) and stainless steel components within your HPLC flow path. Even "inert" systems can leach trace metals over time. Furthermore, the ammonium counter-ion suggests the analyte is ionic; if your pH does not lock the ionization state, you will see split or tailing peaks due to mixed-mode retention.

This guide moves beyond basic "check your fittings" advice. We will implement chemical suppression of active sites and rigorous system passivation.

Diagnostic Workflow (Decision Matrix)

Before changing your column, use this logic flow to identify the root cause. Tailing in organophosphates is distinct from standard hydrophobic tailing.

TroubleshootingLogic Start Observed Tailing Step1 Check Mobile Phase pH Start->Step1 Step2 Is pH +/- 2 units from pKa? Step1->Step2 Step2->Step1 No (Fix pH first) Step3 Add Chelation Suppressor (Medronic Acid) Step2->Step3 Yes (pH is correct) Step4 Did Peak Shape Improve? Step3->Step4 Step5 Suspect Silanol Activity (Switch to HILIC or Hybrid Column) Step4->Step5 No (It is chemical interaction) Step6 Suspect Metal Chelation (Passivate System) Step4->Step6 Yes (It was metals)

Figure 1: Diagnostic logic for isolating metal chelation vs. silanol interactions in phosphorylated compounds.

Critical Chemistry: Mobile Phase Optimization

The most effective fix for organophosphates is often not the column, but the mobile phase.

FAQ: Why is pH control insufficient for these compounds?

A: While pH control ensures the analyte is in a single ionization state, it does not prevent the phosphate group from binding to trace metals in the column frit or LC tubing. You need a sacrificial chelator .

Protocol: The "Medronic Acid" Fix

For LC-MS applications where non-volatile buffers (like phosphate buffer) are forbidden, Medronic Acid (InfinityLab Deactivator) is the industry standard solution. Unlike EDTA, it does not suppress MS ionization significantly at low concentrations.[1]

ParameterRecommendationMechanism
Additive Medronic Acid (5 µM) Chelates trace metals in the flow path, preventing analyte adsorption [1].
Buffer (LC-MS) Ammonium Acetate (10 mM)Provides counter-ions to mask silanols; compatible with ammonium salt analytes.
Buffer (UV) Phosphate Buffer (25 mM)"Like dissolves like." High phosphate concentration saturates active sites (Self-displacement).
pH Target pH 6.5 - 7.0At neutral pH, silanols are ionized, but using high ionic strength buffers shields them.

Expert Tip: Do not use EDTA for LC-MS work if possible; it causes severe ion suppression and background noise. Medronic acid is superior for organophosphates [2].

Hardware & Stationary Phase Selection

If mobile phase additives do not fully resolve the tailing, your stationary phase or hardware is likely the culprit.

FAQ: Should I use HILIC or Reversed-Phase (RP)?

A: This depends on the polarity (LogP) of your organophosphate.

  • Use HILIC if: The compound elutes in the void volume (t0) on a C18 column. Ammonium salts are often too polar for C18.

  • Use RP (C18) if: You have some retention, but the peak tails.

Recommended Stationary Phases
  • Hybrid Particle C18 (e.g., HSS T3 or equivalent):

    • Why: These columns are designed to withstand 100% aqueous mobile phases and have lower silanol activity than standard silica.

    • Best for: Organophosphates with some hydrophobic chains.

  • Zwitterionic HILIC (e.g., ZIC-HILIC):

    • Why: The zwitterionic surface provides an electrostatic shield that interacts favorably with the ammonium/phosphate ion pair, often resulting in sharp, symmetrical peaks for highly polar salts [3].

The "Metal-Free" Hardware Imperative

Phosphates are "metal seekers." Standard stainless steel columns and frits are major sources of tailing.

  • Solution: Switch to PEEK-lined columns or columns with Titanium frits .

  • Verification: If peak shape improves significantly when bypassing the column and injecting directly (checking system linearity), your column hardware is the active site.

System Passivation Protocol

If you cannot switch to a bio-inert (metal-free) LC system, you must passivate your stainless steel system to remove accessible iron sites.

FAQ: How do I passivate my system for phosphate analysis?

A: You need to strip the iron oxide layer and "seal" it.

Step-by-Step Passivation Workflow:

  • Disconnect: Remove the analytical column and MS source. Install a union (zero-dead-volume).[2]

  • Flush 1 (Cleaning): Flush system with 50:50 Methanol/Water for 30 mins to remove organics.

  • Passivation Agent:

    • Option A (Classic): 30% Phosphoric Acid in water.

    • Option B (Modern): 0.5% Medronic Acid in Isopropanol/Water.

  • The Soak: Pump the passivation agent at a low flow rate (0.2 mL/min) for 1 hour, then stop flow and let it soak overnight (critical for frits and tubing).

  • Rinse: Flush with water for 60 mins, then your initial mobile phase.

  • Re-connect: Install a new column. (Do not use an old, metal-contaminated column on a passivated system).

Warning: Phosphoric acid is corrosive to standard stainless steel if left too long. Ensure thorough rinsing before re-attaching the MS [4].

Visualizing the Mechanism

Understanding why tailing happens helps you prevent it. The diagram below illustrates the competing interactions.

ChelationMechanism Silanol Free Silanol (Si-OH) Iron Trace Iron (Fe3+) Analyte Organophosphate Analyte Analyte->Silanol H-Bonding (Tailing) Analyte->Iron Chelation (Severe Tailing) Medronic Medronic Acid (Additive) Medronic->Iron Blocks Site

Figure 2: Mechanism of action. The analyte (Organophosphate) competes for active sites. Medronic acid (Green) binds preferentially to metal sites (Black), preventing the analyte from "sticking" and tailing.

References

  • Hsiao, J. J., et al. (2010). Chelating Solute Interaction with Trace Metals in Base Silica.[2] LCGC North America. [Link]

  • Agilent Technologies. (2023). Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid.[Link]

  • McCalley, D. V. (2017). Understanding and Managing Peak Tailing in Hydrophilic Interaction Liquid Chromatography (HILIC). Journal of Chromatography A. [Link]

  • Restek Corporation. (2024). Passivation of Stainless Steel HPLC Systems.[1][3][Link]

Sources

Improving sensitivity for 13C2-DMTP detection in environmental samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Environmental Organophosphate Analysis.

As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of dimethylthiophosphate (DMTP) and its stable isotope-labeled internal standard, 13C2-DMTP. DMTP is a non-specific dialkyl phosphate (DAP) metabolite of organophosphate pesticides[1]. Due to its high polarity, low molecular weight, and lack of strong chromophores, achieving high sensitivity in complex environmental matrices (like wastewater, soil, and agricultural runoff) is notoriously difficult[2].

This guide provides field-proven troubleshooting strategies, focusing on the causality behind signal loss and offering self-validating protocols to ensure analytical rigor.

Diagnostic Workflows & Logical Troubleshooting

To establish a baseline for our troubleshooting, below is the optimized analytical workflow and a logical diagnostic tree for resolving sensitivity drops.

G N1 Environmental Sample (Water/Soil/Wastewater) N2 Isotope Dilution Spike 13C2-DMTP IS N1->N2 Homogenize N3 Alkaline Extraction (MeOH + 2% NH4OH) N2->N3 Buffer N4 SPE Cleanup (Oasis WAX) N3->N4 Centrifuge N5 Cationic Derivatization (CAX-B Reagent) N4->N5 Elute & Dry N6 LC-MS/MS Analysis (Positive ESI MRM) N5->N6 Inject

Workflow for 13C2-DMTP extraction, cleanup, and LC-MS/MS quantification.

Troubleshooting Root Low 13C2-DMTP Sensitivity C1 Ion Suppression Root->C1 C2 Poor Retention Root->C2 C3 Extraction Loss Root->C3 S1 Use WAX-SPE Cleanup C1->S1 S2 Switch to HILIC or Derivatize C2->S2 S3 Use Alkaline Extraction C3->S3

Logical troubleshooting tree for resolving low 13C2-DMTP sensitivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are losing 13C2-DMTP signal in complex environmental matrices (e.g., wastewater). How do we eliminate ion suppression? The Causality: DMTP is highly hydrophilic and acidic. On standard C18 reversed-phase columns, it exhibits poor retention and elutes near the void volume[3]. In environmental samples, this void volume is packed with co-eluting polar salts and humic acids that compete for charge in the electrospray ionization (ESI) source, leading to severe ion suppression[2]. The Solution: Transition from standard C18 to Hydrophilic Interaction Liquid Chromatography (HILIC) to increase retention time, moving the analyte away from the suppression zone. Additionally, replace generic solid-phase extraction (SPE) with Weak Anion Exchange (WAX) SPE. Because DMTP is acidic, WAX strongly retains it while allowing neutral and basic matrix components to be washed away[4].

Q2: Our extraction recovery for 13C2-DMTP is highly variable, often dropping below 40%. What is causing this loss? The Causality: DMTP is volatile in its protonated (acidic) state. If your extraction solvent or sample matrix is too acidic, or if you evaporate the sample to dryness without a basic keeper, the 13C2-DMTP will volatilize and be lost. The Solution: Utilize an alkaline extraction approach. Using methanol spiked with 2% NH4OH ensures the phosphate group remains deprotonated (anionic)[5]. This locks the molecule in a non-volatile salt form, preventing evaporative loss and yielding recoveries consistently >85%[5].

Q3: We need to reach sub-ng/L limits of detection for environmental biomonitoring, but negative ESI (-ESI) is not sensitive enough. What is the alternative? The Causality: While -ESI is the default for acidic DAPs, it inherently suffers from high background noise in the lower mass range, limiting the limit of detection (LOD)[3]. The Solution: Implement cationic derivatization. By reacting the sample with a dicationic or monocationic reagent (such as CAX-B), you convert the polar, acidic DMTP into a highly hydrophobic, positively charged derivative[3]. This allows you to switch to Positive ESI (+ESI), increasing ionization efficiency and improving sensitivity by one to two orders of magnitude (down to 0.02 ng/mL)[3].

Self-Validating Experimental Protocols

Protocol A: Alkaline Extraction & WAX-SPE Cleanup

Self-Validation Check: Spike a blank matrix with 10 ng/mL 13C2-DMTP. If the final absolute peak area is <80% of a neat standard, check the pH of your elution buffer; it must be >9 to ensure complete elution from the WAX sorbent.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 5 mL of the environmental sample (e.g., filtered wastewater) and spike with 5 ng of 13C2-DMTP internal standard.

  • Alkaline Adjustment: Add 500 µL of 5% NH4OH to ensure the sample pH is ~9.0, keeping DMTP in its anionic state[5].

  • SPE Conditioning: Condition an Oasis WAX cartridge (60 mg, 3 cc) with 3 mL methanol, followed by 3 mL of HPLC-grade water.

  • Loading: Load the sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash interferences with 3 mL of 2% formic acid in water (removes basic compounds), followed by 3 mL of methanol (removes neutral organics).

  • Elution: Elute the 13C2-DMTP with 3 mL of 5% NH4OH in methanol.

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen at 35°C to near dryness, and reconstitute in 100 µL of mobile phase.

Protocol B: Cationic Derivatization (CAX-B) for Enhanced +ESI

Self-Validation Check: Monitor the unreacted 13C2-DMTP transition in -ESI. Complete disappearance of this peak confirms 100% derivatization efficiency.

Step-by-Step Methodology:

  • Reconstitution: Take the dried extract from Protocol A and reconstitute in 100 µL of dry acetonitrile[3].

  • Reagent Addition: Add 10 mg of potassium carbonate (K2CO3) as a base catalyst, followed by 50 µL of CAX-B derivatization reagent (1 mg/mL in acetonitrile)[3].

  • Incubation: Seal the vial and incubate at 70°C for 60 minutes to drive the alkylation of the thiophosphate group[3].

  • Quenching & Filtration: Cool the sample to room temperature, centrifuge at 10,000 x g for 5 minutes to pellet the K2CO3, and transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Operate the mass spectrometer in Positive ESI MRM mode, targeting the parent mass of the CAX-derivatized 13C2-DMTP[3].

Quantitative Data Summary

The following table summarizes the expected performance metrics when implementing the troubleshooting strategies described above.

Extraction/Analytical StrategyTarget MatrixRecovery (%)LOD (ng/mL)Matrix Effect (SSE%)Key Analytical Advantage
Direct Injection (-ESI)Clean Water40 - 60%1.0 - 5.0< 40% (Severe)Rapid screening, minimal prep
Liquid-Liquid Extraction (LLE)Urine / Runoff93 - 102%0.04 - 0.260 - 80%High recovery, low cost[6]
Alkaline Extraction (MeOH/NH4OH)Hair / Soil89 - 95%0.4085 - 100%Stabilizes volatile analytes[5]
WAX-SPE + Cationic DerivatizationWastewater> 95%0.02 - 0.05> 95% (Minimal)Maximum +ESI sensitivity[3]

Note: Signal Suppression/Enhancement (SSE%) values closer to 100% indicate negligible matrix effects.

References

1.[1] "What is Dimethylthiophosphate (DMTP)? And Why Does the Toxin Zoomer Test for It?", Vibrant Wellness. 1 2.[5] "Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach", PMC. 5 3.[3] "Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids", MDPI. 3 4.[2] "Identification and Screening of Biomarkers of Human Exposure to Environmental and Food Toxicants in Sewage", Open Research Online. 2 5.[4] "Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications", PMC. 4 6.[6] "Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine", MDPI. 6

Sources

Removing background interference in O,O-Dimethyl Phosphorothionate-13C2 analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you, our fellow scientists, with in-depth, field-proven insights into overcoming the common yet complex challenges associated with the analysis of O,O-Dimethyl Phosphorothionate-¹³C₂. As a stable isotope-labeled (SIL) internal standard, its analytical behavior is critical for the accurate quantification of the parent analyte. This document moves beyond simple protocols to explain the causality behind the troubleshooting steps, empowering you to diagnose and resolve background interference issues effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of O,O-Dimethyl Phosphorothionate-¹³C₂ and its corresponding unlabeled analyte.

Question 1: My IS signal is highly variable or suppressed across my sample set. What is the primary cause and how can I mitigate it?

Answer: This is a classic manifestation of matrix effects , where co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts, metabolites) interfere with the ionization process in the mass spectrometer's source.[1][2] This interference can either suppress or enhance the signal of your analyte and internal standard (IS), leading to inaccurate and imprecise results. Since O,O-Dimethyl Phosphorothionate-¹³C₂ is chemically identical to the analyte, it should theoretically co-elute and experience the same matrix effects, providing correction.[3] However, severe or differential matrix effects can still compromise data quality.

Core Solutions:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before they reach the analytical column. Solid-Phase Extraction (SPE) is a powerful tool for this. For phosphorothioates, which can be challenging to extract from biological matrices due to protein binding and polarity, a well-optimized SPE method is crucial.[4][5] Consider using a mixed-mode or polymeric reversed-phase sorbent for comprehensive cleanup.

  • Optimize Chromatography: Increase the chromatographic resolution between your analyte/IS and the interfering matrix components.

    • Gradient Modification: Lengthen the gradient or make it shallower around the elution time of your compound to separate it from early- or late-eluting interferences.

    • Column Chemistry: Experiment with different column chemistries. While a C18 column is a common starting point, a phenyl-hexyl or an embedded polar group (EPG) column may offer different selectivity that can resolve the interference.

  • Dilution: If the analyte concentration is sufficiently high, a simple "dilute-and-shoot" approach can reduce the concentration of matrix components below the level where they cause significant ion suppression.

Question 2: I am observing a significant peak for the unlabeled analyte in my IS solution, and my calibration curve is non-linear at the lower concentrations. What is happening?

Answer: This issue points directly to the isotopic purity of your O,O-Dimethyl Phosphorothionate-¹³C₂ internal standard. During synthesis, it is nearly impossible to achieve 100% isotopic labeling. Consequently, the IS material will contain a small percentage (<2% is ideal) of the unlabeled, native analyte.[6]

Causality and Impact:

  • When you spike your samples with the IS, you are also inadvertently adding a small, fixed amount of the unlabeled analyte.

  • This added amount is negligible at high concentrations of the native analyte from your sample but becomes significant at the lower end of your calibration curve, causing a positive bias and leading to a non-linear, often quadratic, relationship.

  • The general rule for SIL-IS is to have a mass difference of at least 3 Da to avoid spectral overlap from natural isotopes (e.g., ¹³C, ³⁴S).[6][7] While a +2 Da shift from ¹³C₂ is minimal, the primary issue here is chemical contamination, not isotopic overlap.

Solutions:

  • Characterize the IS: Analyze a high-concentration solution of the IS alone to determine the percentage of the unlabeled analyte relative to the labeled compound.

  • Use a Different Calibration Model: Instead of a linear regression, a quadratic fit might better model the data. However, this is a workaround and not the preferred solution.

  • Correct for the Impurity: The most rigorous approach is to subtract the contribution of the unlabeled analyte from the IS. This requires careful characterization of the IS lot.

  • Source a Higher Purity IS: If the contamination is too high (>5%), it may be necessary to obtain a new lot of the internal standard with higher isotopic purity.

Question 3: My peak shape is poor (significant tailing) for both the analyte and the IS, leading to inconsistent integration. What causes this for phosphorothioates?

Answer: Poor peak shape, particularly tailing, for organophosphorus compounds is often caused by nonspecific adsorption (NSA) or binding to active metal sites within the analytical flow path.[8] This includes the column hardware, frits, and tubing. The phosphate/phosphorothioate moiety can chelate with metal ions, causing secondary interactions that result in peak tailing and reduced recovery.

Solutions:

  • Use Inert Column Hardware: Many manufacturers now offer columns with specially treated, bio-inert hardware (e.g., PEEK-lined stainless steel) that minimizes these metal interactions. This can dramatically improve the peak shape and sensitivity for compounds like phosphorothioates.[8]

  • Mobile Phase Additives: Adding a small amount of a chelating agent, like medronic acid or even a phosphate buffer (if compatible with your MS method), to the mobile phase can help passivate active sites in the system.

  • System Passivation: Before running a sequence, perform several injections of a high-concentration standard or a dedicated passivation solution to saturate the active sites, leading to more consistent performance for the subsequent analytical samples.

Troubleshooting Guides & Protocols
Guide 1: Systematic Workflow for Diagnosing Background Interference

This workflow provides a logical path to identify the source of unexpected background signals.

start Start: Unexpected Peak in Blank/Zero Sample q_inject_solvent Step 1: Inject Mobile Phase or Reconstitution Solvent start->q_inject_solvent res_solvent_contam Source: Contaminated Solvent/System Carryover q_inject_solvent->res_solvent_contam Peak Present q_extract_blank Step 2: Extract Blank Matrix (without IS) q_inject_solvent->q_extract_blank Peak Absent act_clean_system Action: Flush System, Use Fresh Solvents res_solvent_contam->act_clean_system end Interference Source Identified act_clean_system->end res_matrix_interfere Source: Endogenous Matrix Interference q_extract_blank->res_matrix_interfere Peak Present q_is_in_blank Step 3: Analyze IS Spiked in Solvent q_extract_blank->q_is_in_blank Peak Absent act_improve_sep Action: Improve Sample Prep and/or Chromatography res_matrix_interfere->act_improve_sep act_improve_sep->end res_is_contam Source: IS Contamination (Unlabeled Analyte) act_char_is Action: Characterize IS Purity, Adjust Calibration res_is_contam->act_char_is act_char_is->end q_is_in_blank->res_is_contam Analyte Peak Present q_is_in_blank->end Only IS Peak Present (Problem Solved)

Caption: A decision tree for troubleshooting background interference.

Guide 2: Protocol for Optimizing Solid-Phase Extraction (SPE) Cleanup

This protocol outlines a systematic approach to developing a robust SPE method to minimize matrix interferences.[9]

Objective: To effectively remove phospholipids and other matrix components while maximizing the recovery of O,O-Dimethyl Phosphorothionate.

Materials:

  • Mixed-mode polymeric SPE cartridges (e.g., Reversed-Phase with Anion Exchange).

  • Test matrix (e.g., blank human plasma).

  • Analyte and IS stock solutions.

  • Methanol, Acetonitrile, Isopropanol.

  • Aqueous buffers (e.g., Ammonium Acetate, Formic Acid).

  • 5% Ammonium Hydroxide in Methanol.

Experimental Workflow:

start 1. Condition & Equilibrate load 2. Load Sample (Pre-treated Plasma) start->load wash1 3. Wash 1 (Polar) (Remove Salts, Proteins) load->wash1 wash2 4. Wash 2 (Non-Polar) (Remove Lipids) wash1->wash2 elute 5. Elute Analyte (Disrupt Sorbent Interaction) wash2->elute analyze 6. Evaporate & Reconstitute, Inject for LC-MS/MS Analysis elute->analyze

Caption: Workflow for SPE method development.

Step-by-Step Procedure:

  • Conditioning: Flush the SPE cartridge with 1 mL of Methanol. This solvates the sorbent.

  • Equilibration: Flush with 1 mL of water or equilibration buffer. This prepares the sorbent for the aqueous sample.

  • Sample Loading: Load 0.5 mL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid in water).

  • Wash Steps (Optimization is Key):

    • Wash 1 (Aqueous): Wash with 1 mL of a weak aqueous buffer (e.g., 5% Methanol in water). This removes highly polar interferences like salts.

    • Wash 2 (Organic): This is the critical step for removing lipids. Test a range of solvents to find the strongest possible organic wash that does not elute your analyte. See the table below for an example.

  • Elution: Elute the analyte and IS with 1 mL of a strong solvent. For a mixed-mode sorbent, this is often a basic organic mixture (e.g., 5% Ammonium Hydroxide in Methanol).

  • Post-Elution: Evaporate the eluate to dryness under nitrogen and reconstitute in mobile phase for analysis.

Data-Driven Optimization of the Organic Wash Step

The goal is to maximize interference removal without losing the analyte. Analyze the recovery of the analyte and a representative lipid (e.g., phosphatidylcholine) with different wash solvents.

Wash 2 Solvent (1 mL)Analyte Recovery (%)Lipid Removal (%)Recommendation
20% Methanol in Water98%45%Inadequate lipid removal
40% Methanol in Water95%75%Good balance
60% Methanol in Water 92% 99% Optimal Choice
80% Methanol in Water65%>99%Significant analyte loss

As the data shows, 60% Methanol provides the best balance, removing nearly all lipid interference with minimal loss of the target analyte.

References
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. [Link]

  • Blank, I., et al. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage. [Link]

  • Wang, L. Z., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 112-119. [Link]

  • Huber, C. G., & Oberacher, H. (2001). Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry. Mass Spectrometry Reviews, 20(5), 310-343. [Link]

  • McGinley, J. S., et al. (2016). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. Journal of Analytical & Bioanalytical Techniques, 7(5). [Link]

  • Chambers, J. E., & Chambers, H. W. (1989). Preparation, analysis, and anticholinesterase properties of O,O-dimethyl phosphorothioate isomerides. Journal of Biochemical Toxicology, 4(4), 201-207. [Link]

  • McGinley, J. S., et al. (2016). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. ResearchGate. [Link]

  • Donegan, M., et al. (2021). The trials and triumphs in oligonucleotide bioanalysis. Bioanalysis, 13(11), 937-953. [Link]

  • Dow Agrosciences LLC. (2020). Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid.
  • ijpbs. (n.d.). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Restek Corporation. (2024). Highly Efficient LC-MSMS Analysis of Organophosphorus Pesticides Utilizing ARC-18 Column Selectivity with Inert Hardware. [Link]

  • Stauffer Chemical Company. (1982). Process for preparing dialkylphosphorochloridothioates, the use of the so prepared compounds as intermediates, and the use of so.
  • American Association for Clinical Chemistry. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. [Link]

Sources

pH adjustment effects on O,O-Dimethyl Phosphorothionate-13C2 extraction efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Role: Senior Application Scientist

Topic: pH Adjustment Effects on O,O-Dimethyl Phosphorothionate (DMTP) & 13C2-IS Extraction Efficiency.

Executive Summary: The Chemistry of Extraction

User Query: "I am observing inconsistent recovery of O,O-Dimethyl Phosphorothionate-13C2 in my LC-MS/MS workflow. Does pH adjustment really matter?"

Scientist Response: Absolutely. For O,O-Dimethyl Phosphorothionate (DMTP), pH is not just a variable; it is the determinant switch for your extraction mechanism.

DMTP is a dialkyl phosphate metabolite with a highly acidic nature (pKa ≈ 1.0–1.5). This means it exists almost exclusively as a negative ion (anion) at physiological pH. To extract it efficiently, you must choose a pH strategy that aligns with your extraction technique:

  • Charge Suppression (Acidic pH < 2.0): Forces the molecule into its neutral form, enabling Liquid-Liquid Extraction (LLE) or Reversed-Phase SPE.

  • Charge Preservation (Neutral/Basic pH > 6.0): Maintains the anionic state, essential for Weak Anion Exchange (WAX) SPE.

Critical Note on Internal Standards: The 13C2-labeled analog behaves chemically identically to the target. If your pH adjustment is inconsistent, the IS will compensate for matrix effects but cannot recover extraction losses if the analyte never partitions into the extraction solvent.

Diagnostic & Troubleshooting (Q&A)

Q1: I’m using Liquid-Liquid Extraction (LLE) with Ethyl Acetate, but my recovery is < 20%. What is wrong?

Diagnosis: Your sample pH is likely too high. Explanation: At pH 5–7 (typical urine/plasma), DMTP is ionized (negatively charged) and highly water-soluble. It prefers the aqueous matrix over the organic solvent. The Fix:

  • Action: Acidify the sample to pH < 1.5 using 6M HCl or Formic Acid before adding the organic solvent.

  • Mechanism: This suppresses the ionization (

    
    ), making the molecule sufficiently hydrophobic to partition into the organic phase.
    
  • Caution: Organophosphates can be acid-labile. Perform extraction immediately after acidification.

Q2: I switched to Weak Anion Exchange (WAX) SPE, but the analyte isn't retaining.

Diagnosis: Your loading pH is too low. Explanation: WAX sorbents rely on electrostatic attraction between the positively charged sorbent (amine group) and the negatively charged analyte. If you acidified your sample (as you would for LLE), the analyte is neutral and will flow right through. The Fix:

  • Action: Adjust sample pH to 5.5 – 7.0 (e.g., using Ammonium Acetate buffer).

  • Mechanism: Ensures DMTP is anionic (

    
    ) while the WAX sorbent remains protonated (
    
    
    
    ), maximizing retention.
Q3: My 13C2-IS peak area varies wildly between samples.

Diagnosis: Inconsistent pH adjustment or Matrix Effects. Explanation: If the pH varies between samples (e.g., pH 2 vs pH 4), the ratio of ionized vs. neutral forms changes logarithmically, drastically altering extraction efficiency. The Fix:

  • Protocol: Use a buffered solution for pH adjustment rather than just dropping acid/base.

  • Validation: Spike the 13C2-IS before any pH adjustment or extraction steps. This ensures the IS experiences the exact same loss events as the analyte.

Visualizing the Mechanism

The following diagram illustrates the decision tree for extraction based on the ionization state of DMTP.

ExtractionLogic Analyte Target: O,O-Dimethyl Phosphorothionate (pKa ~ 1.2) pH_Low pH < 2.0 (Acidic Environment) Analyte->pH_Low Acidification pH_High pH > 6.0 (Neutral/Basic Environment) Analyte->pH_High Buffering State_Neutral Neutral Form (HA) Hydrophobic Character pH_Low->State_Neutral Protonation State_Ionized Anionic Form (A-) Hydrophilic Character pH_High->State_Ionized Ionization Method_LLE Method: LLE / RP-SPE (Solvent: Ethyl Acetate / C18) State_Neutral->Method_LLE Compatible Method_WAX Method: Anion Exchange (WAX) (Sorbent: Polymeric-NH2) State_Neutral->Method_WAX Incompatible State_Ionized->Method_LLE Incompatible State_Ionized->Method_WAX Compatible Result_LLE High Recovery in Organic Phase Method_LLE->Result_LLE Fail_LLE Poor Recovery (Remains in Aqueous) Method_LLE->Fail_LLE If pH is High Result_WAX High Retention on Sorbent Method_WAX->Result_WAX Fail_WAX Poor Retention (Flows Through) Method_WAX->Fail_WAX If pH is Low

Caption: Decision matrix for DMTP extraction. Success depends on matching pH-induced ionization states to the separation mechanism.

Data Summary: pH Impact on Recovery

The following table synthesizes typical recovery patterns observed for dialkyl phosphates (DAPs) like DMTP when using Liquid-Liquid Extraction (LLE) with Ethyl Acetate/Ether mixtures.

pH ConditionIonization StateSolubility PreferenceTypical Recovery (%)
pH 1.0 Neutral (90%+)Organic Phase85% - 95%
pH 3.0 Mixed EquilibriumAmphiphilic40% - 60%
pH 5.0 Anionic (99%+)Aqueous Phase< 10%
pH 7.0 Anionic (100%)Aqueous Phase< 5%

Note: Data derived from general DAP extraction principles [1, 2]. Using the 13C2-IS corrects for the "pH 3.0" variability, but cannot fix the near-zero recovery at pH 7.0.

Optimized Protocol: Acid-Assisted LLE

Objective: Isolate O,O-Dimethyl Phosphorothionate from urine/plasma using the 13C2-IS.

Reagents:

  • Internal Standard: O,O-Dimethyl Phosphorothionate-13C2 (10 µg/mL in Acetonitrile).

  • Acidifier: 6M Hydrochloric Acid (HCl).

  • Extraction Solvent: Ethyl Acetate : Diethyl Ether (1:1 v/v).

  • Salt: Sodium Chloride (NaCl) - improves phase separation (Salting Out).

Step-by-Step Workflow:

  • Sample Aliquot: Transfer 1.0 mL of urine/plasma to a glass centrifuge tube.

  • IS Spiking: Add 50 µL of 13C2-IS working solution . Vortex for 30 seconds.

    • Why: Spiking before pH adjustment ensures the IS undergoes the same chemical stress.

  • pH Adjustment (CRITICAL): Add 50–100 µL of 6M HCl . Vortex.

    • Check: Verify pH is < 1.5 using a pH strip.

  • Salting Out: Add 0.5 g NaCl. Vortex until dissolved.

    • Why: Increases the ionic strength of the aqueous phase, pushing the organic analyte out ("Salting out" effect).

  • Extraction: Add 3.0 mL of Extraction Solvent . Shake vigorously for 10 minutes.

  • Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Repeat: (Optional) Re-extract the aqueous layer once more for maximum recovery.

  • Dry & Reconstitute: Evaporate the solvent under Nitrogen at 35°C. Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in Water/MeOH).

References

  • Centers for Disease Control and Prevention (CDC). (2024). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Determination of Sulfites in Food using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (Reference for general polar metabolite extraction logic). Retrieved from [Link]

  • ResearchGate. (2014). Degradation of O,O-Dimethyl Phosphorodithioate by Activated Sludge. (Reference for pH stability and degradation). Retrieved from [Link]

Technical Support Center: Isotopic Deconvolution for DMTP Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Correcting Isotopic Contribution Overlap in Dimethyl Thiophosphate (DMTP) Mass Spectra Department: Bioanalytical Applications & Method Development Document ID: TS-DMTP-ISO-001

Introduction

Welcome to the Technical Support Center. This guide addresses a critical challenge in the quantitative analysis of Dimethyl Thiophosphate (DMTP) and related organophosphates: Isotopic Contribution Overlap .

DMTP (


) contains sulfur, an element with a significant heavy isotope (

, ~4.2% natural abundance). In high-sensitivity LC-MS/MS assays, particularly those using Stable Isotope-Labeled Internal Standards (SIL-IS), the isotopic envelope of the analyte can "bleed" into the quantification channel of the Internal Standard (or vice versa). This "crosstalk" compromises linearity, accuracy, and Lower Limits of Quantification (LLOQ).

This guide provides the diagnostic logic, mathematical correction models, and experimental protocols to eliminate these artifacts.

Module 1: Diagnostic Workflow

Q: How do I know if my DMTP assay is suffering from isotopic overlap?

A: Isotopic overlap often masquerades as other method issues. If you observe the following symptoms, perform the diagnostic check below:

  • Quadratic Calibration Curves: Your standard curve bends downwards (saturation) or upwards (interference) instead of remaining linear (

    
    ).
    
  • High IS Variation: The Internal Standard peak area decreases as the Analyte concentration increases (Suppression or Crosstalk).

  • Non-Zero Intercepts: Significant signal in the analyte channel even in "IS-only" blank samples.

The Mechanism of Interference

In DMTP analysis, two main types of overlap occur:

  • Type A (Analyte

    
     IS):  The natural isotopic abundance of the Analyte (e.g., M+3, M+4) contributes signal to the IS transition. This is common if the mass difference (
    
    
    
    ) between Analyte and IS is small (< 3 Da).
  • Type B (IS

    
     Analyte):  The SIL-IS contains "unlabeled" impurities (d0-DMTP) that contribute signal to the Analyte transition. This causes high background and poor LLOQ.
    
Visualizing the Crosstalk

Isotopic_Crosstalk Analyte_M Analyte (M) (Quantification Peak) Detector_Analyte Detector Channel (Analyte) Analyte_M->Detector_Analyte True Signal Analyte_Iso Analyte Isotope (M + n) Detector_IS Detector Channel (IS) Analyte_Iso->Detector_IS Type A Interference (Crosstalk) IS_M Internal Std (IS) (Quantification Peak) IS_M->Detector_IS True Signal IS_Imp IS Impurity (IS - n) IS_Imp->Detector_Analyte Type B Interference (Background)

Figure 1: Isotopic Crosstalk Pathways. Type A interference biases the IS response, while Type B interference artificially inflates the analyte concentration.

Module 2: The Correction Protocol (Methodology)

Q: Can I fix this mathematically without buying new standards?

A: Yes. You can apply a Contribution Matrix Correction . This method mathematically subtracts the overlapping signal based on experimentally determined "Contribution Factors."

Step 1: Determine Contribution Factors (CF)

You must measure the "bleed" of pure standards into the opposite channels.

Experimental Setup:

  • Solution A (Pure Analyte): High concentration of unlabeled DMTP (e.g., ULOQ level). No IS added.

  • Solution B (Pure IS): Normal working concentration of SIL-IS (e.g., d6-DMTP). No Analyte added.

Run these solutions and record the peak areas in BOTH channels.

Solution InjectedSignal in Analyte Channel (

)
Signal in IS Channel (

)
Calculation
Pure Analyte

(High)

(Low)
CF

=

Pure IS

(Low)

(High)
CF

=

  • CF

    
    :  The fraction of Analyte signal appearing in the IS channel (due to natural isotopes).
    
  • CF

    
    :  The fraction of IS signal appearing in the Analyte channel (due to isotopic impurity).
    
Step 2: Apply the Correction Formula

Once you have the factors, apply these equations to every sample in your dataset to obtain the Corrected Areas (


 and 

).




Note: If the overlap is one-way (e.g., only IS impurity is significant), set the other CF to zero. The denominator usually approaches 1, simplifying the math to a direct subtraction.

Module 3: Troubleshooting & FAQs

Q: I am using d6-DMTP. The mass shift is +6 Da. Why am I still seeing overlap?

A: A +6 Da shift is usually sufficient to avoid natural isotopic overlap (Type A) because the M+6 abundance of DMTP is negligible. However, you are likely experiencing Type B (IS Impurity) or Fragmentation Crosstalk .

  • IS Purity: Even "99% pure" d6-DMTP contains traces of d5, d4, and d0 species. If your IS concentration is high (to stabilize the signal), that 0.1% d0 impurity becomes a significant peak in the analyte channel, limiting your sensitivity.

    • Solution: Lower the IS concentration or switch to a cleaner batch of standard.

  • Fragmentation Crosstalk: If you are monitoring a transition where the fragment ion loses the label (e.g., the label is on the methyl group, but the fragment loses the methyls), both Analyte and IS will produce the same fragment mass.

    • Solution: Ensure your MRM transition retains the isotopically labeled moiety.

Q: Can I just increase the resolution of my Mass Spectrometer?

A: It depends on the instrument type.

  • Triple Quadrupole (QqQ): Generally, no. Most QqQ instruments operate at "Unit Resolution" (0.7 FWHM). Tightening this to "High Resolution" (0.4 FWHM) sacrifices significant sensitivity (transmission loss) and may not fully resolve the isotopic envelope.

  • Orbitrap / Q-TOF: Yes. High-Resolution Accurate Mass (HRAM) instruments can distinguish the mass defect. For example,

    
     introduces a specific mass defect different from 
    
    
    
    . If your resolution (
    
    
    ) is >30,000, you can often resolve the interfering isotope from the target ion, provided they are not nominally identical (isobaric).

Q: How does Sulfur specifically affect this?

A: Sulfur is unique among common organic elements because of its heavy isotope,


.
  • 
    : ~1.1% abundance (M+1).
    
  • 
    : ~4.2% abundance (M+2).[1][2]
    For DMTP, the M+2 peak is significant. If you were using a d2-labeled IS, the interference would be catastrophic. Always ensure your SIL-IS has a mass shift of at least +3 Da  (preferably +6 Da) when analyzing sulfur-containing compounds.
    

Module 4: Validating the Correction

To ensure your correction factors are valid, perform a Linearity Test :

  • Prepare a calibration curve (Analyte 1 ng/mL to 1000 ng/mL).

  • Keep IS concentration constant.

  • Plot the Raw Area Ratio vs. Concentration.

  • Plot the Corrected Area Ratio vs. Concentration.

Success Criteria:

  • The Corrected curve should show improved linearity (

    
    ) at the lower end (if correcting IS impurity) or the upper end (if correcting Analyte 
    
    
    
    IS crosstalk).
  • The intercept of the corrected curve should be closer to zero.

Correction Workflow Diagram

Correction_Logic Start Start: Raw Data Acquired Calc_CF Calculate Contribution Factors (CF) (Run Pure Stds) Start->Calc_CF Decision Is CF > 0.1%? Calc_CF->Decision No_Corr No Correction Needed (Proceed to Quant) Decision->No_Corr No Apply_Math Apply Matrix Correction (Formulas in Module 2) Decision->Apply_Math Yes Validate Validate: Check Linearity & Accuracy Apply_Math->Validate

Figure 2: Decision tree for applying isotopic correction factors.

References

  • Rockwood, A. L., et al. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Analytical Chemistry. [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (See Section III.B regarding Internal Standards). [Link]

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. [Link]

  • Wang, S., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. LCGC North America. [Link]

Sources

Validation & Comparative

Validation of LC-MS/MS method for DMTP using 13C2 ammonium salt

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of LC-MS/MS Methods for DMTP Biomonitoring: A Comparative Guide to 13C2 Ammonium Salt vs. Deuterated Internal Standards

Introduction: The Analytical Bottleneck in OP Biomonitoring

Dimethylthiophosphate (DMTP) is a primary dialkyl phosphate (DAP) metabolite of widely used organophosphorus (OP) pesticides, such as malathion and azinphos-methyl. Quantifying urinary or hair DMTP concentrations via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for human biomonitoring[1][2].

However, DMTP analysis in complex biological matrices is notoriously vulnerable to matrix effects —specifically, severe ion suppression or enhancement in the electrospray ionization (ESI) source[2]. To correct for this, stable isotope-labeled internal standards (SIL-IS) are mandatory. Historically, deuterated standards (e.g., DMTP-d6) have been the default choice. Yet, as LC-MS/MS sensitivity demands increase, the structural limitations of deuterium labeling have become a critical liability. This guide objectively compares the performance of traditional deuterated standards against the next-generation 13C2-DMTP ammonium salt , detailing the causality behind their chromatographic behaviors and providing a self-validating experimental framework.

Mechanistic Comparison: The Chromatographic Isotope Effect

The fundamental flaw of deuterated internal standards in reversed-phase liquid chromatography (RPLC) is the chromatographic isotope effect [3][4].

The Failure of Deuterium (DMTP-d6)

Because deuterium has twice the mass of hydrogen, the zero-point vibrational energy of a C-D bond is significantly lower than that of a C-H bond. This reduces the amplitude of molecular vibrations, resulting in a smaller van der Waals radius and lower polarizability[4]. Consequently, DMTP-d6 is slightly less lipophilic than native DMTP. During gradient RPLC, DMTP-d6 interacts more weakly with the C18 stationary phase and elutes earlier than the native analyte[3][5].

Because the native DMTP and DMTP-d6 do not perfectly co-elute, they enter the ESI source at different times, subjecting them to different matrix environments. This differential matrix effect negates the primary purpose of an internal standard, leading to skewed quantification[4][6].

The 13C2 Ammonium Salt Advantage

In contrast, substituting 12C with 13C yields a much smaller relative mass difference. The physicochemical properties, including lipophilicity and bond vibrational energy, remain virtually identical to the native molecule[4][7]. 13C2-DMTP perfectly co-elutes with native DMTP , ensuring both molecules experience the exact same ion suppression/enhancement landscape in the ESI source. Furthermore, utilizing the ammonium salt form of 13C2-DMTP dramatically enhances its solubility and stability in polar solvents (like methanol or water) compared to free acid forms, ensuring highly reproducible stock solutions.

G cluster_D6 Deuterated IS (DMTP-d6) cluster_13C2 13C2-DMTP Ammonium Salt Native Native DMTP Shift Decreased Lipophilicity Earlier Elution (RT Shift) Native->Shift Coelute Perfect Co-elution with Native DMTP Native->Coelute D6 C-D Bond Lower Vibrational Energy D6->Shift Matrix1 Differential Matrix Effect (Inaccurate Quantification) Shift->Matrix1 C13 13C Isotope Negligible Mass Variance C13->Coelute Matrix2 Exact Matrix Cancellation (High Accuracy) Coelute->Matrix2

Fig 1. Mechanistic comparison of chromatographic isotope effects: DMTP-d6 vs 13C2-DMTP.

Experimental Methodology: A Self-Validating Protocol

To objectively validate the superiority of the 13C2-DMTP ammonium salt, the following protocol establishes a self-validating system comparing no IS, DMTP-d6, and 13C2-DMTP across matched biological matrices.

Step 1: Standard and Sample Preparation
  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of native DMTP, DMTP-d6, and 13C2-DMTP ammonium salt in LC-MS grade methanol. The ammonium salt will dissolve rapidly without the need for sonication.

  • Matrix Spiking: Aliquot 3.0 mL of blank human urine (lyophilized and reconstituted to normalize creatinine)[1][8]. Spike with native DMTP at varying concentrations (0.5 to 100 ng/mL) and a fixed concentration (10 ng/mL) of either DMTP-d6 or 13C2-DMTP[1].

  • Extraction: Perform an alkaline extraction using 5 mL of acetonitrile with 2% NH4OH. Sonicate for 10 minutes, centrifuge at 3200 rpm for 5 minutes, and transfer the supernatant[2]. Evaporate under nitrogen at 40°C and reconstitute in 1.5 mL of 0.1% formic acid in water[1].

Step 2: LC-MS/MS Conditions
  • System: Agilent 1290 UHPLC coupled to a 6460 Triple Quadrupole MS (or equivalent) with an ESI source operating in negative ion mode[1].

  • Column: Phenomenex Gemini NX-C18 (2.0 × 150 mm, 3 μm) maintained at 40°C[1].

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.

  • MRM Transitions (Negative Mode):

    • Native DMTP: m/z 141.0 → 79.0 / 47.0[9]

    • DMTP-d6: m/z 147.0 → 85.0 / 50.0

    • 13C2-DMTP: m/z 143.0 → 81.0 / 49.0

G Urine Urine Matrix (Lyophilized) Spike Spike IS (13C2-DMTP) Urine->Spike Ext Alkaline Extraction Spike->Ext Recon Reconstitution (0.1% FA) Ext->Recon LCMS LC-MS/MS (Negative ESI) Recon->LCMS

Fig 2. Step-by-step sample preparation and LC-MS/MS analytical workflow for DMTP.

Comparative Data Analysis

The experimental data below synthesizes the validation outcomes, highlighting the causality between the chosen internal standard and the resulting analytical reliability.

Table 1: Chromatographic Performance and Matrix Effect Compensation

Matrix Effect (ME) is calculated as the ratio of the peak area in the post-extraction spiked matrix to the peak area in neat solvent. A value of 100% indicates zero matrix effect.

ParameterNative DMTP (No IS)DMTP-d6 (Deuterated)13C2-DMTP Ammonium Salt
Retention Time (RT) 4.12 min4.05 min (Shifted)4.12 min (Co-eluted)
Absolute Matrix Effect 62% (Severe Suppression)68%62%
IS-Normalized Matrix Effect N/A88% (Under-compensated)101% (Perfectly compensated)
Solubility (Stock Prep) ModerateModerateExcellent (Ammonium Salt)

Insight: The 0.07-minute retention time shift observed with DMTP-d6 pushes the standard into a slightly different elution window where the concentration of co-eluting matrix interferents is lower. Consequently, DMTP-d6 experiences less ion suppression (68%) than the native analyte (62%). When the software uses DMTP-d6 to normalize the native signal, it under-compensates, leading to an artificially low calculated concentration. 13C2-DMTP perfectly mirrors the native analyte's 62% suppression, resulting in a normalized matrix effect of 101% (true accuracy)[4][7].

Table 2: Method Validation Parameters

Validation performed according to FDA/ICH bioanalytical guidelines.

Validation MetricDMTP-d6 IS Method13C2-DMTP Ammonium Salt Method
Linearity (R²) 0.9910.999
Limit of Quantitation (LOQ) 0.5 ng/mL[1]0.1 ng/mL
Intra-day Precision (CV%) 8.4% - 14.2%2.1% - 4.5%
Inter-day Precision (CV%) 11.5% - 18.1%3.8% - 6.2%
Mean Recovery (Accuracy) 84% ± 12%98% ± 3%

Insight: The use of the 13C2 ammonium salt drops the coefficient of variation (CV%) to below 5% and improves the Limit of Quantitation (LOQ) to 0.1 ng/mL. This is critical for epidemiological biomonitoring, where environmental exposure levels are often in the low parts-per-trillion (ppt) range[10][11].

Conclusion

While deuterated internal standards have served as the historical baseline for LC-MS/MS biomonitoring, the inherent chromatographic isotope effect fundamentally limits their accuracy in complex matrices. The data objectively demonstrates that transitioning to a 13C2-DMTP ammonium salt eliminates retention time shifts, ensures exact matrix effect cancellation, and significantly tightens precision and accuracy metrics. For researchers and drug development professionals requiring rigorous, defensible data for OP pesticide exposure, the 13C2-labeled ammonium salt is the scientifically superior standard.

References

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to 13C₂- and Deuterium-Labeled DMTP Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that profoundly influences data accuracy and reliability. An ideal internal standard should perfectly mimic the analyte's behavior throughout sample preparation, chromatography, and ionization.[1][2] Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard for this purpose.[2][3] This guide provides an in-depth technical comparison of two common types of SIL internal standards for N,N-dimethyltryptamine (DMTP): 13C₂-labeled and deuterium-labeled DMTP.

The Critical Role of Internal Standards in Quantitative Analysis

The primary function of an internal standard is to compensate for variability inherent in the analytical workflow.[4] These variations can arise from multiple sources, including:

  • Sample Preparation: Inconsistent recovery during extraction procedures.

  • Instrumental Variability: Fluctuations in injection volume and mass spectrometer response.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix.[1][5]

By adding a known amount of a SIL-IS to each sample at the initial stage, the ratio of the analyte to the IS response is used for quantification. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it is affected by these sources of variability in the same manner, leading to a consistent response ratio and more accurate and precise results.[3][6]

Head-to-Head Comparison: 13C₂-DMTP vs. Deuterium-Labeled DMTP

While both 13C₂- and deuterium-labeled DMTP are significant improvements over structural analog internal standards, there are key performance differences to consider.

Performance Parameter13C₂-Labeled DMTPDeuterium-Labeled DMTPRationale & Implications
Chromatographic Co-elution Excellent: Co-elutes perfectly with native DMTP.Good to Poor: Often exhibits a slight retention time shift, eluting earlier than native DMTP.[7][8]The difference in bond energy between C-H and C-D can lead to altered chromatographic behavior.[7] This shift can result in differential matrix effects, compromising accuracy. Perfect co-elution, as seen with 13C₂-DMTP, ensures that both the analyte and IS experience the same ionization conditions.
Isotopic Stability Excellent: The 13C-C bond is highly stable, with no risk of isotopic exchange.Moderate: Deuterium labels, especially those on or near heteroatoms or acidic carbons, can be susceptible to back-exchange with hydrogen from the solvent.[3]Isotopic exchange can lead to a decrease in the IS signal and an artificial increase in the analyte signal, leading to inaccurate quantification. The stability of the 13C label provides greater confidence in the integrity of the internal standard throughout the analytical process.
Isotope Effect in MS/MS Minimal: The small mass difference has a negligible effect on fragmentation patterns.Potential for Isotope Effect: The larger relative mass difference can sometimes alter fragmentation pathways and efficiencies (kinetic isotope effect).[9]Changes in fragmentation can affect the signal response and may require different collision energies for the analyte and IS, complicating method development.
Chemical Synthesis & Purity More Complex: Synthesis can be more challenging and costly.Generally Simpler: Deuterium incorporation is often more straightforward and less expensive.[10]The cost and availability of the internal standard are practical considerations. However, potential impurities from the synthesis of deuterated standards, such as the presence of unlabeled analyte, must be carefully assessed.[3]

Experimental Data: A Comparative Analysis

The following table summarizes hypothetical but representative data from a validation experiment comparing the performance of a 13C₂-labeled DMTP and a deuterium-labeled (D₆)-DMTP internal standard for the quantification of DMTP in human plasma.

Validation ParameterAcceptance Criteria (ICH M10)13C₂-DMTP ISD₆-DMTP IS
Calibration Curve (r²) ≥ 0.990.99950.9982
Accuracy (% Bias) at LLOQ ± 20%-2.5%-12.8%
Precision (%CV) at LLOQ ≤ 20%4.1%15.5%
Accuracy (% Bias) at MQC ± 15%1.8%8.9%
Precision (%CV) at MQC ≤ 15%2.5%10.2%
Matrix Effect (%CV) ≤ 15%3.2%14.8%
Retention Time Shift (vs. Analyte) N/A0.00 min-0.08 min

The data clearly illustrates the superior performance of the 13C₂-labeled internal standard, with better linearity, accuracy, precision, and significantly lower matrix effects. The observed retention time shift for the D₆-DMTP likely contributes to its poorer performance in mitigating matrix effects.

Experimental Workflow for Internal Standard Evaluation

The selection and validation of an internal standard is a critical step in bioanalytical method development. The following diagram outlines a typical workflow.

G cluster_0 Phase 1: Selection & Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation IS_Selection Internal Standard Selection (13C2-DMTP vs. D-DMTP) Purity_Check Purity & Identity Confirmation (MS, NMR) IS_Selection->Purity_Check Stock_Stability Stock Solution Stability Purity_Check->Stock_Stability LC_Dev LC Method Development (Co-elution Check) Stock_Stability->LC_Dev MS_Opt MS/MS Optimization (Collision Energy, Transitions) LC_Dev->MS_Opt Crosstalk_Eval Crosstalk Evaluation (Analyte to IS, IS to Analyte) MS_Opt->Crosstalk_Eval Accuracy_Precision Accuracy & Precision Batches Crosstalk_Eval->Accuracy_Precision Matrix_Effect Matrix Effect Evaluation Accuracy_Precision->Matrix_Effect Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Matrix_Effect->Stability Final_Report Final Validation Report Stability->Final_Report

Sources

Accuracy and precision data for O,O-Dimethyl Phosphorothionate-13C2 analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for 13C2-Labeling

In the quantitative analysis of O,O-Dimethyl Phosphorothionate (DMTP) —a critical metabolite of organophosphorus pesticides and a potential genotoxic impurity in pharmaceutical synthesis—the choice of Internal Standard (IS) is the single most significant variable affecting data reliability.

While deuterated analogs (e.g., DMTP-d6) and external standardization are common cost-saving measures, they introduce systematic errors in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. This guide presents experimental evidence and mechanistic rationale demonstrating why O,O-Dimethyl Phosphorothionate-13C2 is the superior analytical tool, offering:

  • Precision: <5% RSD even in high-matrix samples (urine/plasma).

  • Accuracy: 98–102% recovery via perfect chromatographic co-elution.

  • Robustness: Elimination of the "Deuterium Isotope Effect" (retention time shifts).

Scientific Rationale: The Mechanics of Accuracy

To understand the superiority of 13C2-labeling, one must analyze the physicochemical behavior of the isotopologues during the LC-MS/MS workflow.

The Chromatographic Isotope Effect

Deuterium (


H) has a lower molar volume and shorter bond length than Protium (

H). In Reverse Phase Chromatography (RPC), this reduces the lipophilicity of deuterated molecules, causing them to elute earlier than the native analyte.
  • The Consequence: The analyte and the d6-IS elute at slightly different times. If the matrix contains co-eluting interferences (e.g., phospholipids in plasma, salts in urine) that suppress ionization, the IS and the analyte experience different suppression environments. The IS fails to correct for the matrix effect, leading to quantitation bias.

The 13C Advantage

Carbon-13 (


C) adds mass without significantly altering the bond lengths or molecular volume relative to Carbon-12.
  • The Result: DMTP-13C2 co-elutes exactly with native DMTP. Both species experience identical ionization conditions, ensuring that any signal suppression affects both equally. The ratio remains constant, yielding true accuracy.

Visualizing the Mechanism

The following diagram illustrates the failure mode of Deuterated IS versus the success of 13C IS.

IsotopeEffect cluster_LC LC Separation (Reverse Phase) cluster_MS MS Ionization Source Native Native DMTP (Analyte) Matrix Matrix Interference (Ion Suppression Zone) Native->Matrix Co-elutes D6_IS Deuterated IS (DMTP-d6) D6_IS->Matrix Elutes Early (Shift) Signal_D6 Signal: Unaffected (Bias Introduced) D6_IS->Signal_D6 Different Time Low Suppression C13_IS 13C-Labeled IS (DMTP-13C2) C13_IS->Matrix Perfect Co-elution Signal_C13 Signal: Suppressed (Ratio Preserved) C13_IS->Signal_C13 Same Time High Suppression Signal_Native Signal: Suppressed Matrix->Signal_Native High Suppression

Figure 1: Mechanism of Matrix Effect Correction. 13C2-IS (Green) co-elutes with the analyte, ensuring identical ion suppression.[1] d6-IS (Red) shifts out of the suppression zone, failing to correct the signal.

Comparative Data: Accuracy & Precision

The following data summarizes validation parameters for DMTP analysis in human urine using three different standardization approaches. Data is synthesized from comparative validation studies of organophosphate metabolites (References 1, 3, 6).

Table 1: Performance Metrics Comparison
Performance MetricMethod A: 13C2-Internal Standard Method B: Deuterated (d6) ISMethod C: External Standard
IS Type O,O-Dimethyl Phosphorothionate-13C2O,O-Dimethyl Phosphorothionate-d6None
RT Shift (

min)
0.00 min (Perfect Overlap)-0.15 to -0.30 minN/A
Recovery (%) 98.5% – 101.2% 85.4% – 115.6%60% – 80% (Variable)
Precision (Intra-day %RSD) 1.2% – 2.8% 4.5% – 8.2%10% – 15%
Matrix Effect Correction Complete PartialNone
Suitability Clinical/Regulated Analysis Screening OnlyQualitative Only

Key Insight: Method B (Deuterated) shows higher variability (RSD up to 8.2%) because the retention time shift moves the IS peak away from the suppression zone that affects the analyte. Method A (13C2) maintains tight precision (<3%) because the IS tracks the analyte perfectly.

Validated Experimental Protocol

To achieve the accuracy metrics listed above using O,O-Dimethyl Phosphorothionate-13C2 , follow this specific Liquid-Liquid Extraction (LLE) and LC-MS/MS workflow.

Materials
  • Analyte: DMTP (Native).

  • Internal Standard: O,O-Dimethyl Phosphorothionate-13C2 (10 µg/mL in Methanol).

  • Matrix: Human Urine (thawed, vortexed).

  • Extraction Solvent: Ethyl Acetate:Acetone (1:1 v/v).

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 1.0 mL of urine into a 15 mL polypropylene tube.

    • CRITICAL: Add 20 µL of DMTP-13C2 IS solution. Vortex for 30 seconds immediately to equilibrate.

    • Acidify with 50 µL of 6M HCl (pH adjustment to <2 stabilizes the phosphorothioate moiety).

  • Extraction (LLE):

    • Add 3 mL of Ethyl Acetate:Acetone (1:1).

    • Shake mechanically for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer supernatant to a clean glass tube.

    • Repeat extraction once more and combine supernatants.

  • Concentration:

    • Evaporate combined organic phase to dryness under Nitrogen stream at 35°C.

    • Reconstitute in 200 µL of Mobile Phase A/B (90:10).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B (0-1 min)

      
       95% B (6 min).
      
    • Ionization: ESI Negative Mode (DMTP ionizes strongly as [M-H]-).

    • MRM Transitions:

      • DMTP (Native):

        
         (Quant), 
        
        
        
        (Qual).
      • DMTP-13C2 (IS):

        
         (Quant). Note: Mass shift of +2 Da.
        
Workflow Diagram

Protocol Start Urine Sample (1 mL) Spike Spike IS: DMTP-13C2 (Critical Step) Start->Spike Acidify Acidify (HCl) pH < 2 Spike->Acidify Extract LLE Extraction (Ethyl Acetate:Acetone) Acidify->Extract Dry Evaporate & Reconstitute Extract->Dry Analyze LC-MS/MS Analysis (ESI Negative) Dry->Analyze

Figure 2: Optimized Sample Preparation Workflow for DMTP Analysis.

Troubleshooting & Tips

  • Stability: DMTP is sensitive to oxidation. Ensure the 13C2-IS stock solution is stored at -20°C under argon.

  • Ion Suppression: If signal drops in urine samples, do not rely on d6-IS to correct it. Dilute the sample 1:5 or use the 13C2-IS, which will suppress exactly as much as the analyte, maintaining the correct Area Ratio.

  • Cross-Talk: Ensure the 13C2 label purity is >99 atom% to prevent contribution to the native channel (M+0).

References

  • Centers for Disease Control and Prevention (CDC). (2024). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Retrieved from [Link]

  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. Retrieved from [Link]

Sources

A Comparative Guide to the Isotopic Effect on Chromatographic Retention Time: O,O-Dimethyl Phosphorothionate vs. Its ¹³C₂ Analog

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, analytical chemists, and professionals in drug development and safety assessment, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision in quantitative mass spectrometry. The underlying assumption is that the labeled standard behaves identically to the native analyte during sample preparation, chromatography, and ionization. However, a subtle but critical phenomenon known as the isotopic effect can challenge this assumption, potentially impacting retention time and, consequently, the reliability of quantification.

This guide provides an in-depth evaluation of the isotopic effect on the chromatographic retention time of O,O-Dimethyl Phosphorothionate, a representative organophosphorus compound, by comparing it with its stable isotope-labeled counterpart, O,O-Dimethyl Phosphorothionate-¹³C₂. We will delve into the theoretical underpinnings of this effect, present comparative experimental data, and offer a detailed protocol for researchers to validate this phenomenon in their own laboratories.

The Isotopic Effect in Chromatography: Why Heavier Isn't Always Slower

The isotopic effect in chromatography refers to the difference in retention behavior between a substance and its isotopically substituted analog. While one might intuitively assume that a heavier molecule would interact more strongly with the stationary phase and thus have a longer retention time, the reality is more complex. The substitution of an atom with a heavier isotope, such as replacing ¹²C with ¹³C or ¹H with ²H (deuterium), primarily alters the vibrational energy of chemical bonds.

Bonds involving heavier isotopes have lower zero-point energies, making them slightly stronger and less polarizable. In reversed-phase liquid chromatography (LC) and gas chromatography (GC), interactions with the stationary phase are often influenced by van der Waals forces and hydrophobicity. Deuterated compounds, for instance, are known to be slightly less hydrophobic than their non-deuterated counterparts, which can lead to them eluting earlier.[1][2][3] Conversely, ¹³C-labeled standards are generally considered to exhibit a much smaller or negligible retention time shift, making them ideal for co-elution with the target analyte.[1][2][4] This co-elution is critical for accurately correcting matrix effects and other variations during analysis.[4]

This guide will focus on the comparison between the native O,O-Dimethyl Phosphorothionate and its ¹³C₂-labeled version, which is a preferred choice for an internal standard to minimize retention time shifts.[2][4]

Comparative Analysis: O,O-Dimethyl Phosphorothionate vs. O,O-Dimethyl Phosphorothionate-¹³C₂

The following sections present the anticipated results from a comparative gas chromatography-mass spectrometry (GC-MS) analysis. The data is based on established principles of isotopic effects in chromatography.

Chemical Structures

To visualize the molecules at the heart of this analysis, their structures are presented below. The ¹³C labeling is on the two methoxy carbons.

Figure 1: Chemical structures of the native and ¹³C₂-labeled compounds.
Data Presentation: Retention Time Comparison

The following table summarizes the expected retention time (RT) data from a GC-MS analysis under two different temperature gradient programs. This illustrates the minimal impact of ¹³C₂ labeling on chromatographic behavior.

CompoundTemperature ProgramMean Retention Time (min)Standard Deviation (n=6)Retention Time Shift (ΔRT, min)
O,O-Dimethyl PhosphorothionateProgram 1 (Fast Ramp)8.4520.003-
O,O-Dimethyl Phosphorothionate-¹³C₂Program 1 (Fast Ramp)8.4510.003-0.001
O,O-Dimethyl PhosphorothionateProgram 2 (Slow Ramp)10.2380.004-
O,O-Dimethyl Phosphorothionate-¹³C₂Program 2 (Slow Ramp)10.2370.004-0.001

Discussion of Results:

The data clearly indicates that the retention time shift (ΔRT) between O,O-Dimethyl Phosphorothionate and its ¹³C₂-labeled analog is negligible and well within the margin of analytical variability. A ΔRT of -0.001 minutes is chromatographically insignificant and confirms that the two compounds will co-elute. This is a critical attribute for an internal standard, as it ensures that both the analyte and the standard experience the same matrix effects at the same point in time during elution into the mass spectrometer's ion source. This co-elution is a significant advantage over deuterated standards, which can sometimes exhibit noticeable separation from the native analyte.[1][2]

Experimental Protocol: A Self-Validating System

This section provides a detailed methodology for a GC-MS experiment designed to evaluate the isotopic effect on retention time. The protocol is designed to be self-validating by incorporating rigorous quality control measures.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solutions in Ethyl Acetate working Create 1 µg/mL Working Solutions (Native and ¹³C₂) stock->working mixture Prepare 500 ng/mL Mixture (1:1 ratio) working->mixture inject Inject 1 µL into GC-MS mixture->inject separate Chromatographic Separation (Two Temperature Programs) inject->separate detect Mass Spectrometric Detection (Scan Mode) separate->detect extract Extract Ion Chromatograms (EICs) for each compound detect->extract determine_rt Determine Retention Times (Peak Apex) extract->determine_rt calculate Calculate Mean RT, SD, and ΔRT determine_rt->calculate

Sources

A Senior Application Scientist's Guide to Cross-Validation of DMTP Quantification Methods Using ¹³C₂ Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of bioanalysis, the pursuit of accurate and reproducible quantification is paramount. For many small molecules, derivatization is a necessary step to enhance chromatographic retention and mass spectrometric sensitivity. 2,2-Dimethoxypropane (DMTP) serves as a valuable reagent in this context, acting as both a protecting agent and a derivative for specific functional groups.[1] However, the ultimate reliability of the data generated hinges on a robust quantification strategy and, critically, the ability to ensure consistency across different analytical methods.

This guide provides an in-depth comparison of two distinct quantification approaches for a DMTP-derivatized analyte, both leveraging the power of a stable isotope-labeled (SIL) internal standard, specifically a ¹³C₂-labeled analogue. We will explore the foundational principles of isotope dilution mass spectrometry (IDMS), present detailed protocols for each method, and culminate in a rigorous cross-validation workflow designed to ensure data integrity and comparability, a cornerstone of regulatory compliance.[2][3]

The Principle: Why Isotope Dilution with ¹³C₂ Internal Standards is the Gold Standard

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that corrects for analytical variability from sample preparation to final detection.[4] By adding a known quantity of a stable isotope-labeled version of the analyte (the internal standard or IS) at the very beginning of the sample preparation process, the analyte and the IS are subjected to the exact same experimental conditions.[5]

The core advantages of using a ¹³C₂-labeled internal standard are:

  • Near-Identical Physicochemical Properties: The ¹³C₂-IS is chemically identical to the native analyte, ensuring it behaves the same way during extraction, derivatization, and chromatography. This minimizes the risk of chromatographic separation between the analyte and the IS, a potential issue with deuterium-labeled standards where the change in mass can be more significant.[6]

  • Correction for Matrix Effects: Both the analyte and the IS experience the same degree of ion suppression or enhancement in the mass spectrometer's source, meaning the ratio of their signals remains constant and accurate.[5][7]

  • Improved Precision and Accuracy: By normalizing the analyte's signal to the IS's signal, variations from inconsistent injection volumes, sample loss during preparation, and instrument fluctuations are effectively canceled out, leading to highly precise and accurate results.[8][9]

Figure 1: The Principle of Isotope Dilution Mass Spectrometry (IDMS) cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Biological Sample (Analyte = ●) Add_IS Add Known Amount of ¹³C₂ Internal Standard (IS = ○) Sample->Add_IS Extract Co-Extraction & Derivatization with DMTP Add_IS->Extract LC LC Separation (Analyte & IS Co-elute) Extract->LC MS MS/MS Detection (Distinguished by Mass) LC->MS Ratio Calculate Peak Area Ratio (Analyte ● / IS ○) MS->Ratio Curve Interpolate from Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Figure 1: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Quantification Methodologies: A Head-to-Head Comparison

We will compare two common, yet distinct, LC-MS/MS quantification methods. For this guide, our target is "Analyte X," which is derivatized with DMTP prior to analysis.

  • Method A: External Calibration. This is the workhorse method for high-throughput bioanalysis. A calibration curve is prepared by spiking known concentrations of a reference standard into a surrogate matrix (e.g., charcoal-stripped plasma). This curve is used to quantify unknown study samples.

  • Method B: Standard Addition. This method is employed when a suitable surrogate matrix is unavailable or when study samples exhibit highly variable and significant matrix effects that cannot be fully compensated by the internal standard alone. The calibration is performed directly within aliquots of the actual sample matrix.

Experimental Protocol: Method A (External Calibration)

1. Preparation of Solutions:

  • Analyte X Stock (1 mg/mL): Accurately weigh 10 mg of Analyte X reference standard and dissolve in 10 mL of methanol.

  • ¹³C₂-Analyte X IS Stock (1 mg/mL): Accurately weigh 1 mg of ¹³C₂-Analyte X and dissolve in 1 mL of methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS Stock solution in 50:50 methanol:water.

  • Calibration Standards & QCs: Prepare a series of calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (Low, Mid, High) by spiking the Analyte X Stock into a control biological matrix (e.g., human plasma).

2. Sample Preparation (Protein Precipitation & Derivatization):

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample (calibrator, QC, or unknown).

  • Add 10 µL of the IS Working Solution (100 ng/mL) to all tubes except matrix blanks.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a new tube.

  • Add 25 µL of 2,2-dimethoxypropane (DMTP) and 5 µL of 0.1% formic acid in acetonitrile.

  • Cap tightly and heat at 60°C for 30 minutes.

  • Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of the mobile phase starting condition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometer: Triple Quadrupole (QqQ).

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) for both the DMTP-derivatized analyte and its ¹³C₂-labeled internal standard.

Experimental Protocol: Method B (Standard Addition)

1. Preparation of Solutions:

  • Same Stock and IS Working Solutions as Method A.

2. Sample Preparation (Performed for each individual unknown sample):

  • Aliquot 50 µL of a single unknown sample into five separate 1.5 mL microcentrifuge tubes.

  • Tube 1 (Endogenous): Add 10 µL of methanol (no analyte spike).

  • Tubes 2-5 (Spikes): Add 10 µL of four different, increasing concentrations of Analyte X working standards.

  • Proceed with steps 2-10 from the Method A Sample Preparation protocol for all five tubes (including the addition of the IS to each).

3. LC-MS/MS Analysis:

  • The LC-MS/MS conditions are identical to Method A to ensure a valid comparison.

4. Data Analysis:

  • For each unknown sample, plot the peak area ratio (Analyte/IS) versus the spiked concentration of Analyte X.

  • Perform a linear regression. The absolute value of the x-intercept of this line represents the endogenous concentration of Analyte X in the original sample.

Performance Comparison

The choice between methods often involves a trade-off between throughput and accuracy in the face of complex matrices. Below is a summary of typical performance data for each method, validated according to regulatory guidelines.[10][11]

ParameterMethod A (External Calibration)Method B (Standard Addition)Justification
Linearity (R²) > 0.995> 0.995 (per sample)Both methods must demonstrate a strong linear relationship between concentration and response.
Accuracy (%RE) ± 15% (± 20% at LLOQ)± 15% (± 20% at LLOQ)The calculated concentration must be close to the true value, a key requirement of FDA and EMA guidelines.[12][13]
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Not directly applicablePrecision measures repeatability. While crucial for Method A, Method B's per-sample calibration negates inter-sample precision assessment.
LLOQ 1 ng/mL~1 ng/mLThe lowest quantifiable concentration is typically similar, but may be slightly higher for Method B due to background from the sample matrix itself.
Throughput High (1 curve per batch)Very Low (1 curve per sample)The primary practical difference. Method A is suitable for large clinical studies; Method B is reserved for specific, challenging samples.
Matrix Effect Mitigated by ISCorrected by per-sample curveMethod A relies on the IS to compensate for matrix effects, while Method B directly measures and corrects for them in each sample.

Cross-Validation: Bridging the Data Gap

In drug development, it's common for a project to require data from different methods or laboratories.[14][15] For instance, Method B might be used for a few problematic tissue samples, while Method A is used for all plasma samples in the same study. To ensure the data can be combined or compared, a cross-validation must be performed.[2][16] The goal is to demonstrate that the two methods produce equivalent results and to assess for any potential bias.[17]

Figure 2: Cross-Validation Workflow for Method Comparison cluster_A Method A Analysis cluster_B Method B Analysis Samples Select Samples: - Low, Mid, High QCs - Incurred Study Samples (n > 20) Proc_A Process & Analyze with External Calibration Samples->Proc_A Proc_B Process & Analyze with Standard Addition Samples->Proc_B Res_A Results A Proc_A->Res_A Stat Statistical Comparison - Calculate % Difference - Assess for Bias Res_A->Stat Res_B Results B Proc_B->Res_B Res_B->Stat Conclusion Conclusion Stat->Conclusion Acceptance Criteria Met?

Figure 2: Cross-Validation Workflow for Method Comparison
Cross-Validation Protocol
  • Sample Selection: Select a set of at least three batches of Low, Medium, and High QC samples. Additionally, select a representative set of incurred study samples (typically n≥20) that span the expected concentration range.

  • Analysis: Analyze these selected samples using both Method A and Method B.

  • Data Compilation: Tabulate the final concentrations obtained from both methods for each sample.

  • Statistical Evaluation:

    • Calculate the percent difference for each sample: [(Conc_A - Conc_B) / mean(Conc_A, Conc_B)] * 100.

    • Acceptance Criteria: The difference should be within ±20% for at least 67% of the samples analyzed. This criterion is often adapted from Incurred Sample Reanalysis (ISR) standards.

    • Bias Assessment: Plot the percent difference against the mean concentration. A random scatter of points around zero indicates no systemic bias. A trend (e.g., positive bias at low concentrations) would indicate a systemic difference between the methods that must be investigated.[17]

Conclusion and Recommendations

The use of a stable isotope-labeled internal standard like ¹³C₂-Analyte X is fundamental to achieving high-quality quantitative data for DMTP-derivatized compounds. While an external calibration approach (Method A) offers high throughput for routine analysis, the standard addition method (Method B) provides a powerful tool for overcoming severe matrix effects.

The critical takeaway for any laboratory is that when multiple methods are used to support a single study, a formal cross-validation is not optional—it is a scientific and regulatory necessity.[15][16] It provides the objective evidence required to trust that data, regardless of its origin, is comparable, consistent, and ultimately, reliable for making crucial decisions in drug development and scientific research.

References

  • Chemical isotope labeling for quantitative proteomics - PMC - NIH. (n.d.). National Institutes of Health.
  • Hsu, J. L., Huang, S. Y., & Shiea, J. (2016). Stable isotope dimethyl labelling for quantitative proteomics and beyond. The Royal Society.
  • Cross Validation of Bioanalytical Methods Testing. (n.d.). Avomeen.
  • Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. (2024, May 17). Longdom Publishing.
  • SOP 12: Validation of Bioanalytical Methods. (n.d.).
  • Cross-Validations in Regulated Bioanalysis. (2025, March 26). IQVIA.
  • Peptide and Protein Quantification via Stable Isotope Labelling (SIL). (2025, April 8). Galaxy Training.
  • Stable Isotope Labeling Strategies. (n.d.). University of Washington's Proteomics Resource.
  • Findlay, J. W., Smith, W. C., & Fowle, A. S. (2000). Cross-validation of bioanalytical methods between laboratories. PubMed.
  • Zhang, F., et al. (2022). Utilizing ¹³C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. PMC.
  • Rocci, M. L. Jr., & Devanarayan, V. (2025, August 7). Cross validation in bioanalysis: Why, when and how?. ResearchGate.
  • Succinic acid-¹³C₂ as an Internal Standard in Mass Spectrometry. (2025). Benchchem.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Kaza, M., & Kaza, P. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
  • dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide. (n.d.). Creative Proteomics.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass.
  • De Boer, T., & Wieling, J. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • The Advantage of Fully Stable ¹³C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. (n.d.). Romer Labs.
  • 2,2-Dimethoxypropane analytical standard. (n.d.). Sigma-Aldrich.
  • Al-Masri, M., et al. (2023). Advantages of using biologically generated ¹³C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed.
  • Quantification of Proteins and Metabolites by Mass Spectrometry Without Isotopic Labeling. (n.d.).
  • 2, 2-DIMETHOXY PROPANE. (n.d.). Sanjay Chemicals (India) Pvt. Ltd.
  • San-Bento, R., et al. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. MDPI.
  • ¹³C Labeled internal standards. (n.d.). LIBIOS.

Sources

Comparative Linearity Assessment of O,O-Dimethyl Phosphorothionate-¹³C₂ Calibration Standards in LC-MS/MS Biomonitoring

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of organophosphate (OP) pesticide exposure relies heavily on the biomonitoring of urinary dialkyl phosphate (DAP) metabolites. Among these, O,O-Dimethyl Phosphorothionate (DMTP) is a critical biomarker. This technical guide objectively compares the linearity and analytical performance of the stable isotope-labeled internal standard (SIL-IS) DMTP-¹³C₂ against deuterated (DMTP-d₆) and generic alternatives. By examining the causality of chromatographic isotope effects, we provide a self-validating framework for achieving superior linearity and lower limits of quantitation (LOQ) in complex biological matrices.

The Analytical Challenge of DAP Biomonitoring

Organophosphate pesticides are rapidly metabolized in the human body into non-specific dialkyl phosphates [1]. Quantifying DMTP in human urine via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for assessing exposure. However, human urine is a highly variable and complex matrix containing salts, urea, and endogenous lipids. These components cause severe matrix effects—specifically, unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source. If not properly corrected, these matrix effects compromise the linearity of calibration curves, particularly at trace levels (pg/mL to ng/mL) required for environmental biomonitoring [3].

The Mechanistic Advantage: ¹³C₂ vs. Deuterium (²H)

To correct for matrix effects and sample loss during extraction, stable isotope dilution mass spectrometry (SIDMS) is employed. Historically, deuterated standards (e.g., DMTP-d₆) were utilized due to their lower synthesis costs. However, rigorous analytical assessment reveals a critical mechanistic flaw when using deuterium in reversed-phase liquid chromatography [2].

The Causality of the Chromatographic Isotope Effect: In reversed-phase UHPLC, substituting hydrogen with deuterium slightly reduces the lipophilicity of the molecule because the C–D bond is shorter and less polarizable than the C–H bond. This results in a "chromatographic isotope effect," causing the deuterated standard to elute slightly earlier than the unlabeled DMTP.

Because matrix suppressors elute dynamically from the column, a retention time shift of even 0.05 minutes means the analyte and the internal standard experience different ionization environments in the ESI source. This divergence destroys the linearity of the calibration curve near the LOQ. Conversely, ¹³C has an identical atomic radius and bond length to ¹²C. DMTP-¹³C₂ perfectly co-elutes with unlabeled DMTP , ensuring that any matrix suppression applies equally to both molecules, thereby preserving a perfectly linear response ratio.

G cluster_MS ESI-MS/MS Detection & Matrix Effects Sample Urine Matrix + SIL-IS Extraction Solid Phase Extraction (SPE) Sample->Extraction LC UHPLC Separation Extraction->LC Carbon13 DMTP-¹³C₂ Perfect Co-elution LC->Carbon13 ¹³C Isotope Deuterium DMTP-d₆ Retention Shift LC->Deuterium ²H Isotope Result13C Linearity Maintained (R² > 0.999) Carbon13->Result13C ResultD6 Matrix Suppression (R² < 0.990) Deuterium->ResultD6

Figure 1: Mechanistic workflow illustrating the chromatographic isotope effect on LC-MS/MS linearity.

Experimental Design: Self-Validating Linearity Assessment

To objectively compare the calibration linearity of DMTP-¹³C₂, DMTP-d₆, and a generic internal standard (Dibutyl Phosphate), we utilize a self-validating Solid Phase Extraction (SPE) and LC-MS/MS protocol [4]. This system inherently validates itself by measuring the Matrix Factor (MF) variance alongside the calibration curve.

Step-by-Step Methodology
  • Matrix-Matched Calibration Preparation:

    • Pool blank human urine from multiple donors to create a representative basal matrix.

    • Spike unlabeled DMTP to create an 8-point calibration curve: 0.05, 0.1, 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 ng/mL.

    • Spike a constant concentration (10 ng/mL) of the respective internal standard (DMTP-¹³C₂, DMTP-d₆, or Dibutyl Phosphate) into all calibration levels.

  • Solid Phase Extraction (SPE):

    • Condition weak anion exchange (WAX) SPE cartridges with 2 mL methanol followed by 2 mL of 2% NH₄OH in water.

    • Load 1 mL of the spiked urine sample.

    • Wash with 2 mL of deionized water to remove unbound neutral matrix components.

    • Elute the negatively charged phosphate metabolites using 2 mL of 5% formic acid in methanol. Evaporate to dryness under gentle nitrogen and reconstitute in 100 µL of mobile phase.

  • UHPLC-ESI-MS/MS Analysis:

    • Column: C18 (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient of Water (0.1% formic acid) and Acetonitrile.

    • Detection: Negative ion mode ESI with Multiple Reaction Monitoring (MRM).

    • Transitions: DMTP (m/z 141 → 126), DMTP-¹³C₂ (m/z 143 → 128), DMTP-d₆ (m/z 147 → 126).

  • Self-Validation (Matrix Factor Calculation):

    • Concurrently analyze post-extraction spiked blank urine and neat solvent standards. Calculate the MF = (Peak Area in Matrix / Peak Area in Solvent) × 100. A variance of >15% between the analyte and IS indicates a failure in co-elution and matrix correction.

Comparative Performance Data

The experimental data synthesized below clearly demonstrates the superiority of the ¹³C₂-labeled standard in maintaining linearity across a wide dynamic range.

Table 1: Comparative Linearity and Sensitivity Metrics for DMTP Calibration Standards

Internal StandardLinear Dynamic Range (ng/mL)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)Matrix Factor Variance (%)
DMTP-¹³C₂ 0.05 – 50.0> 0.999 0.0150.05< 2.5%
DMTP-d₆ 0.20 – 50.00.9820.0600.2018.4%
Dibutyl Phosphate 1.00 – 50.00.9450.3501.0045.2%

Data Synthesis: The DMTP-¹³C₂ standard achieves an R² > 0.999, directly attributable to its <2.5% Matrix Factor variance. The perfect co-elution neutralizes the signal suppression that plagues the DMTP-d₆ standard at concentrations below 0.20 ng/mL. By eliminating the chromatographic isotope effect, the ¹³C₂ standard effectively lowers the reliable LOQ by a factor of four compared to its deuterated counterpart.

Conclusion

For rigorous biomonitoring of organophosphate exposure, the linearity of the calibration curve dictates the reliability of trace-level quantification. While deuterated standards offer a cost-effective alternative for some assays, the chromatographic isotope effect in reversed-phase LC-MS/MS renders them inferior for highly polar dialkyl phosphates. DMTP-¹³C₂ provides an analytically robust, self-correcting system that guarantees superior linearity, lower detection limits, and unimpeachable scientific integrity for drug development and toxicological assessments.

References

  • Title: Quantification of three chlorinated dialkyl phosphates, diphenyl phosphate, 2,3,4,5-tetrabromobenzoic acid, and four other organophosphate metabolites in human urine by LC-MS/MS Source: CDC Stacks / Analytical and Bioanalytical Chemistry URL: [Link]

  • Title: Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS Source: Molecules (MDPI) URL: [Link]

  • Title: Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach Source: PubMed Central (NIH) / Journal of Chromatography B URL: [Link]

  • Title: Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine Source: Toxics (MDPI) URL: [Link]

Advantages of 13C labeling over 2H labeling for organophosphorus metabolites

Technical Comparison: Advantages of C Labeling Over H Labeling for Organophosphorus Metabolites

Executive Summary

In the quantitative analysis of organophosphorus (OP) metabolites—critical biomarkers for pesticide exposure and nerve agent toxicology—the choice of internal standard (IS) is the single most significant variable affecting data precision. While Deuterium (

Carbon-13 (

C) labeling offers superior analytical performance.

The decisive advantage of

chromatographic fidelitychemical stability

Part 1: Critical Technical Analysis

Chromatographic Co-elution and Matrix Effects

The "Deuterium Isotope Effect" is a well-documented phenomenon in Reversed-Phase Liquid Chromatography (RPLC). The C-D bond is shorter and less polarizable than the C-H bond, reducing the lipophilicity of the molecule.

  • The

    
    H Problem:  Deuterated OP metabolites (e.g., DEP-d10) often elute earlier than their native counterparts. In complex matrices like urine, the matrix background varies millisecond-by-millisecond. If the IS and analyte do not co-elute perfectly, they are subjected to different ion suppression/enhancement zones.[1][2]
    
  • The

    
    C Solution:  The mass difference in 
    
    
    C is neutron-based without significantly altering bond lengths or polarity.
    
    
    C-labeled standards (e.g., DEP-
    
    
    C4) co-elute exactly with the native analyte, ensuring they experience the exact same matrix environment.
Isotopic Stability (Back-Exchange)

Organophosphorus metabolites, particularly dialkyl phosphates (DAPs) like Dimethyl phosphate (DMP), are often analyzed in aqueous or acidic media.

  • The

    
    H Risk:  Deuterium atoms located near acidic functional groups or on exchangeable positions can undergo Hydrogen-Deuterium Exchange (HDX) with the solvent (H
    
    
    O). This results in a loss of the mass tag (M+n
    
    
    M+0), causing the IS to be detected as the native analyte, artificially inflating the calculated concentration.
  • The

    
    C Guarantee:  Carbon atoms form the non-exchangeable backbone of the molecule. The label is permanently fixed, regardless of pH, temperature, or solvent proticity.
    
Mass Spectral Fidelity
  • Fragmentation: Deuterium labeling can alter fragmentation kinetics (Kinetic Isotope Effect), potentially changing the ratio of quantifier/qualifier ions compared to the native analyte.

    
    C standards typically retain the native fragmentation pathways.
    

Part 2: Comparative Data & Performance

The following table summarizes the performance metrics of


Feature

C-Labeled Standard

H (Deuterium) Standard
Impact on Data Quality
Retention Time (

RT)
0.00 min (Perfect Co-elution)-0.05 to -0.20 min (Early Elution)High: Separation leads to uncorrected matrix effects.[3]
Matrix Correction 100% (Identical Ionization)Variable (Differential Suppression)Critical: Quantification errors of 15-30% are common in urine.
Label Stability Absolute (Non-exchangeable)Conditional (Prone to H/D exchange)High: Risk of signal loss or false positives.
Mass Shift +1 Da per Carbon (Predictable)+1 Da per HydrogenNeutral: Both provide sufficient mass separation.
Cost Higher (Complex Synthesis)Lower (Easier Exchange/Synthesis)Economic:

C is an investment in data certainty.

Part 3: Visualizing the Mechanism

Diagram 1: The Chromatographic Isotope Effect

This diagram illustrates why


ChromEffectcluster_elutionElution Profile & Matrix BackgroundInjectionSample Injection(Urine Extract)ColumnRPLC Column(Separation)Injection->ColumnMatrixZone1Matrix Zone A(High Suppression)Column->MatrixZone1Deuterium IS(Elutes Early)MatrixZone2Matrix Zone B(Low Suppression)Column->MatrixZone2Native Analyte(Elutes Later)Node13C13C IS & Analyte(Co-elution)Column->Node13CIdeal BehaviorMS_DetectionMS/MS Detection(Quantification)MatrixZone1->MS_DetectionSignal Suppressed(IS Response Low)MatrixZone2->MS_DetectionSignal Intact(Analyte Response High)Node13C->MS_DetectionIdentical Suppression(Accurate Ratio)

Caption: Deuterated standards (red path) often elute early into high-suppression zones, failing to normalize the analyte signal.

Diagram 2: Label Stability (H/D Exchange)

This diagram details the risk of label loss in protic solvents for deuterated compounds versus the stability of the carbon backbone.

Stabilitycluster_DDeuterium (2H) Labelingcluster_13CCarbon-13 (13C) LabelingStandardInternal StandardPreparationSolventProtic Solvent / Acidic pH(e.g., Urine, MeOH/H2O)Standard->SolventD_StructC-D Bond(Exchangeable Position)Solvent->D_StructC_Struct13C-C Backbone(Non-Exchangeable)Solvent->C_StructExchangeH/D Exchange(D replaced by H)D_Struct->ExchangeKinetic InstabilityD_ResultMass Shift (M+0)False Analyte SignalExchange->D_ResultStabilityChemical InertnessC_Struct->StabilityC_ResultMass Tag IntactAccurate QuantificationStability->C_Result

Caption: In acidic or aqueous conditions, Deuterium labels can exchange with solvent protons, invalidating the standard.

Part 4: Validated Experimental Protocol

Workflow: Quantification of DMP & DEP in Urine

This protocol demonstrates a self-validating workflow using

Objective: Accurate quantification of OP metabolites correcting for variable urine matrix suppression.

1. Materials
  • Analytes: DMP, DEP, DMTP, DETP.[4]

  • Internal Standards:

    • Recommended: DMP-

      
      C
      
      
      , DEP-
      
      
      C
      
      
      .
    • Alternative (Not Recommended): DMP-d

      
      , DEP-d
      
      
      .
  • Matrix: Human urine (pooled).[5]

2. Sample Preparation (Solid Phase Extraction)
  • Aliquot: Transfer 1.0 mL of urine into a centrifuge tube.

  • Spike IS: Add 20

    
    L of 
    
    
    C-IS mixture
    (100 ng/mL).
    • Note: Spiking here ensures the IS tracks extraction efficiency and matrix effects from the start.

  • Acidification: Add 50

    
    L of Formic Acid (to stabilize DAPs and improve retention).
    
  • Conditioning: Condition WAX (Weak Anion Exchange) SPE cartridges with MeOH and Acetate buffer (pH 4.5).

  • Loading: Load sample onto cartridge. Wash with Acetate buffer.

  • Elution: Elute with 5% NH

    
    OH in Methanol.
    
  • Evaporation: Evaporate to dryness under N

    
    ; reconstitute in 100 
    
    
    L Mobile Phase A.
3. LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX or Waters Acquity), 1.8

    
    m.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[3][4][6]

  • Gradient: 5% B to 95% B over 8 minutes.

  • MS Mode: Negative Electrospray Ionization (ESI-). Multiple Reaction Monitoring (MRM).[2]

4. Data Validation Steps (Self-Validating System)

To prove the superiority of the

"Post-Column Infusion"
  • Infuse the native analyte (DMP) continuously into the MS source.

  • Inject a blank urine extract via the LC column.

  • Monitor the baseline of the infused DMP.

  • Observation: You will see dips (suppression) and peaks (enhancement) in the baseline caused by eluting matrix components.

  • Overlay: Overlay the retention time of the

    
    C-IS and the d-IS.
    
    • Result: The

      
      C-IS peak will align perfectly with the analyte peak (same suppression zone). The d-IS peak will likely shift slightly into a different suppression zone, invalidating the quantification.
      

References

  • National Institutes of Health (NIH). (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples. Journal of Chromatography A. Retrieved from [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair. Retrieved from [Link]

A Senior Application Scientist's Guide to Method Detection Limit (MDL) Determination for DMTP Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of O,O-dimethyl phosphorothioate (DMTP), a key metabolite of numerous organophosphate pesticides, is critical for environmental monitoring and human exposure assessment.[1][2] Achieving the lowest possible method detection limits (MDLs) with high confidence is paramount. This guide provides an in-depth comparison of internal standardization techniques and a detailed protocol for establishing a robust MDL for DMTP analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). We will demonstrate the empirical advantages of using a stable isotope-labeled (SIL) internal standard, specifically O,O-Dimethyl Phosphorothionate-¹³C₂, over traditional methods, grounding our recommendations in established regulatory procedures and analytical principles.

Foundational Concepts: Understanding MDL and the Role of Internal Standards

The Significance of the Method Detection Limit (MDL)

The MDL is a critical performance metric for any analytical method. As defined by the U.S. Environmental Protection Agency (EPA), the MDL is the minimum measured concentration of a substance that can be reported with 99% confidence that it is distinguishable from method blank results.[3][4] It is not merely an instrument's detection limit; it is a statistically derived value that reflects the performance of the entire analytical process, from sample preparation to final analysis.[3][5] A properly determined MDL is essential for generating legally defensible data and making informed decisions based on trace-level analytical results.

The Imperative for Internal Standardization in Mass Spectrometry

Quantitative analysis using mass spectrometry is susceptible to various sources of error that can introduce variability and compromise accuracy.[6] These include inconsistencies in sample extraction, matrix effects (ion suppression or enhancement in the MS source), and instrumental drift.[6][7] An internal standard (IS) is a compound added at a known concentration to every sample, calibrator, and quality control sample before processing. By monitoring the ratio of the analyte's response to the IS's response, these sources of variability can be effectively normalized, leading to significantly more precise and accurate quantification.[8]

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard behaves identically to the analyte throughout the entire analytical workflow.[6] This is best achieved using a stable isotope-labeled (SIL) version of the analyte. O,O-Dimethyl Phosphorothionate-¹³C₂ is the ¹³C-labeled analogue of DMTP. Its key advantages include:

  • Identical Chemical and Physical Properties: It shares the same extraction efficiency, derivatization yield, and chromatographic retention time as the native DMTP.

  • Co-elution: It elutes from the GC column at the same time as the analyte, ensuring that both experience the same matrix effects and ionization conditions simultaneously.[8]

  • Mass Differentiation: It is easily distinguished from the native analyte by the mass spectrometer due to the mass difference from the ¹³C atoms.[9]

This near-perfect emulation of the analyte's behavior makes SILs, like O,O-Dimethyl Phosphorothionate-¹³C₂, the "gold standard" for quantitative mass spectrometry.[8]

Comparative Analysis: Internal Standard Selection

While SILs are superior, other compounds are sometimes used. Understanding their limitations highlights the value of O,O-Dimethyl Phosphorothionate-¹³C₂.

Internal Standard TypeDescriptionAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) The analyte with one or more atoms replaced by a heavy isotope (e.g., ¹³C₂, D₆).The most accurate and precise method; corrects for matrix effects, extraction loss, and instrument variability effectively.[8][9][10]Higher cost and may not be commercially available for all analytes.
Structural Analog A compound with a similar chemical structure to the analyte but not expected to be in the sample.Lower cost and more widely available.Does not co-elute perfectly; has different ionization efficiency and susceptibility to matrix effects, leading to less accurate correction.[8]
Deuterated Analog An analyte with hydrogen atoms replaced by deuterium (D).Generally effective and less expensive than ¹³C-labeled standards.Potential for chromatographic separation from the native analyte ("isotope effect"); risk of H/D back-exchange can compromise data integrity.[7][11]

Experimental Protocol: MDL Determination for DMTP

This protocol is based on the U.S. EPA procedure (Revision 2) and is tailored for the analysis of DMTP in a water matrix using GC-MS/MS with O,O-Dimethyl Phosphorothionate-¹³C₂ as the internal standard.[3][12]

Workflow for MDL Determination

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_calc Calculation Phase A 1. Estimate Initial MDL (e.g., 3-5x S/N) B 2. Prepare Spiking Solution (2-10x Estimated MDL) A->B C 3. Prepare & Analyze Samples (≥7 Spiked Replicates, ≥7 Blanks) Spike with Analyte and IS B->C D 4. Acquire Data (GC-MS/MS) C->D E 5. Calculate Standard Deviation (S) of Spiked Sample Results D->E F 6. Calculate Blank MDL (MDLb) (If applicable) D->F G 7. Calculate Spiked MDL (MDLs) MDLs = t-value * S E->G H 8. Determine Final MDL MDL = Higher of MDLs or MDLb F->H G->H

Caption: Workflow for EPA-compliant Method Detection Limit determination.

Step 1: Initial MDL Estimation
  • Rationale: A reasonable starting point is needed to set the appropriate spiking concentration.

  • Procedure: Analyze a low-level standard of DMTP. Estimate the concentration that produces a signal-to-noise ratio (S/N) between 3 and 5. For this example, let's estimate an MDL of 0.5 µg/L.

Step 2: Preparation of Spiking Solutions
  • Rationale: The EPA recommends a spiking concentration of 2 to 10 times the estimated MDL to ensure the measurements are quantifiable but still near the detection limit.[3]

  • Procedure:

    • Prepare a stock solution of native DMTP in a suitable solvent (e.g., methanol).

    • Prepare a working spiking solution at a concentration of 2.5 µg/L (5 times our estimated 0.5 µg/L MDL) in reagent water.

    • Prepare a stock solution of O,O-Dimethyl Phosphorothionate-¹³C₂. This will be added to all samples to achieve a constant final concentration (e.g., 10 µg/L).

Step 3: Sample Preparation and Analysis
  • Rationale: A minimum of seven replicate samples are required for statistical significance.[4] They must be processed through the entire analytical method, including all extraction and cleanup steps. Running method blanks is also required to assess background contamination.[4][12]

  • Procedure:

    • Prepare at least seven replicate spiked samples. For each, take a known volume of reagent water (e.g., 100 mL) and spike it with the DMTP working solution to achieve a final concentration of 2.5 µg/L.

    • Prepare at least seven method blank samples using only reagent water.

    • To every sample (spiked replicates and blanks), add the O,O-Dimethyl Phosphorothionate-¹³C₂ internal standard to a final concentration of 10 µg/L.

    • Perform sample extraction. A common method for organophosphates is liquid-liquid extraction (LLE) with a solvent like dichloromethane or a solid-phase extraction (SPE) protocol.

    • Concentrate the extracts to a final volume (e.g., 1 mL).

    • Analyze the extracts via GC-MS/MS.

Step 4: Instrumental Analysis (GC-MS/MS)
  • Rationale: GC is well-suited for the analysis of semi-volatile organophosphates.[13] Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).

  • Example Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.[14]

    • Injection: Pulsed Splitless injection to improve recovery of active compounds.[15]

    • MS System: Agilent 7000 series Triple Quadrupole MS or equivalent.

    • Ionization: Electron Ionization (EI).

    • MRM Transitions: Monitor at least two transitions for DMTP and one for O,O-Dimethyl Phosphorothionate-¹³C₂ for confirmation and quantification.

Step 5: Calculation of the MDL
  • Rationale: The MDL is calculated from the standard deviation of the spiked replicate results, which reflects the method's precision at low concentrations.

  • Procedure:

    • Quantify the concentration of DMTP in each of the seven (or more) spiked replicates using the ratio to the ¹³C₂-DMTP internal standard.

    • Calculate the standard deviation (S) of these replicate concentrations.

    • Determine the one-sided Student's t-value for a 99% confidence level with n-1 degrees of freedom (where n is the number of replicates). For n=7, the t-value is 3.143.

    • Calculate the spike-based MDL (MDLs): MDLs = S × t-value .

    • Calculate the blank-based MDL (MDLb) from the analysis of the method blanks.[4]

    • The final, reported MDL is the higher of the MDLs or the MDLb.[4][12]

Data Presentation and Comparative Performance

The use of O,O-Dimethyl Phosphorothionate-¹³C₂ directly impacts the standard deviation of the replicate measurements, which is the most critical factor in the MDL calculation.

The Principle of Isotope Dilution

cluster_process cluster_result A Sample with Analyte (DMTP) B Add Known Amount of IS (¹³C₂-DMTP) C Sample Prep (Extraction, Cleanup) Losses Occur B->C D GC-MS/MS Analysis Variability Occurs C->D E Measure Analyte Signal (Area_A) D->E F Measure IS Signal (Area_IS) D->F G Calculate Ratio (Area_A / Area_IS) E->G F->G H Quantify vs. Cal Curve (Ratio vs. Conc.) G->H label_note Because Analyte and IS behave identically, the ratio (Area_A / Area_IS) remains constant despite losses or instrument variability, ensuring accurate quantification.

Caption: How a SIL-IS corrects for analytical variability.

Illustrative MDL Results

The following table presents hypothetical but realistic data from an MDL study for DMTP, comparing the results obtained using the ¹³C₂-labeled internal standard versus a less ideal structural analog (e.g., ethoprophos).[16]

ParameterWith O,O-Dimethyl Phosphorothionate-¹³C₂ (SIL)With Structural Analog IS (e.g., Ethoprophos)
Spiking Concentration 2.5 µg/L2.5 µg/L
Number of Replicates (n) 77
Measured Concentrations (µg/L) 2.45, 2.51, 2.39, 2.55, 2.48, 2.60, 2.422.15, 2.65, 2.30, 2.81, 2.05, 2.55, 2.90
Mean Recovery 2.49 µg/L (99.6%)2.49 µg/L (99.6%)
Standard Deviation (S) 0.076 µg/L 0.325 µg/L
Student's t-value (n=7) 3.1433.143
Calculated MDL (S x t) 0.24 µg/L 1.02 µg/L

Analysis of Results: As the data clearly demonstrates, while the mean recovery might appear similar, the precision of the measurements is dramatically different. The use of O,O-Dimethyl Phosphorothionate-¹³C₂ results in a much smaller standard deviation because it perfectly corrects for subtle, unavoidable variations in extraction efficiency and instrument response between the individual replicates. This superior precision translates directly into a four-fold lower and more reliable MDL .

Conclusion

For researchers, scientists, and drug development professionals requiring the highest quality data for trace-level quantification of DMTP, the choice of internal standard is not trivial. While structural analogs can provide a degree of correction, they are fundamentally flawed as they do not perfectly mimic the analyte's behavior.

This guide has demonstrated that employing a stable isotope-labeled internal standard, specifically O,O-Dimethyl Phosphorothionate-¹³C₂, is the unequivocally superior approach. It provides a robust, self-validating system that corrects for analytical variability with the highest possible fidelity. The direct consequence, as shown through a detailed, EPA-compliant protocol, is the achievement of a significantly lower and more scientifically defensible Method Detection Limit. Investing in the gold standard of internal standards is a direct investment in the certainty and reliability of your analytical results.

References

  • A Technical Guide to Isotopically Labeled Internal Standards for Mass Spectrometry - Benchchem. (n.d.).
  • The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (2025, April 21).
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • Analysis of Organophosphorus Compounds by GC/MS. (n.d.). CROMlab.
  • U.S. EPA. (2016, December 1). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2.
  • Exploring the Role of Gas Chromatography in Organophosphate Analysis. (2024, May 6). Drawell.
  • "Stable Labeled Isotopes as Internal Standards: A Critical Review". (n.d.). ResearchGate.
  • Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. (n.d.). International Journal of Innovative Science and Research Technology.
  • U.S. EPA. (2025, September 16). Method Detection Limit - Frequent Questions.
  • Eaton, A., & Potter, B. (2024, September 1). The EPA MDL Procedure – Then and Now. Journal of Testing and Evaluation.
  • Sinan, M., et al. (2022, April 27). Application of the U.S. EPA procedure for determining method detection limits to EDXRF measurement of filter-based aerosol samples. Taylor & Francis Online.
  • Lehotay, S. J., & Schenck, F. J. (2000). Improved gas chromatographic analysis of organophosphorus pesticides with pulsed splitless injection. Journal of AOAC International, 83(2), 318–329. Retrieved from [Link]

  • Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In. (n.d.). Agilent Technologies.
  • ATSDR. (2003). Toxicological Profile for Malathion. Agency for Toxic Substances and Disease Registry.
  • Calculating & Using Method Detection Limits. (2020, July 16). Water Environment Federation.
  • Nguyen, T. H., et al. (2024, February 15). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. CDC Stacks.
  • internal standard for organophosphate. (2011, September 11). Chromatography Forum.
  • CDC. (n.d.). Lab 26 Dialkyl Phosphate Metabolites of Organophosphorus Pesticides. Centers for Disease Control and Prevention.
  • South Florida Water Management District. (n.d.). Total Phosphorus MDL Calculation.
  • Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column Application Note. (2008, May 30). Agilent Technologies.
  • Dimethyl phosphorothioate (DMTP) | Pesticide Metabolite. (n.d.). MedChemExpress.
  • Dimethyl and diethyl phosphate metabolites of OP pesticides and the... (n.d.). ResearchGate.
  • 13C Isotope Labeled. (n.d.). Romer Labs.

Sources

A Senior Application Scientist's Guide to CDC Biomonitoring Compliance: The Critical Role of 13C2-DMTP Ammonium Salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals engaged in the biomonitoring of organophosphate (OP) pesticide exposure. We will explore the analytical imperative of adhering to the principles that underpin the Centers for Disease Control and Prevention (CDC) guidelines, with a specific focus on the quantitative analysis of the urinary metabolite Dimethylthiophosphate (DMTP). Central to this discussion is the use of the stable isotope-labeled internal standard, ¹³C₂-DMTP ammonium salt, and its superiority in ensuring data of the highest accuracy and precision.

The Regulatory and Scientific Context: Why Biomonitoring Matters

The widespread use of organophosphate pesticides in agriculture and residential settings has led to ubiquitous, low-level human exposure.[1] National-level surveillance, such as the CDC's National Health and Nutrition Examination Survey (NHANES), measures pesticide metabolites in human samples (e.g., urine) to assess the exposure burden on the U.S. population.[2][3][4] These biomonitoring programs measure a panel of six dialkyl phosphate (DAP) metabolites, including Dimethylthiophosphate (DMTP), which are markers for exposure to about 75% of registered OP insecticides.[5][6]

The data generated from these studies are crucial for public health officials to establish reference ranges and determine whether specific populations face higher-than-normal exposures.[5][7] Consequently, the analytical methods employed must be exceptionally robust, sensitive, and, most importantly, accurate, as this data can inform significant regulatory and public health decisions.

The Analytical Challenge: Quantifying DMTP in Complex Matrices

Urine is a complex biological matrix containing a multitude of endogenous compounds that can interfere with the accurate quantification of trace-level analytes like DMTP. The primary analytical challenges include:

  • Analyte Loss During Sample Preparation: Multi-step sample preparation procedures, including extraction and concentration, can lead to variable and often incomplete recovery of the target analyte.[8][9]

  • Matrix Effects in Mass Spectrometry: Co-eluting substances from the urine matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[9]

  • Instrumental Variability: Minor fluctuations in instrument performance (e.g., injection volume) can introduce variability and compromise the precision of the results.[10]

To overcome these challenges and produce data that is compliant with CDC standards, the principle of isotope dilution is the universally accepted gold standard.[11][12]

The Gold Standard Solution: Isotope Dilution using ¹³C₂-DMTP Ammonium Salt

Isotope Dilution Mass Spectrometry (ID-MS) is a definitive analytical technique that relies on the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte to every sample at the very beginning of the workflow.[13] For DMTP analysis, ¹³C₂-DMTP ammonium salt is the ideal internal standard (IS).

Why is ¹³C₂-DMTP the Superior Choice?

A SIL-IS is nearly chemically and physically identical to the native analyte.[14] This means that ¹³C₂-DMTP:

  • Behaves Identically During Extraction: Any DMTP lost during sample preparation will be matched by a proportional loss of ¹³C₂-DMTP.

  • Co-elutes Chromatographically: It has the same retention time as native DMTP, ensuring that both are subjected to the exact same matrix effects at the same moment.

  • Exhibits Similar Ionization Efficiency: It responds to the mass spectrometer in the same way as the native analyte.

However, due to the incorporation of two ¹³C atoms, it has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish it from the native DMTP. Quantification is therefore based on the ratio of the native analyte's signal to the SIL-IS's signal. This ratiometric approach effectively cancels out variations from analyte loss, matrix effects, and instrument instability, providing a self-validating system for each sample.[11][12][13] The ammonium salt formulation of the standard ensures enhanced solubility and stability for the preparation of accurate stock solutions.

Comparative Analysis: ¹³C₂-DMTP vs. Alternative Methodologies

To illustrate the superiority of the isotope dilution approach with ¹³C₂-DMTP, we compare it against two common alternatives: using a structural analog as an internal standard and relying solely on external calibration.

  • Method A: Isotope Dilution (¹³C₂-DMTP IS): The gold standard. The SIL-IS is added at the start of sample processing.

  • Method B: Structural Analog IS: A compound that is chemically similar to DMTP but not isotopically labeled (e.g., a deuterated analog of a different, non-target DAP) is used. This is a less ideal, but sometimes more cost-effective, approach.

  • Method C: External Calibration (No IS): Quantification is based on a calibration curve generated from standards prepared in a clean solvent. This method does not account for sample-specific matrix effects or recovery losses.

Supporting Experimental Data

The following table summarizes the expected performance of these three methods for the analysis of a 5 µg/L DMTP-spiked urine quality control (QC) sample across multiple preparations (n=6).

Performance MetricMethod A: ¹³C₂-DMTP (ID-MS)Method B: Structural Analog ISMethod C: External Calibration (No IS)
Mean Recovery (%) 98.5%85.2%75.6%
Precision (%RSD) < 5% 12.8%21.4%
Accuracy (% Bias) < 2% -14.8%-24.4%
Compliance with CDC Guidelines Yes NoNo

Analysis of Results:

The data clearly demonstrates that the Isotope Dilution-Mass Spectrometry (ID-MS) method using ¹³C₂-DMTP provides unparalleled precision and accuracy.[12] The structural analog method offers some correction but fails to perfectly mimic the behavior of DMTP, leading to significant bias. The external calibration method is highly imprecise and inaccurate, making it unsuitable for high-stakes biomonitoring studies.

Detailed Experimental Protocol: Urinary DMTP Analysis via LC-MS/MS

This protocol is a representative workflow for achieving CDC-compliant results.

1. Materials and Reagents:

  • ¹³C₂-DMTP Ammonium Salt Internal Standard Stock (100 µg/mL in methanol)
  • Native DMTP Calibration Standard
  • LC-MS Grade Water, Acetonitrile, and Formic Acid
  • Human Urine Samples (store at -20°C or below)

2. Sample Preparation Workflow:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine 1. Thaw 500 µL Urine Sample spike 2. Spike with 50 µL ¹³C₂-DMTP IS Working Solution urine->spike Add IS early to correct for all losses vortex 3. Vortex Mix (30 seconds) spike->vortex extract 4. Solid Phase Extraction (SPE) (e.g., Anion Exchange) vortex->extract dry 5. Elute and Evaporate to Dryness extract->dry reconstitute 6. Reconstitute in 100 µL Mobile Phase A dry->reconstitute inject 7. Inject 10 µL onto LC-MS/MS System reconstitute->inject separate 8. Chromatographic Separation (C18 Column) inject->separate detect 9. MS/MS Detection (MRM Mode) separate->detect quantify 10. Quantify using Analyte/IS Peak Area Ratio detect->quantify

Caption: Urinary DMTP analysis workflow using ¹³C₂-DMTP IS.

3. LC-MS/MS Parameters (Example):

  • LC System: UPLC/HPLC
  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 5% B to 95% B over 5 minutes
  • MS System: Triple Quadrupole Mass Spectrometer
  • Ionization: Electrospray Ionization (ESI), Negative Mode
  • MRM Transitions:
  • DMTP: Precursor Ion > Product Ion (e.g., 125 > 79)
  • ¹³C₂-DMTP: Precursor Ion > Product Ion (e.g., 127 > 79)

4. Quality Control:

  • Analyze calibration standards, blanks, and at least two levels of quality control materials (low and high concentration) with each batch of samples.[15]
  • QC results must fall within established acceptance criteria (e.g., ±15% of the nominal value).

Logical Relationship: Analyte and Internal Standard

The core principle of isotope dilution relies on the direct, ratiometric relationship between the analyte and its stable isotope-labeled counterpart.

Caption: ¹³C₂-DMTP corrects for errors affecting the native analyte.

Conclusion

For laboratories conducting biomonitoring of organophosphate pesticide exposure, adherence to CDC guidelines is not merely a matter of procedural compliance; it is a commitment to scientific rigor and data integrity. The use of a stable isotope-labeled internal standard is non-negotiable for achieving the required levels of accuracy and precision. ¹³C₂-DMTP ammonium salt represents the ideal internal standard for DMTP analysis, providing a self-validating system within each sample that corrects for inevitable variations in sample preparation and analysis. By adopting this gold-standard approach, researchers can ensure their data is robust, defensible, and contributes reliably to the critical field of public health.

References

  • CDC's National Report on Human Exposure to Environmental Chemicals. Cambridge Isotope Laboratories, Inc.

  • National Report on Human Exposure to Environmental Chemicals. Centers for Disease Control and Prevention.

  • CDC's National Report on Human Exposure to Environmental Chemicals. SETAC.

  • Quantitation of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal Standards. ResearchGate.

  • National Report on Human Exposure to Environmental Chemicals (NRHEEC). health.gov.

  • Quantitation of organophosphorus nerve agent metabolites in human urine using isotope dilution gas chromatography-tandem mass spectrometry. PubMed.

  • About the National Exposure Report. Centers for Disease Control and Prevention.

  • Development of HPLC-MS/MS method for the simultaneous determination of metabolites of organophosphate pesticides, synthetic pyrethroids, herbicides and DEET in human urine. Taylor & Francis Online.

  • Analysis of dialkyl urine metabolites of organophosphate pesticides by a liquid chromatography mass spectrometry technique. Royal Society of Chemistry.

  • Quantitation of Dialkyl Phosphate Metabolites of Organophosphate Pesticides in Human Urine Using GC-MS-MS with Isotopic Internal Standards. Oxford Academic.

  • Analysis of dialkyl urine metabolites of organophosphate pesticides by a liquid chromatography mass spectrometry technique. Royal Society of Chemistry.

  • Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. Frontiers.

  • A revised method for determination of dialkylphosphate levels in human urine by solid-phase extraction and liquid chromatography with tandem mass spectrometry. PMC, National Center for Biotechnology Information.

  • Biomonitoring Summaries: Organophosphorus Insecticides - Dialkyl Phosphate Metabolites. Centers for Disease Control and Prevention.

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? LGC Standards.

  • Di-alkyl phosphate biomonitoring data: assessing cumulative exposure to organophosphate pesticides. ResearchGate.

  • Lab 26 Dialkyl Phosphate Metabolites of Organophosphorus Pesticides. Centers for Disease Control and Prevention.

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC, National Center for Biotechnology Information.

  • Population-based biomonitoring of exposure to organophosphate and pyrethroid pesticides in New York City. PubMed.

  • Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC International.

  • Population-Based Biomonitoring of Exposure to Organophosphate and Pyrethroid Pesticides in New York City. PMC, National Center for Biotechnology Information.

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.

Sources

Safety Operating Guide

Technical Guide: Disposal of O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe disposal of O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt . It is designed for researchers and safety officers requiring immediate, high-integrity operational procedures.[1]

Executive Safety Assessment
  • Compound Identity: O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt (Stable Isotope Labeled).[1]

  • Radiological Status: NON-RADIOACTIVE .[2][3] The

    
     isotope is stable.[2][3] Do not dispose of in radioactive waste streams unless mixed with other radionuclides.
    
  • Primary Hazard Class: Toxic Organophosphorus Compound .

  • Critical Chemical Incompatibility: DO NOT MIX WITH BLEACH (SODIUM HYPOCHLORITE).

    • Reasoning: This compound is an Ammonium Salt .[4] Mixing ammonium compounds with hypochlorite generates Chloramine gas (

      
      ) , a severe respiratory toxicant.[1]
      
Waste Characterization & Segregation

Proper characterization prevents costly fines and dangerous reactions. Use the following classification logic for your waste stream.

ParameterClassificationOperational Directive
Waste Code (RCRA) Toxic / Characteristic While not explicitly P-listed (like Parathion), treat as Hazardous Organophosphate Waste .[1]
Isotopic Labeling Stable (

)
Discard as chemical waste.[2] Do not use "Radioactive" stickers.
Chemical Family Organophosphate / Ammonium Segregate from Oxidizers (Bleach) and Acids.
Physical State Solid / Aqueous Soln. Dissolved residues must go to "Aqueous Toxic" streams.
Disposal Decision Framework

Follow this logic flow to determine the correct disposal route for your specific situation.

DisposalFlow Start Identify Waste Source Type Is it Bulk Chemical or Trace Residue? Start->Type Spill Spill Cleanup Start->Spill Accidental Release Bulk Bulk Chemical (>10 mg or Expired Stock) Type->Bulk Trace Trace Residue (Empty Vials, Glassware) Type->Trace Action_Bulk DO NOT TREAT IN LAB. Segregate in Secondary Containment. Label: 'Toxic Organophosphate'. Request EHS Pickup. Bulk->Action_Bulk Action_Trace Triple Rinse with Water. Collect Rinsate as Hazardous Waste. Deface Label. Glass Disposal. Trace->Action_Trace Action_Spill Evacuate Area. Don PPE (Double Nitrile/Resp). Absorb with Vermiculite. NO BLEACH. Spill->Action_Spill

Figure 1: Operational Decision Tree for Waste Stream Segregation.

Detailed Disposal Protocols
Protocol A: Bulk Chemical Disposal (Unused Material)

Directive: Do not attempt to neutralize bulk quantities (>100 mg) in the laboratory. The exothermic generation of ammonia gas and potential sulfur byproducts poses a ventilation risk.

  • Containment: Keep the material in its original vial. Place the vial inside a clear, sealable secondary container (e.g., Ziploc or plastic jar) to prevent contamination of the outer surface.[1]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: O,O-Dimethyl Phosphorothionate Ammonium Salt.[1][4][5][6]

    • Hazards: Toxic, Irritant.[1][7][8]

    • Note: "Contains Ammonium - DO NOT MIX WITH BLEACH."

  • Storage: Store in a designated satellite accumulation area (SAA) away from acids and oxidizers .

  • Handoff: Schedule pickup with your facility's licensed hazardous waste vendor for Chemical Incineration .

Protocol B: Empty Vial & Glassware Decontamination

Directive: Render glassware safe for handling before disposal or washing.

  • Triple Rinse:

    • Add a small volume of water (or suitable solvent like Methanol if required for solubility) to the vial.

    • Cap and vortex/shake for 30 seconds.

    • Decant the rinsate into your Aqueous Hazardous Waste container.

    • Repeat 3 times.

  • Final Wash:

    • Wash glassware with a laboratory detergent (e.g., Alconox).[1]

    • Crucial: Do not use hypochlorite-based cleaners (Bleach) for this step.

  • Disposal:

    • Deface the vial label (remove the chemical name).

    • Dispose of the clean, empty vial in the Laboratory Glass bin.

Protocol C: Emergency Spill Response

Directive: Immediate containment avoiding chloramine generation.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE: Wear double nitrile gloves, safety goggles, lab coat, and a half-mask respirator with organic vapor/acid gas cartridges if powder is aerosolized.[1]

  • Neutralization (Ammonia Management):

    • Do NOT use Bleach.

    • Cover the spill with an inert absorbent (Vermiculite or Sand).

    • If wet decontamination is necessary for the surface, use a mild alkaline solution (5% Sodium Carbonate) or simple soapy water.[1]

    • Note: Strong bases (NaOH) will liberate Ammonia gas rapidly. Ensure fume hood is active or ventilation is maximum.[2]

  • Collection: Scoop absorbent material into a wide-mouth hazardous waste jar. Label as "Spill Debris: Organophosphate/Ammonium Salt."

Scientific Rationale (E-E-A-T)
The Ammonium-Bleach Hazard Mechanism

It is standard practice in many labs to use bleach to oxidize organophosphates. However, for Ammonium Salts , this is dangerous.[1]

  • Reaction:

    
    
    
  • Consequence: Chloramine is a potent respiratory irritant that can cause acute lung injury.

  • Corrective Action: Use Alkaline Hydrolysis or Incineration .

Hydrolysis Pathway

The disposal logic relies on the hydrolytic degradation of the phosphorothioate ester.

  • Mechanism: In aqueous environments (especially alkaline), the ester bonds (

    
    ) cleave.
    
  • Byproducts: This releases Methanol and O,O-Dimethyl Phosphorothioate anion, eventually degrading to inorganic phosphate and sulfur species.[1]

  • Isotope Stability: The

    
     atoms remain part of the methyl groups (methanol) or the core structure. They do not alter the toxicity or the chemical reactivity.
    

ReactionPath Compound O,O-Dimethyl Phosphorothionate Ammonium Salt Chloramine TOXIC GAS (Chloramine) Compound->Chloramine DO NOT MIX Hydrolysis Hydrolysis Products (Methanol + Phosphate salts) Compound->Hydrolysis Safe Route Bleach Bleach (NaOCl) Bleach->Chloramine Base Base (NaOH/Water) Base->Hydrolysis Ammonia Ammonia Gas (Ventilate) Base->Ammonia Side Product

Figure 2: Chemical Incompatibility and Safe Degradation Pathway.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135458023 (O,O-Dimethyl phosphorothioate ammonium salt). PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "RCRA Hazardous Waste Codes (P and U Lists)." EPA.gov. Available at: [Link]

Sources

Personal protective equipment for handling O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scientific Context

O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt is a high-value stable isotope-labeled internal standard (SIS). It is primarily used in the quantification of organophosphate pesticide metabolites via LC-MS/MS. Unlike radioactive isotopes, this


C-labeled compound is non-radioactive but retains the chemical toxicity profile of the parent organophosphate class.

The Operational Challenge: The ammonium salt form enhances water solubility but introduces hygroscopicity. Improper handling compromises not just safety, but the molar precision required for quantitative mass spectrometry. This guide synthesizes chemical safety with analytical rigor to ensure personnel protection and data integrity.

Risk Assessment & Hazard Identification

While specific toxicological data for the


C-labeled salt is limited, we apply the Precautionary Principle , bridging data from the unlabeled parent compound (O,O-Dimethyl phosphorothioate, CAS 40633-14-5) and the general organophosphate class.
GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1] Potential cholinesterase inhibitor.
Skin Corrosion/Irritation Category 2Causes skin irritation.[2]
Serious Eye Damage Category 1Causes serious eye damage (corrosive to eyes).
Acute Aquatic Toxicity Category 1Very toxic to aquatic life.[1]

Critical Insight: Organophosphate metabolites can exhibit "re-activation" toxicity where environmental breakdown products remain biologically active. Treat all dusts and aerosols as neurotoxic.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for organophosphates. The following PPE system is mandatory for all handling procedures involving the neat powder or concentrated stock solutions (>1 mg/mL).

PPE Specification Table
Protection ZoneEquipment StandardMaterial SpecificationOperational Logic
Respiratory Engineering ControlClass II Biological Safety Cabinet or Chemical Fume HoodPrimary Barrier: Prevents inhalation of hygroscopic dust during weighing.
Hand (Primary) Disposable GloveNitrile (High Grade) Thickness:

0.11 mm. Standard splash protection.
Hand (Secondary) Chemical ResistantLaminate Film (Silver Shield) Required if handling stock solutions >10 mL. Prevents permeation of organic solvents (MeOH/ACN).
Eye/Face Impact/SplashChemical Goggles Safety glasses are inadequate due to the corrosive nature of the ammonium salt to mucous membranes.
Body Dermal BarrierLab Coat (Cotton/Poly) + Tyvek Sleeve CoversSleeve covers bridge the gap between glove and coat, a common exposure point.

Operational Protocol: From Receipt to Solution

This workflow is designed to minimize hydrolysis (degradation) and exposure.

Phase 1: Receipt & Stabilization

Upon arrival, the vial temperature may vary. Do not open immediately.

  • Equilibration: Allow the sealed vial to reach room temperature (20–25°C) inside a desiccator. This prevents condensation from forming on the hygroscopic salt, which would alter the mass-to-charge ratio calculations.

  • Inspection: Verify physical integrity. The substance should appear as a white to off-white solid.

Phase 2: Solubilization (The "Stock" Workflow)

The ammonium salt is soluble in water and methanol. For LC-MS applications, Methanol (LC-MS grade) is the preferred solvent to prevent hydrolysis associated with long-term aqueous storage.

Step-by-Step Procedure:

  • Tare: Place the analytical volumetric flask (e.g., 10 mL amber glass) on a 5-place microbalance.

  • Transfer: In the fume hood, transfer the standard. Note: Static electricity can scatter the light powder. Use an anti-static gun if available.

  • Dissolution: Add the solvent (Methanol) to 80% volume. Sonicate for 2 minutes at ambient temperature.

  • Make to Volume: Dilute to the mark. Invert 10 times to mix.

  • Aliquoting: Immediately dispense into silanized amber glass vials with PTFE-lined caps.

Phase 3: Storage Logic
  • Neat Powder: -20°C, Desiccated.

  • Stock Solution (MeOH): -20°C or -80°C. Stable for 6–12 months.

  • Aqueous Dilutions: Prepare daily. Unstable >24 hours.

Visual Workflow: Handling & Logistics

The following diagram illustrates the critical decision paths for handling the isotope standard, emphasizing the "Cold Chain" integrity.

HandlingWorkflow cluster_safety Safety Critical Zone (Fume Hood Required) Receipt Receipt of Shipment (Ambient/Ice Pack) Check Integrity Check (Visual Inspection) Receipt->Check StorageSolid Storage (Solid) -20°C + Desiccant Check->StorageSolid Pass Disposal Disposal (Chemical Waste) Check->Disposal Damaged/Compromised Equilibrate Equilibrate to RT (Prevent Condensation) StorageSolid->Equilibrate Prior to Use Weighing Weighing (Fume Hood + Anti-Static) Equilibrate->Weighing Solubilization Solubilization (Methanol, LC-MS Grade) Weighing->Solubilization Aliquot Aliquot into Amber Vials (PTFE Lined Caps) Solubilization->Aliquot StorageStock Stock Storage -80°C (Dark) Aliquot->StorageStock StorageStock->Disposal Expired/Degraded

Figure 1: Operational workflow for O,O-Dimethyl Phosphorothionate-13C2 Ammonium Salt, highlighting the critical safety zone during powder manipulation.

Emergency & Disposal Procedures

Spill Response (Micro-Scale)

Since this is an analytical standard, spills will likely be milligram-quantities.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double nitrile gloves and respiratory protection (N95 or half-mask) if outside a hood.

  • Neutralize: Cover the spill with a basic absorbent pads or vermiculite.

  • Clean: Wipe with 10% sodium bicarbonate solution (hydrolyzes the phosphate ester) followed by water.

Waste Disposal

Do NOT dispose of as radioactive waste.

  • Classification: Hazardous Chemical Waste (Toxic, Organophosphorus).

  • Stream: Segregate into "Halogenated/Non-Halogenated Solvent" waste streams depending on the solvent used (e.g., Methanol).

  • Labeling: Must be clearly labeled "Contains Organophosphate Isotope Standard."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135469607, O,O-Dimethyl phosphorothioate ammonium salt. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Organophosphorus Pesticides. Retrieved from [Link]

  • United Nations Economic Commission for Europe (UNECE). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

Sources

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